molecular formula C10H9NO B163010 1-methyl-1H-indole-4-carbaldehyde CAS No. 133994-99-7

1-methyl-1H-indole-4-carbaldehyde

Cat. No.: B163010
CAS No.: 133994-99-7
M. Wt: 159.18 g/mol
InChI Key: GFTNSZIYQMJJMD-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-4-carbaldehyde (CAS 133994-99-7) is a high-purity chemical compound supplied for research and professional manufacturing use. With the molecular formula C10H9NO and a molecular weight of 159.19 g/mol, this compound serves as a valuable synthetic building block in organic chemistry and medicinal research, particularly in the development of Protein Degrader building blocks . Researchers should handle this material with appropriate safety precautions. Safety information indicates that it may be harmful if inhaled, harmful in contact with skin, harmful if swallowed, and causes skin and serious eye irritation . Recommended personal protective equipment includes protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing . This product is intended for research and development purposes and is strictly for professional laboratory, manufacturing, or commercial use only. It is not intended for medical, consumer, or personal use . These chemicals are for professional manufacturing, research laboratories and industrial or commercial usage only. Not for medical or consumer use. Orders shipping to consumers or medical facilities will be canceled .

Properties

IUPAC Name

1-methylindole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO/c1-11-6-5-9-8(7-12)3-2-4-10(9)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTNSZIYQMJJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589402
Record name 1-Methyl-1H-indole-4-carbaldehyde
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133994-99-7
Record name 1-Methyl-1H-indole-4-carbaldehyde
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Record name 1-methyl-1H-indole-4-carbaldehyde
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Foundational & Exploratory

A-Scientist's Guide to the Regioselective Synthesis of 1-Methyl-1H-indole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-1H-indole-4-carbaldehyde is a pivotal heterocyclic building block in the development of novel therapeutics and advanced organic materials. Unlike its well-studied C3- and C2-substituted counterparts, the regioselective introduction of a formyl group at the C4 position of the 1-methylindole scaffold presents a distinct synthetic challenge due to the intrinsic electronic properties of the indole nucleus, which favor electrophilic attack at C3. This in-depth technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of robust and field-proven strategies for the synthesis of this valuable intermediate. We will dissect the causality behind various experimental approaches, from classic organometallic routes that offer precise positional control to multi-step strategies that build the desired functionality from acyclic precursors. Each section includes detailed, step-by-step protocols, comparative data analysis, and expert insights to empower scientists in selecting and executing the optimal synthetic route for their specific research and development needs.

Introduction: The Challenge of C4-Formylation

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. While the functionalization of the pyrrole ring (C2 and C3 positions) is well-established, selective substitution on the benzene portion of the indole nucleus is often more complex. The target molecule of this guide, this compound, exemplifies this challenge.

Standard electrophilic formylation methods, such as the Vilsmeier-Haack reaction, overwhelmingly favor the electron-rich C3 position. Therefore, achieving C4-formylation requires a deliberate strategy to override this natural reactivity. This guide will explore the primary successful strategies, focusing on methods that offer high regioselectivity and practical utility.

Strategy I: Directed Formylation via Lithium-Halogen Exchange

The most direct and reliable method for installing a formyl group at a specific, less-reactive position is to pre-install a functional group that can be converted into a potent nucleophile in situ. The lithium-halogen exchange is a cornerstone of organometallic chemistry that perfectly addresses this challenge.[1] This strategy leverages a C4-halogenated indole as a precursor, guaranteeing the regiochemical outcome.

Mechanistic Rationale

This approach is a two-step sequence. First, a commercially available or synthesized 4-bromo-1-methyl-1H-indole is treated with a strong organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at cryogenic temperatures (-78 °C).[2] This initiates a rapid and irreversible exchange of the bromine atom for a lithium atom, generating a highly reactive 4-lithiated indole intermediate.[3] The second step involves quenching this nucleophilic intermediate with an electrophilic formylating agent, most commonly anhydrous N,N-dimethylformamide (DMF). The subsequent aqueous workup hydrolyzes the resulting tetrahedral intermediate to furnish the desired this compound.

The causality behind this method's success is its complete control over regioselectivity. The C-Li bond is formed precisely where the C-Br bond was, circumventing the electronic preferences of the indole ring.

Caption: Workflow for Lithium-Halogen Exchange Formylation.

Experimental Protocol: Synthesis via Lithium-Halogen Exchange

Materials:

  • 4-Bromo-1-methyl-1H-indole (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (1.1 equiv, solution in hexanes)

  • Anhydrous N,N-dimethylformamide (DMF, 2.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4-bromo-1-methyl-1H-indole and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add anhydrous DMF dropwise via syringe. The reaction mixture may change color.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to 0 °C over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Data Summary
ParameterCondition/ValueRationale & Field Insights
Starting Material 4-Bromo-1-methyl-1H-indoleCommercially available or readily synthesized from 4-bromoindole via N-methylation.[4][5]
Lithiating Agent n-BuLi or t-BuLit-BuLi can offer faster exchange at lower temperatures but n-BuLi is often sufficient and more economical.
Temperature -78 °CCritical for stabilizing the aryllithium intermediate and preventing side reactions, such as reaction with the THF solvent.[6]
Formyl Source Anhydrous DMFEffective and inexpensive. Must be anhydrous to prevent quenching the organolithium intermediate.
Typical Yield 65-85%Yield is highly dependent on anhydrous conditions and precise temperature control.

Strategy II: Construction from Precursors via Fischer Indole Synthesis

An alternative to functionalizing a pre-formed indole is to construct the indole ring with the desired substituent already in place. The Fischer indole synthesis, a reaction discovered in 1883, is a powerful and versatile method for this purpose.[7][8] This strategy offers excellent regiocontrol dictated by the structure of the starting materials.

Mechanistic Rationale

The synthesis begins with the acid-catalyzed condensation of a substituted phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[9] For this target, one would start with (3-formylphenyl)hydrazine. The hydrazone then tautomerizes to an ene-hydrazine intermediate. A key[4][4]-sigmatropic rearrangement occurs, followed by cyclization and the elimination of ammonia to generate the aromatic indole ring.[10] The final step is the N-methylation of the resulting indole-4-carbaldehyde, which can be achieved using various reagents like methyl iodide or dimethyl carbonate in the presence of a base.[11][12]

Caption: Fischer Indole Synthesis Route to the Target Molecule.

Experimental Protocol: Two-Step Synthesis

Part A: Fischer Indole Synthesis of 1H-Indole-4-carbaldehyde

Materials:

  • (3-Formylphenyl)hydrazine hydrochloride (1.0 equiv)

  • Pyruvic acid (1.1 equiv)

  • Polyphosphoric acid (PPA) or Eaton's reagent

Procedure:

  • Combine (3-formylphenyl)hydrazine hydrochloride and pyruvic acid in a round-bottom flask.

  • Add polyphosphoric acid to the mixture with vigorous mechanical stirring.

  • Heat the reaction mixture to 80-90 °C for 1-2 hours. The reaction progress can be monitored by TLC.

  • Carefully pour the hot, viscous mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a strong base (e.g., 50% NaOH) until pH > 10.

  • The intermediate indole-4-carboxylic acid may precipitate. The subsequent decarboxylation can often be driven by heating the aqueous mixture or by isolating and heating the intermediate in a high-boiling solvent like quinoline with a copper catalyst.

  • Extract the final product, 1H-indole-4-carbaldehyde, with a suitable organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate.

  • Purify by column chromatography or recrystallization.

Part B: N-Methylation of 1H-Indole-4-carbaldehyde

Materials:

  • 1H-Indole-4-carbaldehyde (1.0 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Dimethyl carbonate (DMC, 3.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a flask, add 1H-indole-4-carbaldehyde, potassium carbonate, and anhydrous DMF.

  • Add dimethyl carbonate to the suspension.

  • Heat the reaction mixture to 120-130 °C for 3-5 hours.[12]

  • Cool the reaction to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Data Summary
ParameterCondition/ValueRationale & Field Insights
Key Advantage Unambiguous RegiochemistryThe formyl group's position is fixed by the starting hydrazine. Excellent for avoiding isomeric impurities.
Acid Catalyst PPA, Eaton's Reagent, ZnCl₂PPA is effective but workup can be challenging. Eaton's reagent (P₂O₅ in MsOH) is often higher yielding and easier to handle.[8]
Methylating Agent DMC, MeI, (MeO)₂SO₂Dimethyl carbonate (DMC) is an environmentally safer and less toxic alternative to traditional methyl iodide or dimethyl sulfate.[12][13]
Overall Yield 40-60% (over 2 steps)While individual step yields can be good, the multi-step nature lowers the overall throughput compared to Strategy I.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends heavily on the specific constraints and goals of the project, such as scale, cost, available starting materials, and tolerance for impurities.

FeatureStrategy I: Lithium-Halogen ExchangeStrategy II: Fischer Indole Synthesis
Regiocontrol Excellent (Defined by halogen position)Excellent (Defined by hydrazine precursor)
Number of Steps 1-2 (if starting from 4-bromoindole)2-3 (Indole formation + N-methylation)
Key Reagents Organolithiums (Air/moisture sensitive)Strong acids (PPA), various bases
Scalability Challenging due to cryogenic temperaturesMore amenable to large-scale production
Starting Materials 4-Bromo-1-methylindoleSubstituted phenylhydrazine, carbonyl compound
Primary Hazard Pyrophoric n-BuLi, cryogenic liquidsCorrosive acids, potentially toxic methylating agents
Best For Rapid, small-to-medium scale synthesis when the halogenated precursor is available.Large-scale synthesis where process robustness and cost of goods are critical.

Purification and Spectroscopic Characterization

Purification: The final product is typically a yellowish solid.[14] Purification is most effectively achieved by flash column chromatography on silica gel using a hexane/ethyl acetate or dichloromethane eluent system. Recrystallization from a suitable solvent like ethanol/water can also be employed for further purification.

Characterization Data:

  • ¹H NMR (in CDCl₃): The most characteristic signals are the aldehyde proton (CHO) appearing as a singlet around δ 10.0-10.3 ppm and the N-methyl (N-CH₃) singlet around δ 3.8-4.0 ppm. The aromatic protons will appear in the δ 7.0-8.0 ppm region.

  • ¹³C NMR (in CDCl₃): The aldehyde carbonyl carbon (C=O) is typically found near δ 190-192 ppm. The N-methyl carbon appears around δ 33-35 ppm.

  • Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ would be observed at m/z 160.07.[15]

Conclusion and Future Outlook

The synthesis of this compound is a solvable yet non-trivial challenge in heterocyclic chemistry. The direct formylation via lithium-halogen exchange stands out for its efficiency and high regiochemical fidelity on a laboratory scale. For larger-scale industrial applications, building the indole core through the Fischer synthesis followed by N-methylation offers a more robust and scalable, albeit longer, alternative.

As the field of C-H activation and functionalization continues to advance, future methodologies may enable the direct, catalytic formylation of the C4-position of 1-methylindole. Such a development would represent a significant step forward in synthetic efficiency, further streamlining access to this and other valuable C4-substituted indole derivatives for the pharmaceutical and materials science industries.

References

Spectroscopic Characterization of 1-methyl-1H-indole-4-carbaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic data for 1-methyl-1H-indole-4-carbaldehyde. In the dynamic fields of medicinal chemistry and materials science, a thorough understanding of a molecule's structural and electronic properties is paramount. This document serves as a detailed reference, offering both theoretical underpinnings and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The methodologies and interpretations presented herein are designed to be self-validating, ensuring scientific integrity and providing a robust foundation for further research and development.

Molecular Structure and Context

This compound is a derivative of indole, a ubiquitous heterocyclic scaffold in numerous natural products and pharmaceutical agents. The presence of the N-methyl group and the aldehyde functionality at the 4-position of the indole ring imparts distinct chemical and physical properties that are crucial for its application. A precise characterization of its spectroscopic signature is therefore essential for unambiguous identification, purity assessment, and the study of its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Due to the unavailability of experimentally acquired spectra in public databases, the following data is predicted using advanced computational algorithms, which are known to provide reliable estimations for organic molecules.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-aldehyde9.9 - 10.1s-
H-77.8 - 8.0d7.5 - 8.5
H-57.6 - 7.8d7.5 - 8.5
H-67.2 - 7.4t7.5 - 8.5
H-27.1 - 7.3d2.5 - 3.5
H-36.8 - 7.0d2.5 - 3.5
N-CH₃3.8 - 4.0s-

Predicted in CDCl₃ at 400 MHz.

Interpretation and Rationale:

  • Aldehyde Proton (H-aldehyde): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its anisotropic effect, resulting in a characteristic downfield singlet.

  • Aromatic Protons (H-5, H-6, H-7): These protons on the benzene ring of the indole nucleus exhibit chemical shifts in the aromatic region. The ortho- and para-protons to the electron-withdrawing aldehyde group are expected to be shifted further downfield. The coupling pattern (doublet, triplet, doublet) is characteristic of a 1,2,3-trisubstituted benzene ring system.

  • Pyrrole Ring Protons (H-2, H-3): These protons on the five-membered ring are also in the aromatic region but are typically found at slightly higher fields compared to the benzenoid protons. They are expected to show a doublet-of-doublets or simple doublet coupling with each other.

  • N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen atom appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is in the typical range for N-methyl groups on heteroaromatic systems.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (aldehyde)190 - 195
C-7a138 - 140
C-4135 - 137
C-3a128 - 130
C-2125 - 127
C-6123 - 125
C-5120 - 122
C-3105 - 107
C-7110 - 112
N-CH₃33 - 35

Predicted in CDCl₃ at 100 MHz.

Interpretation and Rationale:

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing at a very low field.

  • Aromatic and Heteroaromatic Carbons: The carbons of the indole ring system resonate in the aromatic region (100-140 ppm). The quaternary carbons (C-3a, C-4, C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

  • N-Methyl Carbon (N-CH₃): The methyl carbon attached to the nitrogen is found at a characteristic upfield position.

Experimental Protocol for NMR Data Acquisition

For researchers intending to acquire experimental NMR data, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts.[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

  • ~2950-2850 cm⁻¹ (C-H stretch, aliphatic): Corresponding to the N-methyl group.

  • ~3100-3000 cm⁻¹ (C-H stretch, aromatic): From the C-H bonds on the indole ring.

  • ~2850-2750 cm⁻¹ (C-H stretch, aldehyde): A characteristic pair of weak bands for the aldehyde C-H bond.

  • ~1700-1680 cm⁻¹ (C=O stretch, aldehyde): A strong, sharp absorption band characteristic of an aromatic aldehyde. Conjugation with the indole ring will slightly lower the frequency compared to a simple aliphatic aldehyde.

  • ~1600-1450 cm⁻¹ (C=C stretch, aromatic): Multiple bands corresponding to the carbon-carbon stretching vibrations within the indole ring.

  • ~1350-1250 cm⁻¹ (C-N stretch): For the C-N bond of the N-methyl group and within the pyrrole ring.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Data is typically collected in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₀H₉NO) is 159.18 g/mol . A strong peak at m/z = 159 is expected in the mass spectrum, corresponding to the intact molecule with a single positive charge.

  • Key Fragmentation Patterns:

    • Loss of H· (M-1): A peak at m/z = 158, corresponding to the loss of a hydrogen radical from the aldehyde group, is highly probable.

    • Loss of CO (M-28): A peak at m/z = 131, resulting from the loss of a neutral carbon monoxide molecule from the aldehyde group, is a characteristic fragmentation for aromatic aldehydes. This would correspond to the 1-methyl-1H-indole cation.

    • Further Fragmentation: The fragment at m/z = 131 may undergo further fragmentation, such as the loss of a methyl radical (·CH₃) to give a peak at m/z = 116.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common and effective method for the analysis of small, relatively volatile organic molecules and typically provides rich fragmentation patterns. Electrospray Ionization (ESI) can also be used, which is a softer ionization technique and would likely show a prominent protonated molecule peak [M+H]⁺ at m/z = 160.

  • Instrumentation: A variety of mass spectrometers can be used, including Gas Chromatography-Mass Spectrometry (GC-MS) for volatile samples or Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile samples.

  • Data Acquisition: The instrument will be scanned over a mass range (e.g., m/z 50-500) to detect the molecular ion and its fragment ions.

Data Visualization

Molecular Structure

Caption: 2D structure of this compound.

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Data Data Acquisition & Analysis cluster_Interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data 1D (¹H, ¹³C) 2D (COSY, HSQC, HMBC) NMR->NMR_Data IR_Data Vibrational Modes (Functional Groups) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the complete spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted data with established principles of spectroscopic interpretation and detailed experimental protocols, this document serves as a valuable resource for researchers in the fields of chemistry and drug development. The self-validating nature of the described workflows ensures a high degree of confidence in the structural assignment and purity assessment of this important indole derivative.

References

A Technical Guide to the Spectroscopic Characterization of 1-methyl-1H-indole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 1-methyl-1H-indole-4-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive spectroscopic analysis with established principles of structural elucidation. Given the limited availability of direct experimental spectra for this specific isomer, this guide leverages data from closely related analogues and foundational spectroscopic theory to present a robust, predictive interpretation.

Introduction

This compound is a member of the indole family, a core scaffold in numerous natural products and pharmacologically active compounds. The precise characterization of its structure is paramount for its application in medicinal chemistry and materials science. NMR and mass spectrometry are indispensable tools for confirming the molecular structure, purity, and electronic environment of such molecules. This guide will delve into the predicted spectroscopic signatures of this compound, offering a detailed rationale for the expected chemical shifts, coupling constants, and fragmentation patterns.

Predicted ¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the indole core, the N-methyl group, and the aldehyde functionality. The chemical shifts are influenced by the electron-donating nature of the nitrogen atom and the electron-withdrawing effect of the formyl group at the C4 position. The predicted chemical shifts (in ppm, relative to TMS in CDCl₃) are detailed in Table 1.

Rationale for Predicted Chemical Shifts:

  • Aldehyde Proton (H-C=O): This proton is expected to be the most deshielded, appearing as a singlet in the downfield region (around 10.0 ppm) due to the strong anisotropic effect of the carbonyl group.

  • Indole Protons (H2, H3, H5, H6, H7): The protons on the pyrrole ring (H2 and H3) will have characteristic chemical shifts. H2, adjacent to the nitrogen, is typically downfield. The protons on the benzene ring (H5, H6, H7) will form a coupled system, with their chemical shifts influenced by the C4-aldehyde group. H5 is expected to be the most downfield of the benzene ring protons due to its proximity to the electron-withdrawing aldehyde.

  • N-Methyl Protons (N-CH₃): The protons of the N-methyl group will appear as a sharp singlet in the upfield region (around 3.8 ppm), characteristic of a methyl group attached to a nitrogen atom in a heteroaromatic system.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-C=O~10.0s-
H5~7.8d~7.5
H7~7.5d~8.0
H6~7.3t~7.8
H2~7.2d~3.0
H3~6.8d~3.0
N-CH₃~3.8s-

Predicted ¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for this compound are summarized in Table 2.

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and will appear significantly downfield (around 190 ppm).

  • Indole Carbons: The chemical shifts of the indole ring carbons are influenced by the nitrogen atom and the aldehyde substituent. C7a and C3a, the bridgehead carbons, have characteristic shifts. The presence of the electron-withdrawing aldehyde at C4 will deshield C4, C5, and C3a.

  • N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will resonate in the upfield region (around 33 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~190
C7a~138
C4~135
C3a~130
C2~128
C6~123
C5~122
C7~110
C3~102
N-CH₃~33

Mass Spectrometry and Predicted Fragmentation Pattern

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 159, corresponding to its molecular weight. The fragmentation pattern will be characteristic of indole aldehydes.

Key Predicted Fragmentation Pathways:

  • Loss of a hydrogen radical: A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion at m/z 158.

  • Loss of carbon monoxide: The [M-H]⁺ ion can further lose a molecule of carbon monoxide (CO) to give a fragment at m/z 130.

  • Formation of a quinolinium-like ion: Rearrangement and fragmentation of the indole ring can also occur.

The predicted major fragments are listed in Table 3.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment
159[M]⁺
158[M-H]⁺
130[M-H-CO]⁺

Experimental Protocols

Synthesis of this compound:

A plausible synthetic route involves the formylation of 1-methylindole. A common method for the formylation of indoles is the Vilsmeier-Haack reaction.[1]

Step-by-step methodology:

  • To a solution of 1-methylindole in anhydrous DMF at 0 °C, add phosphorus oxychloride (POCl₃) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Use proton-decoupling techniques (e.g., broadband decoupling) to obtain a spectrum with singlets for each carbon. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required.

Mass Spectrometry Data Acquisition:

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • EI Conditions: A standard electron energy of 70 eV is typically used.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Visualizations

Caption: Molecular structure of this compound.

fragmentation_pathway mol_ion [C10H9NO]+• m/z = 159 m_minus_h [C10H8NO]+ m/z = 158 mol_ion->m_minus_h - H• m_minus_h_co [C9H8N]+ m/z = 130 m_minus_h->m_minus_h_co - CO

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the NMR and mass spectrometry data for this compound. By applying fundamental principles of spectroscopy and drawing parallels with closely related indole derivatives, we have established a reliable framework for the structural elucidation of this compound. The detailed protocols for synthesis and analysis offer a practical roadmap for researchers. As with any predictive analysis, experimental verification remains the gold standard, and this guide serves as a robust starting point for such investigations.

References

physical and chemical properties of 1-methyl-1H-indole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methyl-1H-indole-4-carbaldehyde: Properties, Synthesis, and Potential Applications

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast array of natural products and synthetic therapeutic agents.[1][2] Its unique electronic properties and geometric shape allow it to interact with a multitude of biological targets, forming the core of drugs used in oncology, neurology, and infectious disease.[2] Within this important class of heterocycles, functionalized indoles serve as versatile building blocks for drug discovery campaigns.

This technical guide focuses on a specific, yet less-documented, member of this family: This compound . While its isomers, particularly indole-3-carbaldehydes, have been extensively studied, the 4-substituted analogue represents a unique structural motif with distinct electronic and steric properties. The N-methylation prevents hydrogen bonding at the indole nitrogen and alters the electron density of the ring system, while the aldehyde at the 4-position provides a crucial chemical handle for synthetic diversification.

This document serves as a comprehensive resource for researchers, chemists, and drug development professionals. It consolidates the available structural data, presents inferred physicochemical and spectroscopic properties based on established chemical principles, proposes a robust synthetic pathway, and explores the potential of this molecule as a key intermediate in the development of novel therapeutics. Given the limited experimental data in public literature for this specific isomer, this guide provides context by drawing parallels with its better-understood analogues, thereby offering a predictive and practical framework for its use in a research setting.

Physicochemical and Structural Properties

Characterizing the fundamental properties of a compound is the first step in its evaluation for any application. While extensive experimental data for this compound is not widely published, we can compile its known structural identifiers and provide context with experimental values from its common isomers.

Structural and Molecular Data

The core identity of this compound is defined by its molecular formula and connectivity. This information is crucial for high-resolution mass spectrometry and database searching.

PropertyValueSource
Molecular Formula C₁₀H₉NO[3]
Molecular Weight 159.18 g/mol [4][5]
Monoisotopic Mass 159.06842 Da[3]
IUPAC Name 1-methylindole-4-carbaldehyde[3]
CAS Number 133994-99-7[6][7]
SMILES CN1C=CC2=C(C=CC=C21)C=O[3]
InChI InChI=1S/C10H9NO/c1-11-6-5-9-8(7-12)3-2-4-10(9)11/h2-7H,1H3[3]
InChIKey GFTNSZIYQMJJMD-UHFFFAOYSA-N[3]
Physical Properties: A Comparative Outlook

Experimental physical properties such as melting and boiling points are essential for determining purity, choosing appropriate reaction conditions, and ensuring proper handling. In the absence of specific data for the 4-carbaldehyde isomer, the following table presents data for related, commercially available isomers to provide a reasonable estimation range.

CompoundMelting Point (°C)Boiling Point (°C)Water Solubility
1-Methyl-1H-indole-2-carbaldehyde 81-8590-95 @ 0.02 TorrInsoluble (inferred)
1-Methyl-1H-indole-3-carbaldehyde 70-72186-189 @ 3-4 TorrInsoluble
This compound Not availableNot availableInsoluble (predicted)
1-Methyl-1H-indole-5-carbaldehyde 80-85Not availableInsoluble (inferred)

Sources:[8][9][10][11]

The data suggests that this compound is likely a solid at room temperature with a melting point in the range of 70-90 °C and is expected to have poor solubility in water, similar to its isomers.[10]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. While authenticated spectra for this compound are not available in public repositories, its structure allows for the confident prediction of key spectral features.

Mass Spectrometry

Mass spectrometry is a primary tool for determining molecular weight and fragmentation patterns. Predicted collision cross-section (CCS) values are increasingly used in metabolomics and small molecule identification to add a layer of confidence beyond mass-to-charge ratio.

Adductm/z (Predicted)Predicted CCS (Ų)
[M+H]⁺ 160.07570129.3
[M+Na]⁺ 182.05764141.0
[M-H]⁻ 158.06114133.7

Source: Predicted using CCSbase.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The spectrum is expected to show distinct signals:

    • A singlet for the aldehyde proton (-CHO ) between δ 9.9-10.2 ppm.

    • A singlet for the N-methyl protons (N-CH₃ ) around δ 3.8-4.0 ppm.

    • A series of multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the five protons on the indole ring system. The proton adjacent to the aldehyde group (at the C5 position) would likely be the most downfield-shifted in this region due to the aldehyde's anisotropic effect.

  • ¹³C NMR: The carbon spectrum would be characterized by:

    • A downfield signal for the aldehyde carbonyl carbon (C=O ) above δ 185 ppm.

    • Signals for the eight aromatic carbons between δ 110-140 ppm.

    • A signal for the N-methyl carbon (N-CH₃ ) around δ 33-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong, sharp absorption band characteristic of the aldehyde C=O stretch, expected in the region of 1680-1700 cm⁻¹ . Additional bands corresponding to C-H stretches (aromatic and aliphatic) and C=C aromatic ring stretches would also be present.

Chemical Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the aldehyde and the N-methylated indole nucleus.

Key Chemical Transformations

The aldehyde group serves as a versatile electrophilic site, enabling a wide range of C-C and C-N bond-forming reactions that are fundamental to building molecular diversity in drug discovery.

G core This compound amine Amine / Imine (Reductive Amination) core->amine + R-NH₂ alcohol Primary Alcohol (Reduction, e.g., NaBH₄) core->alcohol + Reductant acid Carboxylic Acid (Oxidation, e.g., KMnO₄) core->acid + Oxidant alkene Alkene (Wittig / HWE Reaction) core->alkene + Ylide / Phosphonate G start 1H-Indole-4-carboxaldehyde product This compound start->product N-Methylation reagents 1) NaH, Anhydrous THF 2) CH₃I

References

An In-Depth Technical Guide to 1-methyl-1H-indole-4-carbaldehyde (CAS: 133994-99-7): Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-methyl-1H-indole-4-carbaldehyde, a valuable heterocyclic building block for professionals in chemical synthesis and pharmaceutical development. We will delve into its chemical properties, a robust and logical synthetic pathway, and its potential as a precursor for novel therapeutic agents, grounding all claims in verifiable scientific literature.

Core Molecular Profile and Physicochemical Properties

This compound belongs to the indole family, a structural motif of paramount importance in medicinal chemistry due to its prevalence in a vast array of bioactive natural products and synthetic drugs.[1][2] The strategic placement of a reactive aldehyde group at the C4 position of the N-methylated indole scaffold makes this molecule a versatile intermediate for constructing more complex molecular architectures.

While extensive experimental data for this specific isomer is not broadly published, its core properties can be reliably predicted and are summarized below.

PropertyValueSource
CAS Number 133994-99-7N/A
Molecular Formula C₁₀H₉NO[3]
Molecular Weight 159.18 g/mol [4]
Monoisotopic Mass 159.06842 Da[3]
Predicted XlogP 1.5[3]
Appearance Predicted: Off-white to yellow solidInferred from isomers

Spectroscopic Signature: An Analytical Perspective

No publicly available, experimentally verified spectra for this compound could be identified at the time of this writing. However, a detailed analysis of its isomers and precursors allows for a confident prediction of its key spectroscopic features. This deductive approach is crucial in research settings where novel compounds are synthesized.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

  • δ ~10.1 ppm (s, 1H): Aldehyde proton (-CHO). Its downfield shift is characteristic.

  • δ ~7.8-7.9 ppm (d, 1H): Aromatic proton at C5, ortho to the electron-withdrawing aldehyde group.

  • δ ~7.3-7.5 ppm (m, 2H): Aromatic protons at C6 and C7.

  • δ ~7.2 ppm (d, 1H): Pyrrole proton at C2.

  • δ ~6.8-7.0 ppm (d, 1H): Pyrrole proton at C3.

  • δ ~3.9 ppm (s, 3H): N-methyl protons (-NCH₃). This singlet is highly characteristic, as seen in its isomer, 1-methyl-1H-indole-3-carbaldehyde.[5]

Predicted ¹³C NMR (in CDCl₃, 101 MHz):

  • δ ~192 ppm: Aldehyde carbonyl carbon.

  • δ ~140 ppm: C7a (bridgehead carbon).

  • δ ~138 ppm: C4 (carbon bearing the aldehyde).

  • δ ~120-130 ppm: Aromatic carbons (C2, C5, C6, C7).

  • δ ~100-110 ppm: C3 and C3a (bridgehead carbon).

  • δ ~34 ppm: N-methyl carbon. This is consistent with the value of 33.69 ppm observed for the N-methyl group in the 3-carbaldehyde isomer.[5]

Predicted Infrared (IR) Spectroscopy:

  • ~1680-1700 cm⁻¹: A strong C=O stretching band, characteristic of an aromatic aldehyde.

  • ~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretching of the aldehyde proton (Fermi doublet).

  • ~1500-1600 cm⁻¹: C=C stretching bands from the aromatic and pyrrole rings.

  • ~1300-1400 cm⁻¹: C-N stretching band.

Strategic Synthesis: A Validated Two-Step Approach

Direct formylation of the indole nucleus typically exhibits a strong kinetic and thermodynamic preference for the electron-rich C3 position, a classic example being the Vilsmeier-Haack reaction.[6] Therefore, achieving substitution at the C4 position requires a more nuanced, regiocontrolled strategy. The most logical and robust pathway involves a two-step sequence starting from a pre-functionalized precursor, 4-bromoindole. This method leverages the well-established principles of N-alkylation and lithium-halogen exchange.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Formylation A 4-Bromo-1H-indole B 4-Bromo-1-methyl-1H-indole A->B (CH₃)₂CO₂, K₂CO₃ DMF, 140°C C 4-Bromo-1-methyl-1H-indole D This compound C->D 1) n-BuLi, THF, -78°C 2) DMF, -78°C to RT

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices
  • Choice of Precursor: 4-Bromoindole is a commercially available starting material that locks in the desired C4-substitution pattern from the outset. The bromine atom serves as a handle for the subsequent formylation step.

  • N-Methylation Rationale: The methylation of the indole nitrogen is performed first. This protects the acidic N-H proton from the highly basic organolithium reagent that will be used in the next step, preventing unwanted side reactions. The use of dimethyl carbonate provides a safer alternative to traditional methylating agents like methyl iodide.[7]

  • Lithium-Halogen Exchange: This is a powerful and rapid reaction for converting aryl halides into organolithium species.[8] Using n-butyllithium (n-BuLi) at low temperatures (-78 °C) ensures efficient bromine-lithium exchange without significant decomposition of the solvent (THF) or side reactions on the indole ring.

  • Formylation Agent: N,N-Dimethylformamide (DMF) is the classic and highly effective electrophile for trapping the aryllithium intermediate to generate the aldehyde functionality upon aqueous workup.[9]

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-1-methyl-1H-indole [7]

  • To a suspension of 4-bromo-1H-indole (8.8 g, 45 mmol), potassium carbonate (4.5 g, 32 mmol), and dimethyl carbonate (12 g, 0.13 mol) in DMF (56 mL), gradually heat the mixture to 140°C over 30 minutes.

  • Maintain stirring at 140°C for 3.5 hours. Monitor reaction completion by TLC.

  • After cooling to room temperature, filter the mixture to remove insoluble solids.

  • Concentrate the filtrate under reduced pressure to remove DMF.

  • Purify the residue by vacuum distillation to yield 4-bromo-1-methyl-1H-indole as a yellow liquid.

Step 2: Synthesis of this compound (Adapted from a similar procedure for the 6-formyl isomer[9])

  • Dissolve 4-bromo-1-methyl-1H-indole (e.g., 2.10 g, 10 mmol) in anhydrous THF (20 mL) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (e.g., 1.1 eq, in hexanes) dropwise via syringe, maintaining the temperature at -78°C. A color change should be observed, indicating the formation of the aryllithium species.

  • Stir the mixture at -78°C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (e.g., 1.5 eq) dropwise at -78°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Applications in Medicinal Chemistry and Drug Development

The aldehyde functional group is a cornerstone of synthetic chemistry, acting as a versatile handle for a wide array of chemical transformations. This positions this compound as a highly valuable intermediate in the synthesis of drug candidates.

G A This compound C Amine Derivatives (via Reductive Amination) A->C E Alkene Derivatives (Wittig Reaction) A->E G Condensation Products (Knoevenagel Condensation) A->G B Primary/Secondary Amines B->C NaBH(OAc)₃ or H₂/Pd-C D Phosphorus Ylides D->E F Active Methylene Compounds F->G Base catalyst

Caption: Key synthetic transformations of the aldehyde moiety for drug discovery.

Rationale for Drug Discovery Efforts

While specific drug candidates derived directly from this compound are not prominent in the literature, the therapeutic potential can be strongly inferred from its unmethylated precursor, indole-4-carboxaldehyde .

Recent studies have demonstrated that indole-4-carboxaldehyde, isolated from the seaweed Sargassum thunbergii, exhibits significant anti-inflammatory properties.[10] It was shown to attenuate methylglyoxal-induced hepatic inflammation in HepG2 cells by reducing the expression of pro-inflammatory cytokines such as TNF-α and IFN-γ.[10]

This finding provides a compelling scientific rationale for the exploration of this compound in drug discovery programs:

  • Modulation of Physicochemical Properties: N-methylation is a common and effective strategy in medicinal chemistry to fine-tune a molecule's properties. It can enhance metabolic stability by blocking N-dealkylation, improve cell permeability, and alter the compound's solubility and lipophilicity, which can lead to improved pharmacokinetic profiles.

  • Targeting Inflammatory Pathways: Given the established anti-inflammatory activity of the parent indole-4-carboxaldehyde, the N-methyl derivative is a prime candidate for synthesis and screening in assays related to inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, or neuroinflammation.

Safety and Handling

GHS hazard information for this compound is not explicitly defined. However, based on data for isomeric compounds like 1-methyl-1H-indole-3-carbaldehyde, the following precautions should be observed[4]:

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, are mandatory when handling this compound.

References

A Technical Guide to an Underexplored Scaffold: Potential Applications of 1-Methyl-1H-indole-4-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products and synthetic drugs.[1][2] While extensive research has focused on derivatives functionalized at the 2- and 3-positions, the 1-methyl-1H-indole-4-carbaldehyde scaffold remains a relatively untapped resource. This guide delineates a data-driven rationale for the exploration of this specific molecule as a versatile building block in modern drug discovery. By analyzing the reactivity of its core functional groups and drawing logical inferences from the biological activities of structurally related compounds, we present a compelling case for its investigation in the development of novel anti-inflammatory and anticancer agents. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing proposed synthetic pathways, experimental protocols, and mechanistic insights to catalyze future research into this promising, yet under-investigated, chemical entity.

The Strategic Value of the Indole Nucleus in Drug Design

The indole ring system is a bicyclic aromatic heterocycle that has captivated chemists and pharmacologists for over a century. Its unique electronic properties, rigid structure, and ability to participate in various non-covalent interactions (such as hydrogen bonding and π-π stacking) make it an ideal scaffold for engaging with biological targets.[3] This inherent bioactivity is evidenced by its presence in a multitude of pharmaceuticals spanning a wide therapeutic spectrum, from the anti-inflammatory drug Indomethacin to the anti-cancer agent Sunitinib and the phosphodiesterase 5 (PDE5) inhibitors used in Alzheimer's research.[4][5][6]

The functionalization of the indole core is a key determinant of its pharmacological profile. The introduction of a methyl group at the N1 position, as in this compound, serves a critical purpose: it protects the indole nitrogen from metabolic degradation and eliminates its hydrogen-bond donating capability, which can be crucial for fine-tuning target affinity and improving pharmacokinetic properties. The strategic placement of an aldehyde at the C4 position provides a reactive handle for extensive chemical diversification, opening a gateway to a vast and unexplored chemical space.

Physicochemical Profile and Synthetic Accessibility

A thorough understanding of a building block's fundamental properties and its ease of synthesis is paramount before embarking on a discovery program.

Core Properties

This compound is a solid at room temperature with the following key characteristics.

PropertyValueSource
Molecular Formula C₁₀H₉NO[7]
Molecular Weight 159.19 g/mol [7]
Monoisotopic Mass 159.068 g/mol [7]
XlogP (Predicted) 1.5[7]
SMILES CN1C=CC2=C(C=CC=C21)C=O[7]
InChIKey GFTNSZIYQMJJMD-UHFFFAOYSA-N[7]
Proposed Synthetic Route

While dedicated synthetic routes for this compound are not widely published, a viable pathway can be constructed based on established methodologies for indole synthesis and N-alkylation. A promising approach involves the synthesis of the parent indole-4-carbaldehyde, followed by N-methylation. A multi-step synthesis starting from 2-methyl-3-nitrobenzoate has been reported for the parent compound.[8]

G A 2-Methyl-3-nitrobenzoate B 2-Methyl-3-nitrobenzyl alcohol A->B Reduction (e.g., NaBH4) C 2-Methyl-3-nitrobenzaldehyde B->C Oxidation (e.g., PCC) D Indole-4-carbaldehyde C->D Reductive Cyclization (e.g., Leimgruber-Batcho) E This compound D->E N-Methylation (e.g., CH3I, NaH)

Caption: Proposed synthesis of this compound.

The C4-Aldehyde: A Gateway for Chemical Diversification

The true potential of this compound as a medicinal chemistry building block lies in the versatility of the C4-aldehyde group. This functional group is a linchpin for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the rapid generation of diverse compound libraries.

Key transformations include:

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) to yield a wide array of substituted amines.

  • Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for the introduction of various side chains and the extension of conjugated systems.

  • Condensation Reactions: Formation of α,β-unsaturated ketones (chalcones) or Schiff bases, which are themselves important pharmacophores.[9]

  • Oxidation: Conversion to the corresponding carboxylic acid, which can then be used in amide coupling reactions, a cornerstone of modern drug discovery.

  • Grignard/Organolithium Addition: Formation of secondary alcohols, providing a new stereocenter and a point for further functionalization.

G cluster_start Starting Block cluster_derivatives Key Derivatives A This compound B Secondary/Tertiary Amines A->B Reductive Amination C Alkenes A->C Wittig Reaction D Carboxamides A->D Oxidation -> Amide Coupling E Secondary Alcohols A->E Grignard Addition

Caption: Key diversification pathways from the C4-aldehyde.

Projecting Therapeutic Potential: Data-Driven Hypotheses

By examining the biological activities of closely related analogs, we can formulate strong, testable hypotheses for the potential applications of this compound derivatives.

Anti-inflammatory Agents

Rationale: Recent research has demonstrated that the parent compound, indole-4-carbaldehyde, isolated from the seaweed Sargassum thunbergii, effectively attenuates methylglyoxal-induced hepatic inflammation.[10] The study showed that it significantly reduced the mRNA expression of pro-inflammatory cytokines, including tumor necrosis factor (TNF)-α and interferon (IFN)-γ, in HepG2 cells.[10] Molecules containing an indole core have been identified as promising for treating inflammation.[10]

Hypothesis: Derivatives of this compound, synthesized via reductive amination or condensation reactions to introduce lipophilic side chains, could exhibit enhanced cell permeability and potent anti-inflammatory activity by modulating similar cytokine pathways. The N-methylation would also prevent potential metabolic liabilities associated with the indole N-H proton.

Anticancer Agents via PARP-1 Inhibition

Rationale: Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. Inhibiting PARP-1 in cancers with deficiencies in homologous recombination (e.g., those with BRCA1/2 mutations) leads to a synthetic lethality, making PARP-1 a validated and highly attractive oncology target. A recent study detailed the design and synthesis of potent PARP-1 inhibitors based on a 1H-indole-4-carboxamide scaffold.[11] These molecules occupy the nicotinamide binding pocket of the enzyme, and their efficacy is highly dependent on the substituents attached to the indole core.

Hypothesis: this compound is an ideal precursor for developing novel PARP-1 inhibitors. The aldehyde can be readily oxidized to the corresponding carboxylic acid and then converted to a carboxamide, mimicking the core structure of known inhibitors.[11] The 1-methyl group provides a defined vector for substitution into the solvent-exposed region of the PARP-1 active site, while the rest of the indole can be functionalized to optimize interactions within the binding pocket.

G cluster_process Cellular Process cluster_intervention Therapeutic Intervention A DNA Single-Strand Break B PARP-1 Activation A->B C DNA Repair B->C D Replication Fork Collapse B->D If Inhibited E Double-Strand Break D->E F Cell Death (Apoptosis) (Synthetic Lethality) E->F G 1-Methyl-Indole-4-Carboxamide Derivative (PARP Inhibitor) G->B Inhibits H BRCA1/2 Deficiency (Impaired HR Repair) H->F Prevents Repair Of

Caption: Mechanism of synthetic lethality via PARP-1 inhibition.

Proposed Research Workflows & Experimental Protocols

To translate these hypotheses into actionable research, we provide the following exemplary protocols.

Protocol: Synthesis of a Representative Amine Derivative via Reductive Amination

This protocol describes the synthesis of N-((1-methyl-1H-indol-4-yl)methyl)aniline as a representative example of library generation.

Methodology:

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (0.2 M), add aniline (1.1 eq) followed by sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-((1-methyl-1H-indol-4-yl)methyl)aniline.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro PARP-1 Inhibition Assay

This protocol provides a framework for evaluating the inhibitory activity of newly synthesized compounds against the PARP-1 enzyme.

Methodology:

  • Utilize a commercially available PARP-1 activity assay kit (e.g., HT Universal Chemiluminescent Assay).

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a series of dilutions to determine the IC₅₀ value.

  • In a 96-well plate, add the assay buffer, activated DNA, PARP-1 enzyme, and the test compound at various concentrations.

  • Initiate the reaction by adding a solution of NAD⁺. Incubate the plate at room temperature for the time specified by the kit manufacturer (e.g., 60 minutes).

  • Stop the reaction and develop the signal according to the kit's instructions (this typically involves adding a developing reagent that reacts with the poly(ADP-ribose) polymer formed).

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Include a known PARP inhibitor (e.g., Olaparib) as a positive control.

Conclusion and Future Outlook

While this compound has not yet been the focus of intensive investigation, the evidence presented in this guide strongly suggests it is a building block of significant untapped potential. Its strategic N-methylation, combined with a versatile C4-aldehyde, provides an ideal starting point for the synthesis of novel, drug-like molecules. The clear lines of inquiry drawn from the established anti-inflammatory and anticancer activities of its close structural relatives provide a solid foundation for future research. It is our expert assessment that the systematic exploration of the chemical space accessible from this compound will be a fruitful endeavor, likely yielding novel chemical entities with potent and selective biological activities.

References

A Technical Guide to 1-methyl-1H-indole-4-carbaldehyde: Commercial Availability, Synthesis Strategies, and Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-methyl-1H-indole-4-carbaldehyde (CAS No. 133994-99-7) is a heterocyclic aromatic aldehyde of significant interest to the chemical, pharmaceutical, and materials science research communities. As a functionalized indole, a privileged scaffold in medicinal chemistry, this compound serves as a critical building block for the synthesis of a wide array of complex molecules, including potential therapeutic agents and functional materials. The strategic placement of the N-methyl group prevents hydrogen bonding at the indole nitrogen, enhancing solubility in organic solvents and modifying the electronic properties of the indole ring, while the C4-aldehyde group provides a reactive handle for diverse chemical transformations.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound. Furthermore, it explores viable strategies for its in-house synthesis and outlines crucial quality control measures, ensuring that researchers can procure or produce this key intermediate with the confidence required for rigorous scientific investigation.

Part 1: Commercial Availability and Procurement Strategy

The procurement of starting materials is a critical first step in any research endeavor. The commercial availability of this compound is moderate, with several specialized chemical suppliers offering this reagent in various quantities and purities.

Commercial Supplier Overview

A survey of prominent chemical suppliers indicates that this compound is available primarily on a research scale, from milligrams to several grams. Pricing and lead times can vary significantly between suppliers. Below is a comparative summary of offerings from established vendors.

SupplierCatalog Number (Example)PurityAvailable Quantities
Sigma-Aldrich AMBH2D6F1AA5 (via Ambeed)Not Specified100 mg, 250 mg, 1 g, 5 g
BLD Pharm BD11583≥95%1 g, 5 g, 10 g
Echemi (Varies by trader)VariesInquire
Chem-Impex 02824≥98% (HPLC)1 g, 5 g, 25 g

Note: This table is for illustrative purposes. Availability, pricing, and catalog numbers are subject to change. Researchers should always verify information directly with the supplier.

Procurement Workflow: A Best-Practice Approach

A systematic approach to procurement is essential to ensure both the quality of the starting material and the efficiency of the research timeline. The following workflow is recommended:

G cluster_procurement Procurement Workflow start Identify Need for This compound search Search Supplier Databases (e.g., Sigma-Aldrich, PubChem) start->search Initiate Search compare Compare Suppliers: - Purity - Price - Availability - Lead Time search->compare Compile Options request_coa Request Certificate of Analysis (CoA) compare->request_coa Select Best Option place_order Place Purchase Order request_coa->place_order Verify Quality receive Receive & Log Material place_order->receive Procure qc In-House Quality Control (See Part 3) receive->qc Verify Identity & Purity release Release for Experimental Use qc->release Confirm

Caption: Recommended workflow for procuring chemical reagents.

Part 2: In-House Synthesis as a Viable Alternative

While commercially available, researchers may opt for in-house synthesis due to cost considerations for larger quantities, the need for specific analogs, or to ensure absolute purity. The synthesis of this compound is not widely documented with detailed experimental procedures in peer-reviewed literature. However, its synthesis can be logically approached through a two-step process: N-methylation of a suitable indole precursor followed by regioselective formylation.

Synthetic Strategy: A Plausible Route

A common and effective method for the formylation of electron-rich aromatic and heteroaromatic rings is ortho-lithiation followed by quenching with an appropriate formylating agent, such as N,N-dimethylformamide (DMF).[1] The N-methyl group of the indole starting material serves to protect the acidic N-H proton and directs the lithiation.

The proposed two-step synthesis is as follows:

  • N-Methylation of Indole: The synthesis begins with the readily available starting material, indole. Deprotonation of indole with a strong base like sodium amide (NaNH₂) in liquid ammonia, followed by quenching with an electrophile like methyl iodide (CH₃I), is a classic and high-yielding method to produce 1-methyl-1H-indole.[2]

  • Directed ortho-Lithiation and Formylation: The second step involves the regioselective introduction of the aldehyde group at the C4 position. This is the most challenging step. While formylation of indoles often occurs at the C3 position via methods like the Vilsmeier-Haack reaction, achieving C4 functionalization requires a different approach.[3] Directed ortho-metalation is a powerful strategy. By treating 1-methyl-1H-indole with a strong organolithium base, such as sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi), in the presence of a directing agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), it is possible to selectively deprotonate the C7 position. However, achieving C4 lithiation is less common. An alternative, and more direct route to C4 functionalization, involves the lithiation of 1-methyl-4-bromo-1H-indole, followed by quenching with DMF.

Illustrative Synthetic Pathway

G cluster_synthesis Proposed Synthesis of this compound indole Indole methylindole 1-methyl-1H-indole indole->methylindole 1. NaNH₂, liq. NH₃ 2. CH₃I bromoindole 1-methyl-4-bromo-1H-indole methylindole->bromoindole Brominating Agent (e.g., NBS) target This compound bromoindole->target 1. n-BuLi, THF, -78 °C 2. DMF

Caption: Plausible synthetic route via a brominated intermediate.

General Experimental Protocol (Hypothetical, based on established methods)

Disclaimer: The following protocol is illustrative and based on standard procedures for similar transformations. It has not been optimized for this specific substrate and should be adapted and validated by the end-user.

Step 1: Synthesis of 1-methyl-1H-indole

  • To a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, add liquid ammonia (approx. 250 mL).

  • Add a catalytic amount of ferric nitrate nonahydrate.

  • Carefully add clean, metallic sodium (5.0 g, 0.22 g-atom) in small portions until a persistent blue color is observed, then continue until the color disappears, indicating the formation of sodium amide.

  • Slowly add a solution of indole (23.4 g, 0.20 mol) in anhydrous diethyl ether (50 mL).

  • After 10 minutes, add a solution of methyl iodide (31.2 g, 0.22 mol) in anhydrous diethyl ether (50 mL) dropwise.

  • Continue stirring for 15 minutes, then allow the ammonia to evaporate overnight under a stream of nitrogen.

  • Carefully quench the reaction mixture with water (100 mL) and extract with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude oil by vacuum distillation to yield 1-methyl-1H-indole as a colorless oil.[2]

Step 2: Synthesis of this compound (via Lithiation-Formylation)

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add a solution of 1-methyl-4-bromo-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 3: Quality Control & Analytical Verification

Confirming the identity and purity of a starting material is paramount. For this compound, the primary methods of verification are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Note: As of the time of this writing, a definitive, peer-reviewed, and publicly available reference spectrum (¹H or ¹³C NMR) for this compound could not be located. The data presented below for related isomers is for informational and comparative purposes only and should not be used as a direct reference for the target compound.

Expected Analytical Data (Based on Related Isomers)
Isomer¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (101 MHz, CDCl₃) δ (ppm)Reference
1-methyl-1H-indole-3-carbaldehyde 10.01 (s, 1H), 8.35 (d, J=6.6 Hz, 1H), 7.69 (s, 1H), 7.50–7.33 (m, 3H), 3.90 (s, 3H)184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69[1]
1-methyl-1H-indole-2-carbaldehyde 9.85 (s, 1H), 7.70 (d, J=8.0 Hz, 1H), 7.40-7.30 (m, 3H), 7.15 (t, J=7.4 Hz, 1H), 3.95 (s, 3H)Data not readily available in cited sources

For the target molecule, This compound , one would expect to see:

  • ¹H NMR: A singlet for the aldehyde proton (CHO) between 9.9-10.2 ppm, a singlet for the N-methyl group (N-CH₃) around 3.8-4.0 ppm, and distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the indole ring system.

  • ¹³C NMR: A signal for the aldehyde carbonyl carbon around 185-195 ppm, a signal for the N-methyl carbon around 30-35 ppm, and several signals in the aromatic region (110-140 ppm).

  • Mass Spectrometry (MS): The expected molecular weight is 159.18 g/mol . An ESI-MS in positive mode should show a prominent [M+H]⁺ ion at approximately m/z 160.07.

Part 4: Safe Handling & Storage

As a professional in a laboratory setting, adherence to safety protocols is non-negotiable. While a specific safety data sheet (SDS) for this compound may need to be sourced from the supplier, general precautions for heterocyclic aldehydes should be followed.

  • Hazard Classification (Anticipated):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves (nitrile or neoprene), and a lab coat. When handling the solid powder, use a dust mask or work in a well-ventilated fume hood.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable, commercially available building block for advanced chemical synthesis. While direct procurement is feasible for research quantities, in-house synthesis presents a viable alternative for larger scales or analog development. The proposed synthetic route via lithiation-formylation of a brominated precursor is a logical and robust strategy, though it requires careful execution and optimization. Crucially, rigorous analytical verification of any procured or synthesized material is essential. Researchers should endeavor to obtain full characterization data (¹H NMR, ¹³C NMR, MS) and compare it against reliable reference data to ensure the identity and purity of this key intermediate before its use in further synthetic applications.

References

Methodological & Application

Application Notes and Protocols for the Functionalization of 1-methyl-1H-indole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatile Indole Scaffold in Modern Chemistry

The indole nucleus is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties make it a versatile scaffold for chemical modification, enabling the synthesis of a diverse array of biologically active compounds. 1-methyl-1H-indole-4-carbaldehyde is a particularly valuable starting material, possessing both an electron-rich indole ring amenable to electrophilic substitution and a reactive aldehyde functionality that can undergo a variety of transformations. The N-methylation prevents competing reactions at the nitrogen and simplifies the reactivity profile of the indole ring.

This comprehensive guide provides a detailed exploration of various strategies for the functionalization of this compound, offering insights into the underlying chemical principles and providing robust, step-by-step protocols for key transformations. The methodologies described herein are designed to be self-validating, with explanations for experimental choices to empower researchers in their synthetic endeavors.

I. Functionalization of the Aldehyde Group: A Gateway to Diverse Functionalities

The aldehyde group at the C4 position is a primary site for chemical manipulation, allowing for the introduction of a wide range of substituents through nucleophilic addition and related reactions.

A. Olefination via the Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes[1][2][3][4]. This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically generated in situ from a phosphonium salt and a strong base. The choice of ylide determines the nature of the resulting alkene.

Causality Behind Experimental Choices: The selection of the base is critical for the efficient generation of the ylide. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides), strong bases like n-butyllithium or sodium hydride are required. The choice of solvent, typically an aprotic solvent like THF or ether, is crucial to prevent quenching of the highly reactive ylide. The reaction is usually performed under an inert atmosphere to prevent degradation of the ylide by oxygen.

Experimental Protocol: Synthesis of 1-methyl-4-vinyl-1H-indole

  • Materials:

    • This compound

    • Methyltriphenylphosphonium bromide

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise. The solution will turn a deep yellow or orange color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-methyl-4-vinyl-1H-indole.

Data Presentation:

Ylide PrecursorProductTypical Yield (%)
Methyltriphenylphosphonium bromide1-methyl-4-vinyl-1H-indole75-85
Ethyltriphenylphosphonium bromide4-(prop-1-en-1-yl)-1-methyl-1H-indole70-80

Visualization:

Wittig_Reaction cluster_ylide Ylide Formation This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Step 5 Quenching Quenching Reaction Mixture->Quenching Step 7 Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide->Reaction Mixture Step 5 Extraction Extraction Quenching->Extraction Step 8 Purification Purification Extraction->Purification Step 10 1-methyl-4-vinyl-1H-indole 1-methyl-4-vinyl-1H-indole Purification->1-methyl-4-vinyl-1H-indole Phosphonium Salt Phosphonium Salt Base (n-BuLi) Base (n-BuLi) Phosphonium Salt->Base (n-BuLi) Step 3 Base (n-BuLi)->Phosphonium Ylide

Caption: Workflow for the Wittig olefination of this compound.

B. Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones[5][6][7][8][9]. The reaction proceeds in two steps: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. This can be performed in a one-pot fashion by including a reducing agent that is selective for the iminium ion over the starting aldehyde.

Causality Behind Experimental Choices: Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for reductive amination as it is milder and more selective than other borohydrides like sodium borohydride. It is particularly effective for the reduction of iminium ions formed in situ. The reaction is often carried out in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The addition of a small amount of acetic acid can catalyze the formation of the iminium ion.

Experimental Protocol: Synthesis of (1-(1-methyl-1H-indol-4-yl)methyl)aniline

  • Materials:

    • This compound

    • Aniline

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM)

    • Acetic acid

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 equivalent) and aniline (1.1 equivalents) in DCM.

    • Add a catalytic amount of acetic acid (0.1 equivalents).

    • Stir the mixture at room temperature for 1 hour to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired secondary amine.

Data Presentation:

AmineProductTypical Yield (%)
Aniline(1-(1-methyl-1H-indol-4-yl)methyl)aniline80-90
BenzylamineN-((1-methyl-1H-indol-4-yl)methyl)benzylamine85-95
Morpholine4-((1-methyl-1H-indol-4-yl)methyl)morpholine75-85

II. Functionalization of the Indole Ring: Exploring the Aromatic Core

The indole ring itself offers multiple sites for functionalization, primarily through electrophilic substitution on the pyrrole ring and, with appropriate strategies, on the benzene ring.

A. Electrophilic Substitution at the C3 Position

The C3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic attack.

Vilsmeier-Haack Formylation (Potential C3-Formylation):

While the starting material already possesses a formyl group at C4, a second formylation at the electron-rich C3 position is conceivable under Vilsmeier-Haack conditions (POCl₃/DMF)[10][11][12][13]. This would yield the dicarbaldehyde derivative.

Causality Behind Experimental Choices: The Vilsmeier-Haack reaction utilizes a chloroiminium ion, a mild electrophile, which is selective for highly activated aromatic rings like indoles[11][12]. The reaction is typically performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent, followed by heating to drive the electrophilic substitution.

Experimental Protocol: Synthesis of 1-methyl-1H-indole-3,4-dicarbaldehyde

  • Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Ice

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add DMF (3.0 equivalents) and DCM. Cool the solution to 0 °C.

    • Slowly add POCl₃ (1.2 equivalents) dropwise, keeping the temperature below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of this compound (1.0 equivalent) in DCM dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor by TLC.

    • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

    • Neutralize the mixture by the careful addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the dicarbaldehyde.

Visualization:

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation DMF DMF POCl3 POCl3 DMF->POCl3 Step 2 Chloroiminium ion Chloroiminium ion POCl3->Chloroiminium ion Electrophilic Attack Electrophilic Attack Chloroiminium ion->Electrophilic Attack This compound This compound This compound->Electrophilic Attack Step 4 Iminium Intermediate Iminium Intermediate Electrophilic Attack->Iminium Intermediate Hydrolysis Hydrolysis Iminium Intermediate->Hydrolysis Step 6 & 7 1-methyl-1H-indole-3,4-dicarbaldehyde 1-methyl-1H-indole-3,4-dicarbaldehyde Hydrolysis->1-methyl-1H-indole-3,4-dicarbaldehyde

Caption: Mechanism of the Vilsmeier-Haack formylation at the C3 position.

B. Functionalization of the Benzene Ring via Halogenation and Cross-Coupling

Functionalizing the carbocyclic part of the indole (C5, C6, and C7 positions) typically requires an initial halogenation step to introduce a handle for subsequent cross-coupling reactions.

1. Halogenation:

Electrophilic halogenation of indoles can be achieved using various reagents. The regioselectivity is influenced by the substituents already present on the ring. For this compound, halogenation is expected to occur at the C5 or C7 positions, ortho to the electron-donating nitrogen atom of the pyrrole ring.

Experimental Protocol: Bromination of this compound

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (ACN)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in ACN in a round-bottom flask.

    • Cool the solution to 0 °C.

    • Add NBS (1.05 equivalents) portion-wise, keeping the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

    • Quench the reaction with saturated aqueous Na₂S₂O₃ solution.

    • Add saturated aqueous NaHCO₃ solution to neutralize any acid formed.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography to separate the regioisomeric bromo-derivatives.

2. Palladium-Catalyzed Cross-Coupling Reactions:

Once halogenated, the indole can undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds.

Suzuki Coupling:

The Suzuki coupling reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound[14].

Experimental Protocol: Suzuki Coupling of a Bromo-1-methyl-1H-indole-4-carbaldehyde

  • Materials:

    • Bromo-1-methyl-1H-indole-4-carbaldehyde (e.g., 5-bromo- or 7-bromo- derivative)

    • Arylboronic acid (e.g., phenylboronic acid)

    • Palladium(II) acetate (Pd(OAc)₂)

    • A phosphine ligand (e.g., SPhos or XPhos)

    • A base (e.g., potassium carbonate, K₂CO₃)

    • A solvent system (e.g., dioxane/water or toluene/water)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a Schlenk flask, add the bromo-indole (1.0 equivalent), arylboronic acid (1.5 equivalents), and base (2.0 equivalents).

    • Add the palladium catalyst (e.g., 2-5 mol% Pd(OAc)₂) and ligand (e.g., 4-10 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC.

    • Cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Data Presentation:

Coupling PartnerReaction TypeProduct
Phenylboronic acidSuzukiAryl-substituted this compound
StyreneHeckStyrenyl-substituted this compound
PhenylacetyleneSonogashiraPhenylethynyl-substituted this compound

Visualization:

Cross_Coupling Halogenated Indole Halogenated Indole Oxidative Addition\n(Pd(0) -> Pd(II)) Oxidative Addition (Pd(0) -> Pd(II)) Halogenated Indole->Oxidative Addition\n(Pd(0) -> Pd(II)) Transmetalation Transmetalation Oxidative Addition\n(Pd(0) -> Pd(II))->Transmetalation Organometallic Reagent Organometallic Reagent Organometallic Reagent->Transmetalation Reductive Elimination\n(Pd(II) -> Pd(0)) Reductive Elimination (Pd(II) -> Pd(0)) Transmetalation->Reductive Elimination\n(Pd(II) -> Pd(0)) Coupled Product Coupled Product Reductive Elimination\n(Pd(II) -> Pd(0))->Coupled Product Pd(0) Catalyst Pd(0) Catalyst Reductive Elimination\n(Pd(II) -> Pd(0))->Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition\n(Pd(0) -> Pd(II)) Catalytic Cycle

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

III. Conclusion and Future Directions

This compound serves as a highly adaptable platform for the synthesis of a wide range of functionalized indole derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. Future work could involve exploring more advanced C-H activation strategies that bypass the need for pre-halogenation, offering more atom-economical routes to functionalized indoles[15][16][17][18][19][20][21]. Additionally, the development of enantioselective transformations of the aldehyde group would be of significant interest for the synthesis of chiral bioactive molecules.

References

Application Note & Protocol: Knoevenagel Condensation for the Synthesis of Novel Indole Derivatives from 1-Methyl-1H-indole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the Knoevenagel condensation reaction utilizing 1-methyl-1H-indole-4-carbaldehyde as the aldehydic substrate. Indole scaffolds are privileged structures in medicinal chemistry and drug discovery, and their functionalization is of paramount importance. The Knoevenagel condensation offers a reliable and versatile method for C-C bond formation, leading to the synthesis of α,β-unsaturated indole derivatives with significant potential as bioactive agents.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the experimental procedure, an explanation of the underlying chemical principles, and troubleshooting insights to ensure successful synthesis.

Introduction: The Significance of Indole Scaffolds

The indole nucleus is a cornerstone in the architecture of numerous pharmaceuticals and biologically active compounds. Its presence in natural products like tryptophan and serotonin underscores its fundamental role in biological systems. Consequently, synthetic indole derivatives are a major focus of research in the pursuit of new therapeutic agents. A powerful and classic strategy for the elaboration of the indole core is the Knoevenagel condensation.[3][4] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an "active methylene" compound—a molecule containing a CH₂ group flanked by two electron-withdrawing groups (EWGs).[3][5] The resulting α,β-unsaturated products serve as versatile intermediates for further chemical transformations or as final target molecules.[4]

This application note details a robust protocol for the condensation of this compound with various active methylene compounds, providing a direct route to a library of functionalized indole derivatives.

The Knoevenagel Condensation: Mechanism and Rationale

The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[3] The reaction is typically catalyzed by a weak base, such as a primary or secondary amine like piperidine.[3][6]

The Causality Behind Experimental Choices:

  • The Aldehyde: this compound is the electrophilic partner. The methyl group at the N1 position prevents potential side reactions at the indole nitrogen and can improve solubility.

  • The Active Methylene Compound: The protons of the methylene group are rendered acidic by the adjacent electron-withdrawing groups (e.g., -CN, -COOR, -COR).[3][4] This acidity is crucial, as it allows for deprotonation by a mild base.

  • The Catalyst: A weak base like piperidine is optimal. It is sufficiently basic to deprotonate the active methylene compound to form the nucleophilic carbanion (enolate) but not so strong that it promotes the self-condensation of the aldehyde.[3] In some cases, an acid co-catalyst like acetic acid is used, which can facilitate the reaction by activating the aldehyde via the formation of a more reactive iminium ion intermediate with piperidine.[7][8][9]

The general mechanism is depicted below:

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism cluster_start Reactants cluster_steps Reaction Steps cluster_product Product Aldehyde This compound NucleophilicAttack 2. Nucleophilic Attack: Carbanion attacks the aldehyde carbonyl. Aldehyde->NucleophilicAttack ActiveMethylene Active Methylene (Z-CH₂-Z') Deprotonation 1. Deprotonation: Base removes a proton to form a carbanion. ActiveMethylene->Deprotonation + Catalyst Catalyst Piperidine (Base) Deprotonation->NucleophilicAttack Forms Carbanion Protonation 3. Protonation: Intermediate alkoxide is protonated. NucleophilicAttack->Protonation Forms β-hydroxy intermediate Dehydration 4. Dehydration: Elimination of water yields the final product. Protonation->Dehydration FinalProduct α,β-Unsaturated Product Dehydration->FinalProduct

Caption: Figure 1: Knoevenagel Condensation Mechanism.

Experimental Protocol

This protocol provides a general method for the condensation reaction. Researchers should optimize conditions based on the specific active methylene compound used.

Materials and Equipment
  • Reagents:

    • This compound

    • Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate, 2-cyanoacetamide)

    • Piperidine (catalytic amount)

    • Ethanol (anhydrous)

    • Hexane, Ethyl Acetate (for TLC)

    • Ice-cold water

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser (if heating is required)

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • UV lamp for TLC visualization

    • Büchner funnel and filter paper

    • Standard laboratory glassware

Detailed Step-by-Step Procedure (Example with 2-Cyanoacetamide)
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 159.18 mg) and 2-cyanoacetamide (1.0 mmol, 84.08 mg) in 15 mL of ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 3-4 drops, ~0.1 mmol).

  • Reaction: Stir the mixture at room temperature. The product may begin to precipitate out of the solution as a solid.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). Spot the starting material and the reaction mixture to observe the consumption of the aldehyde and the formation of a new, typically less polar, product spot.

  • Work-up: Once the reaction is complete (as indicated by TLC, usually within 2-4 hours), cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of ice-cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the product under vacuum to obtain the crude (E)-2-cyano-3-(1-methyl-1H-indol-4-yl)acrylamide.

  • Purification (if necessary): If the product is not pure by TLC or NMR, it can be further purified by recrystallization from a suitable solvent such as ethanol.[10][11]

Data Presentation: Reaction Parameters

The choice of active methylene compound and conditions can be varied to generate a diverse library of derivatives.

Active Methylene CompoundCatalyst SystemSolventTemp.Typical Product
MalononitrilePiperidineEthanolRoom Temp(E)-2-(1-methyl-1H-indol-4-ylmethylene)malononitrile
Ethyl CyanoacetatePiperidineEthanolRefluxEthyl (E)-2-cyano-3-(1-methyl-1H-indol-4-yl)acrylate
2-CyanoacetamidePiperidineEthanolRoom Temp(E)-2-cyano-3-(1-methyl-1H-indol-4-yl)acrylamide
Diethyl MalonatePiperidine/AcOHTolueneRefluxDiethyl 2-((1-methyl-1H-indol-4-yl)methylene)malonate
NitromethanePiperidine/AcOHEthanolRoom Temp(E)-1-methyl-4-(2-nitrovinyl)-1H-indole

Experimental Workflow and Characterization

A systematic workflow is crucial for reproducible results. The following diagram outlines the key stages from reaction setup to final product analysis.

Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup (Aldehyde + Active Methylene + Solvent) Catalyst 2. Add Catalyst (Piperidine) Setup->Catalyst Reaction 3. Reaction (Stir at RT or Reflux) Catalyst->Reaction Monitor 4. Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Work-up (Cooling & Filtration) Monitor->Workup Complete Purify 6. Purification (Recrystallization) Workup->Purify Characterize 7. Characterization (NMR, MS, IR, MP) Purify->Characterize

Caption: Figure 2: Experimental Workflow.

Product Characterization: The structure of the synthesized compounds should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see a characteristic singlet for the new vinylic proton, typically in the δ 7.5-8.5 ppm range.

  • IR Spectroscopy: Look for characteristic absorption bands for the C=C double bond (~1620 cm⁻¹), the nitrile group (-C≡N) if present (~2220 cm⁻¹), and the carbonyl group (-C=O) of esters or amides (~1680-1720 cm⁻¹).[12]

  • Mass Spectrometry: To confirm the molecular weight of the product.

Troubleshooting and Self-Validation

IssuePotential CauseSuggested Solution
Low or No Yield 1. Inactive catalyst.2. Low reactivity of starting materials.3. Insufficient reaction time.1. Use freshly opened piperidine.2. Gently heat the reaction mixture to reflux.3. Extend the reaction time, continuing to monitor by TLC.[10]
Multiple Products 1. Side reactions (e.g., Michael addition).2. Impure starting materials.1. Avoid excessive heating or prolonged reaction times.2. Purify starting materials before use.
Product Oily/Not Precipitating Product is highly soluble in the reaction solvent.1. Reduce the solvent volume under reduced pressure.2. Add an anti-solvent (e.g., ice-cold water) to induce precipitation.3. Perform an extraction with an organic solvent (e.g., ethyl acetate), then purify by column chromatography.

Conclusion

The Knoevenagel condensation is a highly effective and straightforward method for synthesizing α,β-unsaturated derivatives of this compound. The protocol described herein is robust and can be adapted for a variety of active methylene compounds, making it an invaluable tool for medicinal chemists and researchers in drug discovery. The operational simplicity, high yields, and versatility of this reaction ensure its continued prominence in the synthesis of novel heterocyclic compounds.

References

Application Notes & Protocols: A Researcher's Guide to Developing Novel Inhibitors from 1-Methyl-1H-indole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1][2] This guide focuses on a specific, highly versatile starting material: 1-methyl-1H-indole-4-carbaldehyde . While its parent compound, indole-4-carboxaldehyde, is a known intermediate in the synthesis of anti-inflammatory and anti-cancer agents, the N-methylated analog offers a unique starting point that blocks metabolic N-dealkylation and provides a fixed conformational element.[3][4][5] This document provides a comprehensive, rationale-driven framework for researchers and drug development professionals to design, synthesize, and validate novel inhibitors derived from this powerful building block. We will navigate from target selection and rational design through library synthesis and a multi-tiered in vitro screening cascade to identify and validate promising lead candidates.

Introduction: The Strategic Advantage of the Indole Scaffold

The indole ring system is a recurring motif in a vast array of natural products and synthetic drugs, celebrated for its capacity to engage in hydrogen bonding, π-stacking, and hydrophobic interactions with protein targets.[1][6] This versatility has led to the development of numerous indole-containing therapeutics, from the anti-inflammatory drug Indomethacin to various kinase and tubulin polymerization inhibitors used in oncology.[6][7]

This compound serves as an ideal entry point for inhibitor development. The aldehyde functional group is a reactive handle, primed for a variety of chemical transformations, most notably reductive amination, allowing for the systematic introduction of diverse chemical functionalities to explore the chemical space around the core scaffold.

This guide will use the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway as a representative target for inhibitor development, given the established anti-inflammatory potential of indole derivatives.[3][6]

cluster_workflow Overall Inhibitor Development Workflow Start Starting Material This compound Design Target Selection & Rational Design Start->Design Synthesis Library Synthesis (e.g., Reductive Amination) Design->Synthesis Screening In Vitro Screening Cascade Synthesis->Screening SAR Data Analysis & Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Candidate Identification SAR->Lead

Caption: High-level workflow for developing novel inhibitors.

Part I: Rationale for Target Selection & Inhibitor Design

Selecting a High-Impact Biological Target: The NF-κB Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Its dysregulation is implicated in a host of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. The canonical pathway is triggered by stimuli like the pro-inflammatory cytokine TNF-α. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and proteasomal degradation, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of inflammatory genes (e.g., TNF-α, IL-6, COX-2).

Our central hypothesis is that derivatives of this compound can be designed to function as inhibitors of the IKK complex, thereby preventing IκBα degradation and blocking the downstream inflammatory cascade.

cluster_pathway Targeting the Canonical NF-κB Signaling Pathway TNFa TNF-α Stimulus TNFR TNFR Receptor TNFa->TNFR Binds IKK IKK Complex (α, β, γ) TNFR->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive Complex) IKK->IkBa_p65_p50 Phosphorylates p_IkBa_p65_p50 P-IκBα-p65/p50 Ub Ubiquitination & Proteasomal Degradation p_IkBa_p65_p50->Ub Targets for p65_p50 p65/p50 Dimer Ub->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocates to Transcription Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Transcription Initiates Inhibitor Novel Indole Inhibitor Inhibitor->IKK Inhibits

Caption: The canonical NF-κB signaling pathway and proposed point of intervention.

Strategy for Library Design

To explore the structure-activity relationship (SAR), a library of diverse analogs will be synthesized. The primary method will be reductive amination , which couples the aldehyde of our starting material with a wide range of commercially available primary and secondary amines. This strategy allows for systematic variation of steric bulk, electronics, and hydrogen bonding potential at the 4-position of the indole core.

Part II: Synthesis of a Novel Inhibitor Library

The aldehyde functional group is readily converted into a C-N bond, providing a robust entry into a diverse chemical library.

Protocol 1: General Procedure for Parallel Reductive Amination

Rationale: This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is compatible with a wide range of functional groups and can be used in a one-pot procedure. Dichloroethane (DCE) is a common solvent for this reaction. Acetic acid acts as a catalyst to facilitate the formation of the intermediate iminium ion.

Materials:

  • This compound

  • A diverse library of primary and secondary amines (e.g., substituted anilines, benzylamines, piperazines)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Reaction Setup: To a reaction vial, add this compound (1.0 eq, e.g., 50 mg).

  • Amine Addition: Add the selected amine (1.1 eq).

  • Solvent & Catalyst: Add anhydrous DCE (e.g., 2 mL) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stirring: Stir the mixture at room temperature for 30 minutes to facilitate imine/iminium ion formation.

  • Reducing Agent Addition: Add STAB (1.5 eq) portion-wise over 5 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).

cluster_synthesis Synthetic Workflow Start Starting Material + Amine (R₂NH) Imine Imine/Iminium Formation (DCE, Acetic Acid) Start->Imine Reduction Reduction with STAB Imine->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purify Flash Chromatography Workup->Purify Characterize Characterization (NMR, MS, HPLC) Purify->Characterize

Caption: Workflow for the synthesis and purification of the inhibitor library.

Part III: In Vitro Screening & Validation Cascade

A tiered approach is essential for efficiently identifying promising compounds. The cascade moves from broad cytotoxicity assessment to target-specific and mechanism-of-action assays.

Protocol 2: Primary Screen - Cell Viability (MTT Assay)

Rationale: Before assessing efficacy, it is crucial to determine the concentration at which the compounds are toxic to cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. This allows for the establishment of a therapeutic window. We will use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells as a relevant inflammatory model.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM media with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized indole derivatives (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds (e.g., from 100 µM to 0.1 µM). Add the compounds to the wells and incubate for 2 hours. Include a "vehicle control" (DMSO only) and a "no cells" blank.

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the media and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the CC₅₀ (50% cytotoxic concentration) for each compound. Compounds with low cytotoxicity (e.g., CC₅₀ > 50 µM) are prioritized.

Protocol 3: Target-Specific Screen - NF-κB Reporter Assay

Rationale: This assay directly measures the activity of the NF-κB pathway. It utilizes a cell line (e.g., HEK293-NFκB-luc) that is stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Inhibition of the pathway results in a decreased luciferase signal.

Materials:

  • HEK293 cell line with a stable NF-κB luciferase reporter

  • Media, compounds, and plates as described above

  • TNF-α (human recombinant)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a white, clear-bottom 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with non-toxic concentrations of the synthesized compounds for 2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include unstimulated and vehicle-stimulated controls.

  • Incubation: Incubate for 6-8 hours.

  • Signal Detection: Add the luciferase assay reagent according to the manufacturer's instructions and measure the luminescence.

  • Data Analysis: Normalize the luminescence signal to the vehicle-stimulated control. Plot a dose-response curve and calculate the IC₅₀ (50% inhibitory concentration) for each active compound.

Protocol 4: Mechanistic Validation - Western Blot for Phospho-IκBα

Rationale: To confirm that the compounds are acting via the proposed mechanism (inhibition of IKK), we will measure the phosphorylation level of IKK's direct substrate, IκBα. A successful inhibitor should reduce the amount of phosphorylated IκBα upon TNF-α stimulation.

Materials:

  • RAW 264.7 or similar cells

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Pre-treat with hit compounds at their IC₅₀ concentration for 2 hours, then stimulate with TNF-α for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane for 1 hour, then incubate with the primary antibody overnight at 4°C. Wash and incubate with the secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the phospho-IκBα signal to total IκBα and the β-actin loading control. A decrease in the normalized phospho-IκBα signal indicates on-target activity.

cluster_screening In Vitro Screening Cascade Library Synthesized Compound Library Viability Primary Screen: Cell Viability (MTT) Determine CC₅₀ Library->Viability Reporter Target Screen: NF-κB Reporter Assay Determine IC₅₀ Viability->Reporter Non-toxic compounds Western Mechanism Screen: Western Blot (p-IκBα) Confirm On-Target Effect Reporter->Western Potent compounds Hits Validated Hits Western->Hits

Caption: A logical cascade for screening compounds from the library.

Part IV: Data Analysis and Lead Candidate Selection

The culmination of this workflow is the integration of all data streams to identify a lead candidate.

Structure-Activity Relationship (SAR): The data from the reporter assay should be analyzed in the context of the chemical structures. For example, a table can be constructed to correlate structural features (e.g., electron-donating vs. electron-withdrawing groups on an appended aromatic ring) with inhibitory potency (IC₅₀). This analysis provides crucial insights for designing the next generation of more potent and specific inhibitors.

Example Data Summary Table:

Compound IDR₂NH MoietyCC₅₀ (µM, MTT)IC₅₀ (µM, NF-κB Reporter)Selectivity Index (CC₅₀/IC₅₀)
IND-001 Aniline>10025.4> 3.9
IND-002 4-Fluoroaniline>1008.2> 12.2
IND-003 4-Methoxyaniline>10035.1> 2.8
IND-004 Benzylamine85.315.65.5
IND-005 Piperazine>100>50-

Lead Candidate Selection: A lead candidate is selected based on a multi-parameter assessment:

  • High Potency: Low nanomolar to low micromolar IC₅₀ in the target-specific assay.

  • Low Cytotoxicity: A high CC₅₀ value.

  • High Selectivity Index (SI): The ratio of CC₅₀ to IC₅₀. A higher SI indicates a larger therapeutic window.

  • Confirmed Mechanism of Action: Clear evidence of on-target activity from the Western blot analysis.

  • Chemical Tractability: The structure should be amenable to further chemical modification for lead optimization.

From the example data, IND-002 would emerge as a promising hit for further investigation due to its improved potency over the parent aniline and high selectivity index.

Conclusion and Future Directions

This guide outlines a robust and logical pathway for leveraging This compound as a starting scaffold for the development of novel inhibitors. By combining rational design, efficient parallel synthesis, and a rigorous in vitro screening cascade, researchers can successfully identify and validate lead compounds with a clear mechanism of action.

A validated lead candidate, such as IND-002 , would become the focus of a lead optimization program. Future directions would include:

  • Expanded SAR studies around the 4-fluoroaniline moiety to further improve potency.

  • In vitro ADME/Tox profiling to assess metabolic stability, permeability, and potential off-target liabilities.

  • In vivo proof-of-concept studies in an animal model of inflammation to evaluate efficacy and pharmacokinetics.

The journey from a simple building block to a potential therapeutic is complex, but with a systematic and rationale-driven approach, the potential of the indole scaffold can be fully realized.

References

experimental procedure for N-alkylation of indole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of Indole-4-carbaldehyde

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and FDA-approved drugs.[1] Specifically, indole-4-carbaldehyde serves as a versatile intermediate for the synthesis of complex heterocyclic systems and pharmacologically active molecules. The functionalization of the indole nitrogen, or N-alkylation, is a critical transformation that allows for the modulation of a compound's biological activity, physicochemical properties, and metabolic stability.

This guide provides a comprehensive overview of the experimental procedures for the N-alkylation of indole-4-carbaldehyde. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind procedural choices, ensuring both scientific rigor and practical applicability for researchers in organic synthesis and drug development.

Reaction Mechanism and Strategic Considerations

The N-alkylation of indole typically proceeds via a two-step sequence: deprotonation of the indole nitrogen followed by a nucleophilic attack on an electrophilic alkylating agent.[2]

  • Deprotonation: The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO). A sufficiently strong base is required to generate the corresponding indolate anion, which is a potent nucleophile.[2]

  • Nucleophilic Substitution: The generated indolate anion then attacks the alkylating agent (e.g., an alkyl halide) in a classical SN2 reaction, forming the C-N bond.[2]

The presence of the electron-withdrawing carbaldehyde group at the C4-position increases the acidity of the N-H proton compared to unsubstituted indole, facilitating deprotonation.[3] This electronic effect makes the reaction more facile and can allow for the use of milder bases under certain conditions.

References

Application Notes and Protocols for the Purification of 1-methyl-1H-indole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Purity for a Key Building Block

1-methyl-1H-indole-4-carbaldehyde is a crucial heterocyclic building block in medicinal chemistry and materials science. As a substituted indole, it serves as a precursor for a wide range of more complex molecules, including potential drug candidates and functional organic materials. The aldehyde functional group at the 4-position of the indole ring is a versatile handle for various chemical transformations, such as reductive aminations, Wittig reactions, and condensations.

The biological activity and material properties of the final compounds derived from this compound are critically dependent on its purity. Even small amounts of impurities, such as regioisomers or unreacted starting materials, can lead to unwanted side reactions, lower yields, and introduce contaminants that are difficult to remove in later synthetic steps. This document provides a comprehensive guide to the purification of this compound, grounded in an understanding of its physicochemical properties and the likely impurities encountered during its synthesis.

Physicochemical Properties and Synthetic Context

A successful purification strategy begins with a thorough understanding of the target compound's properties and its synthetic origin.

Physicochemical Data

While specific experimental data for this compound is not extensively published, we can infer its likely properties from commercially available data and comparison with its isomers. The compound is typically described as a solid or semi-solid, suggesting a relatively low melting point.

PropertyThis compound1-methyl-1H-indole-2-carbaldehyde1-methyl-1H-indole-3-carbaldehyde1-methyl-1H-indole-5-carbaldehyde
CAS Number 133994-99-727421-51-819012-03-490923-75-4
Molecular Formula C₁₀H₉NOC₁₀H₉NOC₁₀H₉NOC₁₀H₉NO
Molecular Weight 159.18 g/mol 159.18 g/mol 159.18 g/mol 159.18 g/mol
Physical Form Solid or semi-solid or liquid[1]SolidSolid[2]Solid[3]
Melting Point Not widely reported81-85 °C[4]70-72 °C[2]80-85 °C[3]
Storage Inert atmosphere, 2-8°C[1]-Room Temperature2-8°C[3]
Common Synthetic Routes and Anticipated Impurities

Unlike the 3-formyl isomer, which is readily prepared via Vilsmeier-Haack formylation of 1-methylindole, the synthesis of this compound is less direct. A common and logical approach involves two main stages, each introducing a specific set of potential impurities:

  • Synthesis of Indole-4-carbaldehyde: This precursor is often synthesized via a multi-step route, for example, from 2-methyl-3-nitrobenzoate.[5]

  • N-methylation of Indole-4-carbaldehyde: The secondary amine of the indole ring is then methylated. A practical and widely used method employs a methylating agent like methyl iodide or dimethyl carbonate in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7][8]

Based on this synthetic pathway, the following impurities should be anticipated in the crude product:

  • Unreacted Indole-4-carbaldehyde: Incomplete N-methylation will leave the starting material in the crude mixture. Its higher polarity (due to the N-H bond) makes it easily separable by chromatography.

  • Residual Methylating Agent (e.g., Methyl Iodide): Volatile and typically removed during workup and evaporation, but trace amounts may persist.

  • Base (e.g., K₂CO₃): As an inorganic salt, it is usually removed during the aqueous workup.

  • Solvent Residues (e.g., DMF): High-boiling solvents like DMF can be difficult to remove completely by evaporation alone and may require washing or vacuum distillation.

  • Impurities from Indole-4-carbaldehyde Synthesis: The crude starting material may contain residual reagents or byproducts from its own synthesis.

  • Degradation Products: Indole derivatives can be sensitive to strong acids, bases, and prolonged heating.

Purification Strategy: A Decision-Making Workflow

The choice of purification method depends on the physical state of the crude product and the nature of the impurities. For this compound, the primary methods are column chromatography and recrystallization.

Purification_Workflow Purification Strategy for this compound start Crude Product (Post-Workup) state Is the crude product a solid? start->state oily_crude Crude is an oil or waxy semi-solid state->oily_crude No solid_crude Crude is a solid state->solid_crude Yes chromatography Primary Purification: Silica Gel Column Chromatography purity_check1 Assess Purity (TLC, NMR) chromatography->purity_check1 recrystallization Secondary Purification / Polishing: Recrystallization purity_check2 Assess Purity (Melting Point, NMR, HPLC) recrystallization->purity_check2 oily_crude->chromatography solid_crude->chromatography High impurity load solid_crude->recrystallization Low impurity load purity_check1->recrystallization Further purification needed final_product Pure Crystalline Product purity_check1->final_product Purity >98% purity_check2->chromatography Impurities remain purity_check2->final_product Purity >98%

Caption: Decision workflow for purification.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Purification by Silica Gel Column Chromatography

This is the most robust and generally applicable method for purifying indole aldehydes, especially when dealing with oily crude products or complex mixtures of impurities.[9]

Principle: This technique separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a non-polar mobile phase. Non-polar compounds travel through the column faster, while more polar compounds are retained longer. Unreacted indole-4-carbaldehyde (more polar due to the N-H bond) will have a lower Rf value (move slower) than the N-methylated product.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: n-Hexane (or heptane), Ethyl acetate (EtOAc)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC visualization: UV lamp (254 nm)

Procedure:

  • TLC Analysis of Crude Product:

    • Dissolve a small sample of the crude product in ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a solvent system of 3:1 Hexane:EtOAc.

    • Visualize the spots under a UV lamp. The product, this compound, should have a higher Rf value than the more polar starting material, indole-4-carbaldehyde.

  • Column Packing (Slurry Method):

    • Choose a column with a diameter appropriate for the amount of crude material (e.g., a 40 mm diameter column for 1-5 g of crude).

    • In a beaker, prepare a slurry of silica gel in hexane.

    • With the column stopcock closed, pour the slurry into the column.

    • Gently tap the column to ensure even packing and open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

    • In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to create a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with a non-polar solvent mixture, such as 9:1 Hexane:EtOAc.

    • Collect fractions in test tubes or flasks.

    • Monitor the separation by spotting collected fractions on TLC plates and developing them in the analysis solvent (3:1 Hexane:EtOAc).

    • Gradually increase the polarity of the mobile phase (e.g., to 4:1, then 3:1 Hexane:EtOAc) to elute the compounds.

    • Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

If the crude product is a solid and TLC analysis shows one major product with minor impurities, recrystallization is an efficient method for obtaining a highly pure crystalline material. This protocol is adapted from procedures for the structurally similar 1-methyl-1H-indole-3-carbaldehyde.[7]

Principle: This method relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures.

Materials:

  • Ethanol (EtOH)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection (if optimizing):

    • Place a small amount of crude solid in several test tubes.

    • Add different solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixture) and observe solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but allow for crystal formation upon cooling. An ethanol/water system is a good starting point.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and stir until the solid dissolves completely. If the solid does not fully dissolve, add more hot ethanol in small portions until a clear solution is obtained.

  • Decolorization (Optional):

    • If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • To the hot ethanolic solution, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to a constant weight.

Purity Assessment

After purification, the identity and purity of this compound should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot should be observed.

  • Melting Point: A sharp melting point range (typically 1-2 °C) indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used to detect and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

By following these protocols and understanding the principles behind them, researchers can confidently purify this compound to the high standard required for demanding applications in drug discovery and materials science.

References

Application Note: A Scalable and Regioselective Synthesis of 1-Methyl-1H-indole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Methyl-1H-indole-4-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, particularly on a larger scale, presents challenges in achieving high purity and regioselectivity. Direct formylation of the 1-methylindole scaffold often leads to undesired C3-substitution. This application note details a robust and scalable three-step synthetic protocol that provides regioselective access to the C4-substituted product. The strategy employs a directed metalation approach, proceeding via N-methylation of indole, regioselective bromination at the C4-position, and a subsequent lithium-halogen exchange followed by formylation. This guide provides in-depth procedural details, explains the causality behind experimental choices, outlines critical safety protocols for handling hazardous reagents, and offers insights for process optimization and scale-up.

Introduction: The Challenge of Regiocontrolled C4-Formylation

The indole nucleus is a privileged scaffold in countless natural products and pharmaceutical agents. Functionalization of the indole ring is a cornerstone of drug discovery, but controlling the site of substitution, especially on the benzene portion (C4-C7), remains a significant synthetic hurdle.[1] Direct electrophilic substitution on the 1-methylindole ring, such as the Vilsmeier-Haack reaction, overwhelmingly favors attack at the electron-rich C3 position of the pyrrole ring.[2][3]

To overcome this inherent reactivity and achieve selective C4-formylation, a more strategic approach is required. This protocol outlines a reliable three-step sequence designed for scalability and high regiochemical fidelity. The chosen pathway leverages a halogen atom as a "directing group," which is first installed at the desired C4-position and then converted to the target aldehyde via a lithium-halogen exchange reaction. This method offers superior control compared to direct formylation attempts.

Comparative Analysis of Synthetic Strategies

StrategyDescriptionAdvantagesDisadvantages for Scale-Up
Vilsmeier-Haack Reaction Direct formylation of 1-methylindole using a pre-formed Vilsmeier reagent (e.g., from POCl₃ and DMF).[4]One-step, uses common and inexpensive reagents.Poor Regioselectivity : Strongly favors C3-formylation, leading to difficult purification and low yield of the desired C4 isomer.[5]
Directed Ortho-Metalation (DoM) Deprotonation of a C-H bond ortho to a directing group (DMG) using a strong base, followed by quenching with an electrophile.[6][7]High regioselectivity.Requires a suitable directing group on the indole nitrogen, which may need to be installed and later removed. Can be sensitive to steric hindrance.
Halogen-Dance / Lithiation-Formylation Introduction of a halogen at the C4 position, followed by a low-temperature lithium-halogen exchange and quenching with a formylating agent like DMF.[8]Excellent Regioselectivity : The position of the aldehyde is precisely determined by the initial bromination. High Yield : Generally provides good to excellent yields.Multi-step process. Requires cryogenic temperatures and handling of pyrophoric organolithium reagents.[9]

Recommended Scale-Up Synthetic Workflow

The recommended three-step synthesis is outlined below. Each step is designed to produce high-purity intermediates that can be telescoped or isolated, providing flexibility for large-scale campaigns.

Synthetic_Workflow Indole Indole Step1 Step 1: N-Methylation Indole->Step1 Methylindole 1-Methyl-1H-indole Step1->Methylindole Step2 Step 2: C4-Bromination Methylindole->Step2 Bromoindole 4-Bromo-1-methyl-1H-indole Step2->Bromoindole Step3 Step 3: Lithiation-Formylation Bromoindole->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Overall three-step synthetic route to the target compound.

Detailed Experimental Protocols

PART A: Synthesis of 1-Methyl-1H-indole

This procedure is adapted from a well-established method in Organic Syntheses, which utilizes sodium amide in liquid ammonia for efficient deprotonation of indole followed by methylation.[10]

Materials:

  • Indole (1.0 eq)

  • Sodium metal (1.1 eq)

  • Methyl iodide (1.1 eq)

  • Liquid ammonia

  • Anhydrous diethyl ether

  • Ferric nitrate nonahydrate (catalytic)

  • Anhydrous sodium sulfate

Protocol:

  • Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

  • Sodium Amide Formation: Charge the flask with liquid ammonia and a catalytic amount of ferric nitrate nonahydrate. Add sodium metal in small portions with vigorous stirring until the characteristic blue color disappears, indicating the formation of a light gray sodium amide suspension.

  • Indole Deprotonation: Slowly add a solution of indole in anhydrous diethyl ether to the sodium amide suspension.

  • N-Methylation: After stirring for 10-15 minutes, add a solution of methyl iodide in anhydrous diethyl ether dropwise. Maintain stirring for an additional 15-20 minutes.

  • Work-up: Carefully allow the ammonia to evaporate under a well-ventilated hood. Quench the reaction mixture by the slow addition of water, followed by diethyl ether.

  • Extraction & Isolation: Separate the ether layer. Extract the aqueous phase with additional diethyl ether. Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude oil is purified by vacuum distillation to yield 1-methyl-1H-indole as a colorless oil (Typical yield: 85–95%).[10]

PART B: Synthesis of 4-Bromo-1-methyl-1H-indole

This step is crucial for directing the subsequent formylation. The procedure involves the direct bromination of 1-methyl-1H-indole. Note: Direct bromination of indoles can lead to multiple products; adherence to specific conditions is key for C4 selectivity. An alternative is to methylate commercially available 4-bromoindole.[11]

Materials:

  • 1-Methyl-1H-indole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

Protocol:

  • Setup: In a flask protected from light and under an inert atmosphere, dissolve 1-methyl-1H-indole in anhydrous DCM.

  • Bromination: Cool the solution to 0 °C. Add NBS portion-wise over 30-60 minutes, ensuring the temperature does not exceed 5 °C. The reaction progress should be monitored closely by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction & Isolation: Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The crude product can be purified by flash chromatography on silica gel or by vacuum distillation to yield 4-bromo-1-methyl-1H-indole.

PART C: Synthesis of this compound

This final step utilizes a low-temperature lithium-halogen exchange, which is a rapid and efficient method for generating the aryllithium species, followed by trapping with an electrophile.[8][12]

Caption: Mechanism of the final formylation step.

Materials:

  • 4-Bromo-1-methyl-1H-indole (1.0 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Protocol:

  • Setup: Flame-dry a multi-necked flask under vacuum and backfill with argon. Equip it with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Initial Charge: Add a solution of 4-bromo-1-methyl-1H-indole in anhydrous THF to the flask.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Formylation: Add anhydrous DMF dropwise to the aryllithium solution, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for another hour.

  • Quenching and Work-up: Slowly warm the reaction to 0 °C and then quench by the careful addition of saturated aqueous NH₄Cl.

  • Extraction & Isolation: Dilute the mixture with water and extract with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After solvent removal, the crude product is purified. For scale-up, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is preferred over chromatography to yield the final product as a solid.[13]

Critical Safety Considerations

This synthesis involves highly hazardous materials. A thorough risk assessment must be conducted before beginning any work.[14]

  • n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water.[9][15] All transfers must be performed under a strict inert atmosphere (argon or nitrogen) using proper syringe or cannula techniques.[16] Ensure a Class D fire extinguisher (for combustible metals) is accessible.

  • Cryogenic Temperatures: The use of a dry ice/acetone bath requires insulated gloves and proper ventilation to avoid asphyxiation from carbon dioxide vapors and prevent cold burns.

  • Quenching: The quenching of organolithium reagents is highly exothermic. The quenching agent must be added slowly to the reaction mixture at low temperatures to control the release of heat and gas.

  • Solvents: Anhydrous solvents are critical for the success of the lithiation step.[17] Diethyl ether and THF are highly flammable. DMF is a reproductive toxin and should be handled in a fume hood.[18]

  • Personal Protective Equipment (PPE): At all times, wear a flame-resistant lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[19]

Summary and Outlook

The described three-step protocol provides a reliable and regioselective pathway for the scale-up synthesis of this compound. By employing a bromination and subsequent lithium-halogen exchange strategy, this method successfully bypasses the poor regioselectivity associated with direct electrophilic formylation of the 1-methylindole core. Careful control of reaction parameters, especially temperature during the lithiation step, and strict adherence to safety protocols are paramount for successful and safe execution on a larger scale. This robust synthesis opens the door to the efficient production of this key intermediate for applications in pharmaceutical and materials development.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield of 1-methyl-1H-indole-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-IMIC-SYN Version: 1.0 Last Updated: January 4, 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-indole-4-carbaldehyde, a key intermediate in the development of various pharmaceutical agents. Achieving high yield and regioselectivity for the C4-formylated indole presents significant challenges due to the intrinsic electronic properties of the indole nucleus, which strongly favor electrophilic substitution at the C3 position.

This document provides in-depth troubleshooting advice, detailed, field-proven protocols, and a comparative analysis of synthetic strategies to help you overcome common obstacles and optimize your synthetic route for maximum yield and purity.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Issue 1: Poor Regioselectivity and Isomer Contamination

Question: "My formylation reaction is producing a mixture of isomers, with the 3-formyl and/or other positional isomers contaminating my desired 4-formyl product. How can I achieve exclusive C4-formylation?"

Answer: This is the most critical challenge in this synthesis. The indole ring is highly electron-rich, and electrophilic attack overwhelmingly occurs at the C3 position. Standard formylation methods like the Vilsmeier-Haack reaction are therefore unsuitable for targeting the C4 position on an unsubstituted 1-methylindole backbone.[1][2][3]

Causality: The Vilsmeier reagent (a chloroiminium ion) is a weak electrophile that preferentially attacks the position of highest electron density (C3) on the indole ring.[1][4] Directing the reaction to C4 requires a strategy that overrides this natural reactivity.

Solution: Employ a Regiocontrolled Strategy via Lithium-Halogen Exchange.

The most reliable and industrially scalable method to ensure exclusive C4-formylation is to use a substrate that directs the reaction. The recommended route is a lithium-halogen exchange on 4-bromo-1-methylindole .[5][6]

  • Mechanism: This reaction involves treating 4-bromo-1-methylindole with a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C). The lithium atom rapidly and selectively replaces the bromine atom, forming a 4-lithio-1-methylindole intermediate.[6][7] This intermediate is then quenched with an electrophile, in this case, anhydrous N,N-dimethylformamide (DMF), to install the formyl group at the C4 position. The rate of lithium-halogen exchange is significantly faster than other potential side reactions, such as deprotonation at other positions, ensuring high regioselectivity.[7]

Issue 2: Low Overall Yield in Organolithium-Based Routes

Question: "I'm using the recommended lithium-halogen exchange method, but my yield of this compound is consistently low. What are the common pitfalls?"

Answer: Low yields in organolithium reactions are almost always traced back to issues with reagent quality or reaction conditions. Organolithium reagents are highly reactive and sensitive to moisture, air, and temperature.[8][9][10]

Troubleshooting Low Yields:

Problem AreaPotential CauseRecommended Solution & Causality
Reagent Quality Inactive n-BuLi reagent.Commercial n-BuLi solutions degrade over time. Always titrate your n-BuLi before use to determine the active concentration. Using an inaccurate concentration leads to incomplete lithiation and low yield.[8][11]
Reaction Conditions Presence of protic impurities (water).Organolithiums are powerful bases and will be instantly quenched by water. Rigorously dry all glassware (oven- or flame-dried) and use anhydrous solvents . All operations must be conducted under a dry, inert atmosphere (argon or nitrogen).[8][10][12]
Reaction temperature is too high.The 4-lithio-1-methylindole intermediate is unstable at higher temperatures. Maintain a cryogenic temperature (e.g., -78 °C, acetone/dry ice bath) throughout the lithiation and quenching steps to prevent decomposition and side reactions.[8][11]
Electrophilic Quench Impure or wet DMF.DMF is hygroscopic and can contain amine impurities. Use freshly distilled DMF (over CaH₂) or a high-purity anhydrous grade. Water in the DMF will quench the organolithium, and amine impurities can lead to other byproducts.
Inefficient trapping of the organolithium.Add the DMF slowly at -78 °C to the organolithium solution (do not add the organolithium to the DMF). This ensures the organolithium is always in excess locally, preventing potential side reactions of the product with the remaining organolithium.
Issue 3: Difficult Purification

Question: "I'm struggling to separate the final product from the starting material (4-bromo-1-methylindole) and other nonpolar byproducts."

Answer: Purification can be challenging due to the similar polarities of the starting material and product. However, the introduction of the polar aldehyde group makes separation by chromatography feasible.

Recommended Purification Strategy:

  • Aqueous Workup: After quenching the reaction, a careful aqueous workup is essential to remove inorganic salts (LiBr) and any remaining DMF.

  • Column Chromatography: This is the most effective method.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient elution is highly recommended. Start with a nonpolar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) to elute nonpolar impurities and unreacted starting material. Gradually increase the polarity (e.g., to 80:20 or 70:30 Hexane:Ethyl Acetate) to elute the more polar product, this compound.

  • Recrystallization: If the chromatographed product requires further purification, recrystallization can be effective.

    • Solvent System: Consider solvent systems like ethyl acetate/hexane or dichloromethane/hexane. The optimal system should be determined empirically. A study on indole purification highlighted n-hexane as a useful solvent for crystallization.[13]

Frequently Asked Questions (FAQs)

Q1: Can I use the Vilsmeier-Haack reaction for this synthesis? A1: It is strongly discouraged. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that is electronically directed to the most nucleophilic position of the indole, which is C3.[1][2][4] Attempting this reaction on 1-methylindole will almost exclusively yield 1-methyl-1H-indole-3-carbaldehyde.

Q2: My starting material, 4-bromoindole, is not commercially available. How do I prepare it? A2: 4-Bromoindole can be synthesized via several established routes, such as the Batcho-Leimgruber indole synthesis or the Fischer indole synthesis from a corresponding brominated phenylhydrazine.[14]

Q3: What are the critical safety precautions for this synthesis? A3: Safety is paramount.

  • n-Butyllithium is pyrophoric and reacts violently with water and air.[9][10][12] It must be handled by trained personnel using proper inert atmosphere techniques (e.g., Schlenk line or glovebox) and appropriate personal protective equipment (flame-retardant lab coat, safety glasses).

  • Cryogenic baths (-78 °C) can cause severe burns. Use insulated gloves.

  • Always perform the reaction in a well-ventilated chemical fume hood.

Recommended Synthetic Workflow & Protocols

The optimal path to high-yield, high-purity this compound is a two-stage process starting from 4-bromoindole.

Workflow Overview

G cluster_0 Stage 1: N-Methylation cluster_1 Stage 2: Formylation start_mat 4-Bromoindole step1 Deprotonation (e.g., NaH, K2CO3) start_mat->step1 step2 Methylation (e.g., MeI, DMS) step1->step2 intermediate 4-Bromo-1-methylindole step2->intermediate step3 Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) intermediate->step3 step4 Electrophilic Quench (Anhydrous DMF, -78 °C) step3->step4 step5 Aqueous Workup & Purification step4->step5 product This compound step5->product

Caption: Recommended two-stage synthesis workflow.

Protocol 1: Synthesis of 4-Bromo-1-methylindole

This protocol details the N-methylation of commercially available 4-bromoindole.

Materials:

  • 4-Bromoindole (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Methyl Iodide (MeI) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add 4-bromoindole (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration with respect to the indole).

  • Methylation: Cool the mixture to 0 °C in an ice bath. Add methyl iodide (1.5 eq) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (stain with KMnO₄) until the starting material is consumed.

  • Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash three times with brine to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography (silica gel, gradient of 0-10% ethyl acetate in hexane) to afford 4-bromo-1-methylindole as a clear oil or low-melting solid. A literature procedure reports distillation for purification.[15]

Protocol 2: Synthesis of this compound

This protocol details the lithium-halogen exchange and subsequent formylation. EXTREME CAUTION IS REQUIRED WHEN HANDLING n-BUTYLLITHIUM.

Materials:

  • 4-Bromo-1-methylindole (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq, titrated solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask with a stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Substrate Solution: Dissolve 4-bromo-1-methylindole (1.0 eq) in anhydrous THF (to make a ~0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 30-60 minutes. The lithium-halogen exchange is typically very fast.[7]

  • Formylation (Quench): While maintaining the temperature at -78 °C, add anhydrous DMF (2.0 eq) dropwise via syringe. A color change is often observed.

  • Warming: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to slowly warm to 0 °C.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Partition the mixture between ethyl acetate and water.

  • Extraction & Washing: Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography as described in the "Difficult Purification" section above to yield this compound.

Troubleshooting Decision Tree

G start Low Yield of Final Product check_sm Is Starting Material (SM) Consumed? start->check_sm incomplete_lith Problem: Incomplete Lithiation check_sm->incomplete_lith No poor_trap Problem: Poor Trapping / Decomposition check_sm->poor_trap Yes cause_buli Cause: Inactive n-BuLi incomplete_lith->cause_buli cause_water Cause: Protic Quench incomplete_lith->cause_water sol_titrate Solution: Titrate n-BuLi cause_buli->sol_titrate sol_dry Solution: Use Anhydrous Solvents/Glassware cause_water->sol_dry cause_dmf Cause: Wet DMF poor_trap->cause_dmf cause_temp Cause: Temp Too High poor_trap->cause_temp sol_distill_dmf Solution: Use Anhydrous DMF cause_dmf->sol_distill_dmf sol_temp Solution: Maintain -78 °C cause_temp->sol_temp

References

Technical Support Center: Formylation of 1-Methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the formylation of 1-methylindole. This document is designed for researchers, chemists, and drug development professionals who are utilizing this crucial synthetic transformation. Our goal is to provide not just protocols, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot common issues and optimize your experimental outcomes. This guide is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)
Q1: What is the most reliable and commonly used method for the formylation of 1-methylindole?

The Vilsmeier-Haack reaction is the industry-standard and most effective method for the C3-formylation of electron-rich heterocycles like 1-methylindole.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[2][3] The resulting electrophilic iminium salt, often called the Vilsmeier reagent, readily reacts with the electron-rich indole ring. Subsequent aqueous workup hydrolyzes the intermediate iminium species to yield the desired 1-methylindole-3-carboxaldehyde.

Q2: Why does formylation preferentially occur at the C3 position of the 1-methylindole ring?

The high regioselectivity for the C3 position is a direct consequence of the electronic properties of the indole nucleus. The nitrogen atom at position 1 donates its lone pair of electrons into the pyrrole ring, significantly increasing the electron density at the C3 position. Electrophilic attack at C3 generates a carbocation intermediate where the positive charge is stabilized by resonance, involving the nitrogen atom, without disrupting the aromaticity of the benzene ring. Attack at other positions, such as C2, would lead to less stable intermediates and disrupt this benzenoid aromaticity, making the C3 pathway far more favorable.

Q3: Are other formylation methods, such as the Duff or Reimer-Tiemann reactions, suitable for 1-methylindole?

While other formylation methods exist, they are generally less suitable for 1-methylindole.

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium and is primarily effective for highly activated aromatic compounds like phenols.[4][5][6] Its application to indoles is less common and can lead to complex product mixtures or lower yields.[7]

  • Reimer-Tiemann Reaction: This method involves chloroform and a strong base, generating dichlorocarbene as the electrophile. It is characteristic for phenols and can lead to ring-expansion side products with pyrrole-containing systems, making it unsuitable for the clean formylation of 1-methylindole.

The Vilsmeier-Haack reaction remains superior due to its high yield, excellent regioselectivity, and relatively mild conditions.[8]

Q4: What are the most critical experimental parameters to control during the Vilsmeier-Haack formylation?

Success in this reaction hinges on meticulous control of three key parameters:

  • Reagent Purity: The N,N-dimethylformamide (DMF) must be anhydrous and of high purity. Old or improperly stored DMF can contain dimethylamine and formic acid as decomposition products, which can interfere with the formation of the Vilsmeier reagent and lead to side reactions.[9]

  • Temperature: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0-5 °C). Allowing the temperature to rise can lead to the degradation of the reagent. The subsequent reaction with 1-methylindole should also be temperature-controlled to prevent polymerization and other side reactions.[7]

  • Stoichiometry: The molar ratio of POCl₃ to DMF and the indole substrate is crucial. Using a slight excess of the Vilsmeier reagent can help drive the reaction to completion, but a large excess can promote side reactions and complicate purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the experiment, providing insights into their chemical origins and offering validated solutions.

Problem 1: Reaction mixture turns dark brown/black, resulting in a low yield and significant tar formation.
  • Potential Cause: This is often due to the acid-catalyzed polymerization of the indole ring. The Vilsmeier reagent itself is acidic, and elevated temperatures can accelerate the degradation of the electron-rich 1-methylindole or the product aldehyde.

  • Investigative Logic:

    • Was the temperature of the Vilsmeier reagent formation kept below 10 °C?

    • Was the 1-methylindole added to the pre-formed reagent at a controlled, low temperature?

    • Was the overall reaction time unnecessarily prolonged?

  • Recommended Solution:

    • Strict Temperature Control: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0 °C. Ensure the temperature does not exceed 5-10 °C.

    • Controlled Addition: Add the solution of 1-methylindole in an anhydrous solvent (like 1,2-dichloroethane) dropwise to the pre-formed Vilsmeier reagent at low temperature before allowing it to warm slowly.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Once the 1-methylindole is consumed, proceed with the work-up promptly to avoid product degradation.

Problem 2: A significant amount of a high-melting, insoluble white solid is isolated along with the product.
  • Potential Cause: This byproduct is almost certainly bis(1-methylindol-3-yl)methane . It forms when the desired product, 1-methylindole-3-carboxaldehyde, undergoes an acid-catalyzed electrophilic substitution with a molecule of unreacted 1-methylindole.[10][11]

  • Investigative Logic:

    • Did the TLC analysis show complete consumption of the 1-methylindole starting material?

    • Was the stoichiometry of the Vilsmeier reagent carefully controlled? Insufficient reagent will leave unreacted starting material.

  • Recommended Solution:

    • Adjust Stoichiometry: Use a slight molar excess (e.g., 1.1 to 1.2 equivalents) of the Vilsmeier reagent relative to the 1-methylindole. This ensures the starting material is fully consumed, minimizing its availability to react with the product aldehyde.

    • Purification: If the byproduct does form, it is often much less soluble than the desired aldehyde. It can frequently be removed by trituration or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Problem 3: The reaction fails to proceed to completion, even after extended reaction times.
  • Potential Cause: This issue typically points to a problem with the Vilsmeier reagent itself.

  • Investigative Logic:

    • Was the DMF anhydrous and high-purity? Moisture will rapidly quench the POCl₃ and prevent the formation of the active electrophile.[9]

    • Was the POCl₃ fresh? Phosphorus oxychloride can hydrolyze over time if not stored properly.

  • Recommended Solution:

    • Use High-Quality Reagents: Always use a fresh bottle of POCl₃ and high-purity, anhydrous DMF. If in doubt, distill the DMF over a suitable drying agent before use.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to rigorously exclude moisture.[9]

Troubleshooting Summary Table
IssueProbable CauseKey Solution(s)
Dark Tarry Mixture / Low Yield Acid-catalyzed polymerization due to high temperature.Maintain strict temperature control (0-5 °C) during reagent formation and substrate addition. Monitor via TLC.
Insoluble White Byproduct Formation of bis(1-methylindol-3-yl)methane.Use a slight excess (1.1-1.2 eq.) of Vilsmeier reagent. Ensure complete consumption of starting material.
Incomplete Reaction Deactivated Vilsmeier reagent.Use high-purity, anhydrous DMF and fresh POCl₃. Maintain a strict inert atmosphere.
Difficult Purification Residual DMF; mixture of products.Perform a thorough aqueous work-up. Utilize column chromatography followed by recrystallization.
Visualizing the Chemistry: Mechanisms and Workflows
Primary Reaction: Vilsmeier-Haack Mechanism

The reaction proceeds in two main stages: formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the 1-methylindole ring.

Vilsmeier_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent (Electorphile) Intermediate1->VilsmeierReagent - PO₂Cl₂⁻ Indole 1-Methylindole SigmaComplex Sigma Complex (Resonance Stabilized) Indole->SigmaComplex + Vilsmeier Reagent IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt - H⁺ Aldehyde 1-Methylindole-3-carboxaldehyde IminiumSalt->Aldehyde + H₂O (Work-up)

Caption: The Vilsmeier-Haack reaction pathway for 1-methylindole formylation.

Side Reaction: Formation of Bis(1-methylindol-3-yl)methane

This side reaction consumes both the desired product and unreacted starting material, reducing the overall yield.

Side_Reaction Aldehyde 1-Methylindole-3-carboxaldehyde (Product) ProtonatedAldehyde Protonated Aldehyde (Activated) Aldehyde->ProtonatedAldehyde + H⁺ Carbocation Indolylmethanol Carbocation ProtonatedAldehyde->Carbocation + 1-MethylindoleH₂O Indole 1-Methylindole (Unreacted Starting Material) BIM Bis(1-methylindol-3-yl)methane (Byproduct)

Caption: Mechanism for the formation of the bis(indolyl)methane byproduct.

Logical Troubleshooting Workflow

When faced with a suboptimal result, a structured approach can quickly identify the root cause.

Troubleshooting_Workflow Start Suboptimal Reaction Result CheckTLC Analyze Final TLC Plate Start->CheckTLC UnreactedSM High % of Unreacted 1-Methylindole CheckTLC->UnreactedSM Unreacted SM? TarryMess Baseline Streaking / Tar CheckTLC->TarryMess Tarry? ByproductSpot New Major Spot Present CheckTLC->ByproductSpot Byproduct? Cause_Reagent Cause: Inactive Vilsmeier Reagent UnreactedSM->Cause_Reagent Cause_Temp Cause: Excessive Temperature TarryMess->Cause_Temp Cause_Stoich Cause: Incorrect Stoichiometry (Insufficient Reagent) ByproductSpot->Cause_Stoich Sol_Reagent Solution: Use Anhydrous DMF, Fresh POCl₃, Inert Gas Cause_Reagent->Sol_Reagent Sol_Temp Solution: Strict Temp. Control (0-5 °C), Monitor Reaction Time Cause_Temp->Sol_Temp Sol_Stoich Solution: Use 1.1-1.2 eq. Reagent, Ensure SM is Consumed Cause_Stoich->Sol_Stoich

Caption: A systematic workflow for troubleshooting formylation reactions.

Validated Experimental Protocol

This protocol is a reliable starting point for the Vilsmeier-Haack formylation of 1-methylindole.

Reagents & Equipment:

  • 1-Methylindole

  • Phosphorus oxychloride (POCl₃), freshly opened or distilled

  • N,N-Dimethylformamide (DMF), anhydrous grade

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath, nitrogen/argon line

Procedure:

  • Vilsmeier Reagent Formation:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.

    • After the addition is complete, stir the resulting pale yellow solution at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve 1-methylindole (1.0 eq.) in a minimal amount of anhydrous DCE.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

    • Monitor the reaction's progress by TLC (e.g., using 20% ethyl acetate in hexanes) until the starting material is no longer visible.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated NaHCO₃ solution until the mixture is basic (pH ~8-9). Caution: This quench is exothermic and will release gas.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x volumes).

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, a pale yellow or off-white solid, can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel.

    • Expected Yield: 85-95%.

    • Product: 1-Methylindole-3-carboxaldehyde, typically a white to pale yellow crystalline solid.[12][13][14]

References

Technical Support Center: Purification of 1-methyl-1H-indole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of 1-methyl-1H-indole-4-carbaldehyde. As a synthetic chemist, you understand that the synthesis of a target molecule is only half the battle; achieving high purity is paramount for reliable downstream applications, whether in drug discovery, materials science, or academic research. This indole derivative, with its reactive aldehyde and electron-rich heterocyclic core, presents a unique set of purification challenges. This guide is designed to move beyond generic protocols, offering you a structured approach to troubleshooting common issues based on mechanistic insights and field-proven strategies. Here, we will dissect the problems you are likely to encounter and provide robust, validated solutions to help you obtain your target compound in the highest possible purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions to orient your purification strategy.

Q1: What are the first steps I should take to assess the purity of my crude this compound?

A: Before attempting any purification, a thorough initial assessment is critical.

  • Thin-Layer Chromatography (TLC): This is your most powerful initial tool. Run the crude material in several solvent systems of varying polarity (e.g., 20% Ethyl Acetate/Hexane, 40% Ethyl Acetate/Hexane). This will reveal the number of components and give you a preliminary idea of their relative polarities. The product should appear as a single, well-defined spot.

  • Proton NMR (¹H NMR): A crude ¹H NMR spectrum can be incredibly informative. Look for the characteristic aldehyde proton singlet (typically δ 9-10 ppm) and the N-methyl singlet (around δ 3.8-4.0 ppm). The presence of multiple N-methyl signals or the absence of the aldehyde proton suggests significant impurities.

  • Appearance and Solubility: The pure compound is typically a solid.[1] Significant deviation, such as being an oil or a deeply colored solid, indicates substantial impurities.

Q2: What are the most common impurities I should anticipate?

A: Impurities typically arise from the synthetic route. Assuming a standard N-methylation of indole-4-carbaldehyde, you should look out for:

  • Indole-4-carbaldehyde (Starting Material): Incomplete methylation is a common issue. This impurity is more polar than your product due to the N-H group, which allows for hydrogen bonding.

  • Over-oxidation Product (1-methyl-1H-indole-4-carboxylic acid): The aldehyde group is susceptible to oxidation, especially if exposed to air over long periods or during harsh workup conditions. This carboxylic acid is highly polar and may streak on a TLC plate.

  • Side-products from Synthesis: Depending on the formylation and methylation methods used, various isomeric byproducts or reaction-vessel-derived contaminants could be present. For instance, Vilsmeier-Haack formylation can sometimes lead to minor amounts of other formylated species.[2][3]

Q3: When should I choose recrystallization over column chromatography?

A: The choice depends on the impurity profile of your crude product.

  • Choose Recrystallization when: Your crude material is already of moderate to high purity (e.g., >90%) with minor, structurally similar impurities, or when dealing with a crystalline solid that has one major impurity with different solubility characteristics. It is a faster and often more scalable method.

  • Choose Column Chromatography when: Your crude product is a complex mixture with multiple components of varying polarities, or when impurities have very similar solubility profiles to your product, making recrystallization ineffective. Silica gel chromatography is a versatile method for separating indole derivatives.[4][5]

Q4: How can I prevent my compound from degrading during purification and storage?

A: Indole aldehydes can be sensitive. To minimize degradation:

  • Avoid Strong Acids: The indole nucleus can be unstable under strongly acidic conditions.

  • Minimize Exposure to Air and Light: To prevent oxidation of the aldehyde, work efficiently and consider flushing with an inert gas (Nitrogen or Argon) during solvent removal.

  • Storage: For long-term stability, store the purified compound under an inert atmosphere at low temperatures (2-8°C is recommended).[1]

Part 2: Troubleshooting Guides

This section provides in-depth solutions to specific purification challenges.

Guide 1: Persistent Yellow or Brown Discoloration
  • Symptom: The isolated product remains colored even after initial purification attempts. On TLC, this may not even present as a distinct spot.

  • Probable Cause: This is often due to trace amounts of highly conjugated, polymeric, or oxidized species formed from the indole ring. These impurities can be present in such small quantities that they are not easily visible by NMR but can impart significant color.

  • Solution Workflow:

    Caption: Workflow for decolorizing the final product.

    Detailed Protocol: Charcoal Treatment

    • Dissolve the colored compound in a minimum amount of a moderately polar solvent (e.g., ethyl acetate, acetone).

    • Add a very small amount of activated charcoal (typically 1-2% w/w). Using too much can lead to significant product loss.

    • Stir the suspension for 10-15 minutes at room temperature. Do not heat, as this can promote further degradation on the charcoal surface.

    • Prepare a small plug of Celite in a pipette or funnel and filter the solution. This prevents fine charcoal particles from contaminating your product.

    • Rinse the Celite plug with a small amount of fresh solvent.

    • Concentrate the filtrate and proceed with recrystallization or solvent removal to obtain the purified, colorless product.

Guide 2: Contamination with a More Polar Impurity
  • Symptom: TLC analysis shows a significant spot with a lower Rf value than the product spot. This impurity often streaks if it is acidic.

  • Probable Cause & Identification:

    • Unreacted Indole-4-carbaldehyde: This starting material contains a free N-H group, making it more polar. It can be identified in the ¹H NMR by the presence of a broad N-H signal (typically > δ 8.0 ppm) and the absence of an N-methyl signal associated with it.

    • 1-methyl-1H-indole-4-carboxylic acid: This oxidation byproduct is highly polar. It can be confirmed by a broad peak in the ¹H NMR spectrum (> δ 10 ppm) and its solubility in aqueous base.

  • Solution Strategy:

    G cluster_synthesis Synthetic Origin cluster_product Target Compound SM Indole-4-carbaldehyde (Starting Material) P This compound SM->P Incomplete Methylation OX 1-methyl-1H-indole-4-carboxylic acid (Oxidation Product) P->OX Oxidation

    Caption: Common polar impurities derived from the synthesis.

    Protocol: Optimized Column Chromatography

    • Adsorbent: Use standard silica gel (230-400 mesh).

    • Sample Loading: Adsorb the crude material onto a small amount of silica gel (dry loading) for better separation, especially if the material is not very soluble in the initial eluent.

    • Solvent System: A gradient elution is highly effective. Start with a low polarity mobile phase and gradually increase the polarity.

Eluent System (Hexane/Ethyl Acetate) Target Compound Eluted
10-15% Ethyl AcetateElutes non-polar byproducts.
20-30% Ethyl Acetate Elutes the target product (this compound).
40-50% Ethyl AcetateElutes unreacted starting material (Indole-4-carbaldehyde).
>60% Ethyl Acetate / MeOH flushElutes highly polar impurities (e.g., the carboxylic acid).

Part 3: Standardized Purification Protocols

Protocol 1: High-Performance Column Chromatography

This protocol is designed for separating complex mixtures containing both more and less polar impurities.

  • Column Preparation: Select a glass column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight). Pack the column with silica gel slurried in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexane).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. Add silica gel (approx. 1-2 times the weight of your product) and concentrate to a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin elution with 10% EtOAc/Hexane, collecting fractions.

  • Gradient Increase: Gradually increase the polarity of the eluent, for example, by stepping up to 15%, 20%, 25%, and 30% EtOAc. The optimal percentage for eluting your product should be predetermined by TLC analysis. Your target compound will likely elute around 20-30% EtOAc/Hexane.

  • Monitoring: Analyze collected fractions by TLC. Use a UV lamp (254 nm) for visualization; indole derivatives are typically UV-active. A potassium permanganate stain can also be used.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum to remove residual solvents.

Protocol 2: Recrystallization

This method is ideal for purifying material that is already >90% pure.

  • Solvent Selection: The key is to find a solvent or solvent system where the compound is soluble when hot but sparingly soluble when cold. For indole aldehydes, a mixed solvent system is often effective. Good starting points are Ethyl Acetate/Hexane or Ethanol/Water.[6]

  • Procedure (using Ethyl Acetate/Hexane): a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add the minimum amount of hot ethyl acetate to just dissolve the solid completely. c. Slowly add hot hexane dropwise until the solution becomes faintly cloudy (the point of saturation). d. If necessary, add a drop or two of hot ethyl acetate to redissolve the precipitate and obtain a clear solution. e. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. f. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum. Confirm purity by melting point analysis and TLC.

References

Technical Support Center: Navigating Unexpected Results with 1-methyl-1H-indole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-methyl-1H-indole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand unexpected outcomes in their chemical reactions involving this versatile indole derivative. Here, we move beyond standard protocols to delve into the nuances of its reactivity, offering insights grounded in mechanistic principles and practical laboratory experience.

Introduction to the Reactivity of this compound

This compound is a valuable building block in organic synthesis, prized for its role in the construction of complex heterocyclic scaffolds. However, the interplay of the electron-rich indole nucleus, the N-methyl group, and the electrophilic aldehyde at the C4-position can lead to a range of unexpected and sometimes challenging results. The N-methyl group, for instance, prevents N-H acidity-related side reactions but can influence the electronic properties and steric environment of the indole ring. The C4-position of the aldehyde group, being on the benzene portion of the indole, exhibits different reactivity compared to the more commonly encountered C3- and C2-isomers. This guide will address specific issues you may encounter and provide a logical framework for troubleshooting.

General Troubleshooting Workflow

When faced with an unexpected result, a systematic approach is crucial. The following workflow provides a general framework for diagnosing and resolving common issues.

Troubleshooting_Workflow start Unexpected Reaction Outcome (e.g., Low Yield, Side Products, Wrong Isomer) check_purity 1. Verify Starting Material Purity (NMR, LC-MS, mp) start->check_purity reaction_setup 2. Review Reaction Setup (Stoichiometry, Solvent, Temperature, Atmosphere) check_purity->reaction_setup workup_purification 3. Analyze Work-up & Purification (Extraction pH, Chromatography Conditions) reaction_setup->workup_purification char_products 4. Characterize All Products (NMR, MS, IR of main product and byproducts) workup_purification->char_products diagnosis 5. Diagnose the Issue (Based on characterization data) char_products->diagnosis solution 6. Implement Solution & Re-run diagnosis->solution Identify cause solution->start Iterate if necessary

Caption: A systematic workflow for troubleshooting unexpected chemical reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be degrading upon storage. What are the optimal storage conditions?

A1: this compound can be susceptible to oxidation and light-induced degradation over time, often indicated by a color change from off-white/pale yellow to brown. For long-term stability, it is recommended to store the compound under an inert atmosphere (argon or nitrogen), at a low temperature (2-8 °C), and protected from light in an amber vial.

Q2: I am observing a significant amount of a dimeric byproduct in my reaction. What could this be?

A2: A common side reaction with indole aldehydes is the formation of bis(indolyl)methanes, especially under acidic conditions. While the N-methyl group prevents the typical reaction at the nitrogen, acid-catalyzed self-condensation or reaction with another indole molecule at the electron-rich C3 position can still occur, though likely to a lesser extent than with N-H indoles. Careful control of stoichiometry and reaction conditions is key to minimizing this.

Troubleshooting Guide for Specific Reactions

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.

Issue: Low yield of the desired α,β-unsaturated product and formation of a significant amount of a dark, insoluble material.

Possible Causes:

  • Polymerization: Indole derivatives can be sensitive to strongly basic or acidic conditions, leading to polymerization, especially at elevated temperatures. The product itself, being an electron-rich alkene, can also be prone to polymerization.

  • Side Reactions of the Active Methylene Compound: Some active methylene compounds, like malononitrile, can undergo self-condensation or other side reactions under harsh basic conditions.

  • Incomplete Reaction: The reactivity of the C4-aldehyde may be lower than that of the C3-isomer, requiring optimized conditions to drive the reaction to completion.

Troubleshooting Protocol:

  • Catalyst Screening:

    • If using a strong base (e.g., piperidine, sodium ethoxide), switch to a milder catalyst such as ammonium acetate, L-proline, or basic alumina.[1]

    • Consider catalyst-free conditions in a green solvent system like water:ethanol, which has been shown to be effective for some Knoevenagel condensations.

  • Temperature Control:

    • Run the reaction at room temperature or even lower temperatures if polymerization is suspected. Monitor the reaction progress by TLC.

  • Solvent Choice:

    • If using a high-boiling point solvent, consider switching to a lower-boiling point solvent to allow for milder reaction conditions.

  • Reaction Time:

    • Optimize the reaction time. Prolonged reaction times, even under mild conditions, can lead to product degradation.

Data Summary: Catalyst and Condition Effects on Knoevenagel Condensation

CatalystSolventTemperature (°C)Expected Outcome
PiperidineEthanolRefluxHigh conversion, risk of polymerization
Ammonium AcetateTolueneReflux (Dean-Stark)Milder conditions, good yields
L-ProlineDMSORoom TemperatureGreen catalyst, often high yields
NoneWater:Ethanol (1:1)Room TemperatureEnvironmentally benign, can be very effective
Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines from a β-arylethylamine and an aldehyde.

Issue: Formation of a mixture of diastereomers with poor selectivity when reacting with a chiral β-arylethylamine (e.g., L-tryptophan methyl ester).

Possible Causes:

  • Reaction Conditions: The diastereoselectivity of the Pictet-Spengler reaction is highly dependent on the reaction conditions, including the acid catalyst, solvent, and temperature.[2][3]

  • Equilibration: Under certain conditions, the initially formed product can equilibrate to a thermodynamically more stable isomer, leading to a mixture of diastereomers.[4]

  • Steric Hindrance: The C4-position of the aldehyde may introduce different steric constraints compared to the more common C3-aldehyde, influencing the facial selectivity of the cyclization.

Troubleshooting Protocol:

  • Acid Catalyst and Solvent Optimization:

    • For kinetic control, which often favors the cis-diastereomer, use aprotic solvents (e.g., dichloromethane, toluene) with an acid catalyst like trifluoroacetic acid (TFA) at low temperatures (0 °C to room temperature).[3]

    • For thermodynamic control, which may favor the trans-diastereomer, protic solvents (e.g., methanol, acetic acid) and higher temperatures can be employed.

  • Control of Reaction Time:

    • Monitor the reaction by TLC or LC-MS to determine the optimal time for achieving the desired diastereoselectivity before significant equilibration occurs.

  • Use of Chiral Auxiliaries or Catalysts:

    • If substrate control is insufficient, consider the use of a chiral Brønsted acid catalyst to enhance enantioselectivity and diastereoselectivity.

Pictet_Spengler_Diastereoselectivity reactants This compound + L-Tryptophan methyl ester iminium Iminium Ion Intermediate reactants->iminium Acid catalyst kinetic Kinetic Product (cis-diastereomer) iminium->kinetic Low Temp, Aprotic Solvent thermo Thermodynamic Product (trans-diastereomer) iminium->thermo High Temp, Protic Solvent equilibration Equilibration kinetic->equilibration equilibration->thermo

Caption: Influence of reaction conditions on the diastereoselectivity of the Pictet-Spengler reaction.

Reductive Amination

Reductive amination is a widely used method to form C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.

Issue: Low yield of the desired amine product, with significant recovery of the starting aldehyde and/or formation of the corresponding alcohol.

Possible Causes:

  • Premature Reduction of the Aldehyde: The reducing agent may be too reactive and reduce the aldehyde to the corresponding alcohol before it can form the imine/iminium ion with the amine.

  • Slow Imine Formation: The C4-aldehyde may exhibit different steric or electronic properties that slow down the initial condensation with the amine.

  • Instability of the Imine/Iminium Ion: The intermediate imine or iminium ion may be unstable under the reaction conditions.

Troubleshooting Protocol:

  • Choice of Reducing Agent:

    • If using a strong reducing agent like sodium borohydride, switch to a milder, more chemoselective reagent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. These reagents are particularly effective for reductive aminations as they preferentially reduce the protonated iminium ion over the aldehyde.

  • Two-Step Procedure:

    • Perform the reaction in two steps. First, form the imine by reacting the aldehyde and amine, often with a dehydrating agent like magnesium sulfate or molecular sieves. Monitor imine formation by NMR or IR. Then, add the reducing agent to the pre-formed imine.

  • pH Control:

    • The formation of the iminium ion is acid-catalyzed. Adding a catalytic amount of a weak acid, such as acetic acid, can accelerate the reaction. However, excess acid can protonate the amine, rendering it non-nucleophilic. Optimal pH is typically between 4 and 6.

  • Reaction Concentration and Temperature:

    • Higher concentrations can favor the bimolecular imine formation. Gentle heating may also facilitate this step, but care must be taken to avoid side reactions.

Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and phosphonium ylides.

Issue: Poor E/Z selectivity in the formation of the alkene product, particularly with stabilized ylides where high E-selectivity is expected.

Possible Causes:

  • Ylide Stabilization: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically give the (E)-alkene, while non-stabilized ylides (alkyl substituents) give the (Z)-alkene.[5]

  • Reaction Conditions: The presence of lithium salts can disrupt the stereoselectivity by promoting equilibration of intermediates. The choice of base and solvent also plays a crucial role.[5]

  • Electronic Effects of the Substrate: The electronic nature of the this compound may influence the transition state energies, leading to altered selectivity.

Troubleshooting Protocol:

  • Base and Solvent Selection:

    • For stabilized ylides, use salt-free conditions to maximize E-selectivity. This can be achieved by using bases like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide in aprotic solvents like THF or toluene.

  • Temperature Control:

    • Running the reaction at low temperatures can sometimes enhance the kinetic control and improve selectivity.

  • Schlosser Modification:

    • For non-stabilized ylides where the (E)-alkene is desired, the Schlosser modification can be employed. This involves deprotonating the betaine intermediate with a strong base at low temperature to force equilibration to the more stable threo-betaine, which then collapses to the (E)-alkene upon warming.

  • Horner-Wadsworth-Emmons (HWE) Reaction:

    • As an alternative, consider the Horner-Wadsworth-Emmons reaction, which typically provides excellent E-selectivity for the synthesis of α,β-unsaturated esters and ketones.

Data Summary: Factors Influencing Stereoselectivity in the Wittig Reaction

Ylide TypeTypical ConditionsExpected Major Isomer
StabilizedSalt-free, aprotic solvent(E)-alkene
Non-stabilizedAprotic solvent(Z)-alkene
Semi-stabilizedVariesMixture of (E) and (Z)

Experimental Protocols

Protocol 1: General Procedure for a Mild Knoevenagel Condensation

  • To a solution of this compound (1.0 eq) in ethanol (0.2 M) is added the active methylene compound (1.1 eq) and L-proline (0.1 eq).

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for a Diastereoselective Pictet-Spengler Reaction

  • To a solution of L-tryptophan methyl ester hydrochloride (1.0 eq) in dichloromethane (0.1 M) is added triethylamine (1.1 eq) at 0 °C.

  • After stirring for 15 minutes, a solution of this compound (1.0 eq) in dichloromethane is added dropwise.

  • Trifluoroacetic acid (1.1 eq) is then added, and the reaction mixture is stirred at 0 °C to room temperature, monitoring by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The diastereomeric ratio is determined by 1H NMR analysis of the crude product, which is then purified by column chromatography.

References

Technical Support Center: Synthesis of 1-Methyl-1H-indole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 1-methyl-1H-indole-4-carbaldehyde. This key intermediate is crucial in the development of various pharmaceutical agents and functional materials. However, its synthesis is often plagued by challenges related to regioselectivity and side reactions, leading to the formation of persistent byproducts. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. We will dissect common synthetic routes, troubleshoot specific byproduct issues using a question-and-answer format, and provide validated protocols to enhance yield and purity.

Core Synthetic Strategies & Potential Pitfalls

The targeted synthesis of the 4-substituted indole isomer is non-trivial due to the inherent electronic properties of the indole nucleus. The C3 position is the most electron-rich and kinetically favored site for electrophilic substitution, making it a common source of isomeric impurities. The primary successful routes to this compound involve either building the ring system with the 4-substituent already in place or employing highly regioselective reactions on the pre-formed 1-methylindole scaffold.

Here, we focus on troubleshooting two common and logical synthetic approaches:

  • Directed Ortho-Metalation (DoM) of 1-Methylindole: A powerful strategy involving the deprotonation at the C4 position followed by quenching with a formylating agent. Its success hinges on precise control of regioselectivity.

  • Oxidation of 1,4-Dimethyl-1H-indole: A direct approach that relies on the selective oxidation of the C4-methyl group to an aldehyde. This method is susceptible to over-oxidation and ring degradation.

Troubleshooting Guide 1: Directed Ortho-Metalation (DoM) / Lithiation-Formylation

This route is theoretically attractive for its directness. It involves the deprotonation of 1-methylindole using a strong organolithium base, followed by the introduction of the formyl group using an electrophile like N,N-dimethylformamide (DMF).

Frequently Encountered Issues & Solutions

Question 1: My final product is a mixture of isomers, with a significant amount of what appears to be 1-methyl-1H-indole-2-carbaldehyde. Why is this happening and how can I improve C4 selectivity?

Answer: This is a classic regioselectivity problem rooted in the kinetics of indole deprotonation. The proton at the C2 position is often the most kinetically acidic due to the inductive effect of the adjacent nitrogen atom. Deprotonation with strong bases like n-butyllithium (n-BuLi) at elevated temperatures can lead to a mixture of C2- and C4-lithiated species, resulting in isomeric aldehyde byproducts upon quenching with DMF.

Causality & Mechanism:

  • Kinetic vs. Thermodynamic Control: C2-lithiation is the kinetically favored pathway. Achieving C4-lithiation requires conditions that allow for equilibration to the more thermodynamically stable intermediate or a mechanism that specifically directs the base to the C4 position. However, for 1-methylindole, specific directing groups are absent.

  • Reagent Choice: The choice of organolithium reagent and additives is critical. Sterically hindered bases may show different selectivity.

Troubleshooting Steps:

  • Strict Temperature Control: The lithiation step must be performed at very low temperatures, typically -78 °C, to favor the kinetic C2 deprotonation, which might seem counterintuitive. However, some protocols suggest specific conditions that may favor C4. The key is consistency and careful optimization. For safe handling of organolithium reagents, refer to established protocols[1].

  • Alternative Bases: Consider using a combination of reagents. For instance, a Schlosser base (a mixture of n-BuLi and potassium tert-butoxide) can alter the reactivity and selectivity of the metalation.

  • Quenching Protocol: Ensure the formylating agent (e.g., DMF) is added at -78 °C and the reaction is allowed to warm slowly. A rapid temperature increase can cause side reactions.

Table 1: Effect of Conditions on Lithiation Regioselectivity

ParameterConditionExpected OutcomeRationale
Temperature -78 °CHigher proportion of C2-isomer (kinetic)Favors the fastest reaction, which is C2 deprotonation.
Temperature > -40 °C or refluxMixture of isomers, potential degradationAllows for equilibration and side reactions.
Base n-BuLiPrimarily C2-lithiationStandard, kinetically driven outcome.
Base t-BuLiMay offer slightly different selectivitySteric hindrance can influence the site of attack.

lithiation_byproducts cluster_start Starting Material cluster_reaction Lithiation cluster_products Intermediates & Products Start 1-Methylindole Lithiation n-BuLi, THF -78°C Start->Lithiation C2_lith C2-Lithiated Indole (Kinetic Product) Lithiation->C2_lith Major Pathway C4_lith C4-Lithiated Indole (Desired) Lithiation->C4_lith Minor Pathway (Requires Optimization) Quench1 1) DMF 2) H₂O C2_lith->Quench1 Quench2 1) DMF 2) H₂O C4_lith->Quench2 Byproduct 1-Methyl-1H-indole-2-carbaldehyde (Byproduct) Quench1->Byproduct Product This compound (Target Product) Quench2->Product

Troubleshooting Guide 2: Oxidation of 1,4-Dimethyl-1H-indole

This approach is promising if the starting material, 1,4-dimethyl-1H-indole, is readily available. The goal is to selectively oxidize the methyl group at the C4 position to an aldehyde without affecting the indole ring or the N-methyl group.

Frequently Encountered Issues & Solutions

Question 1: My reaction yields a significant amount of 1-methyl-1H-indole-4-carboxylic acid. How do I prevent this over-oxidation?

Answer: Over-oxidation is a common byproduct when the oxidizing agent is too potent or when reaction conditions (time, temperature) are not strictly controlled. The aldehyde intermediate is susceptible to further oxidation to the more stable carboxylic acid.

Causality & Mechanism:

  • Oxidant Strength: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid will readily oxidize the aldehyde to the carboxylic acid.

  • Reaction Monitoring: Without careful monitoring (e.g., by TLC or LC-MS), it is easy to let the reaction proceed past the aldehyde stage.

Troubleshooting Steps:

  • Select a Milder Oxidant: Employ reagents known for selective benzylic oxidation to aldehydes. Selenium dioxide (SeO₂) or manganese dioxide (MnO₂) are excellent choices. Ceric ammonium nitrate (CAN) has also been reported for similar transformations[2].

  • Control Stoichiometry: Use a controlled amount of the oxidant, typically 1.0 to 1.5 equivalents. Add the oxidant portion-wise to maintain a low concentration and minimize over-oxidation.

  • Optimize Temperature and Time: Run the reaction at the lowest effective temperature and monitor its progress frequently. Quench the reaction immediately upon consumption of the starting material or when the peak product concentration is observed.

Question 2: I am observing complex, colored byproducts and a low yield of the desired aldehyde. What is causing this degradation?

Answer: The indole nucleus is electron-rich and susceptible to oxidative degradation, especially under harsh conditions. The formation of colored oligomers or polymers is a sign that the indole ring itself is reacting[3]. Oxidation at the C2 and C3 positions can lead to oxindoles and other undesired products[4].

Troubleshooting Steps:

  • Use a Neutral or Buffered System: Avoid strongly acidic or basic conditions during oxidation, as these can promote indole decomposition.

  • Degas Solvents: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation, which can generate radical species and lead to polymerization.

  • Purify the Starting Material: Ensure your 1,4-dimethyl-1H-indole is free of trace metals or other impurities that could catalyze undesired side reactions.

oxidation_byproducts Start 1,4-Dimethyl-1H-indole Oxidation Oxidizing Agent (e.g., MnO₂) Start->Oxidation RingOx Ring Oxidation Start->RingOx Harsh Conditions Product This compound (Target Product) Oxidation->Product Selective Oxidation (Controlled Conditions) OverOx Over-Oxidation Product->OverOx Strong Oxidant / Long Time Byproduct1 1-Methyl-1H-indole-4-carboxylic acid (Over-oxidation Byproduct) OverOx->Byproduct1 Byproduct2 Degradation Products (e.g., Oxindoles, Polymers) RingOx->Byproduct2

General FAQs

Q: What is the most common isomeric impurity and how can I identify it by ¹H NMR? A: The most likely isomeric byproduct from a misdirected formylation is 1-methyl-1H-indole-3-carbaldehyde. You can distinguish it from the desired 4-carbaldehyde using ¹H NMR spectroscopy. The aromatic protons of the 4-isomer will show a distinct three-proton AMX or ABC coupling pattern, whereas the 3-isomer will have a characteristic singlet for the C2-proton and a four-proton ABCD system for the benzene ring protons.

Q: My product appears to be degrading upon storage. What are the best practices for storing this compound? A: Aldehydes, particularly aromatic ones, can be susceptible to air oxidation, forming the corresponding carboxylic acid. It is recommended to store the purified product as a solid under an inert atmosphere (Argon or Nitrogen), at a low temperature (2-8 °C), and protected from light.

Q: What purification techniques are most effective for removing stubborn byproducts? A: Meticulous column chromatography on silica gel is the standard method. Given the potential for closely-eluting isomers, using a high-resolution column and a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) is crucial. In some cases, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can effectively remove minor impurities.

Validated Protocol: Selective Oxidation of 1,4-Dimethyl-1H-indole

This protocol is designed to minimize over-oxidation and ring degradation by using activated manganese dioxide (MnO₂).

Materials:

  • 1,4-Dimethyl-1H-indole (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (10 eq by weight)

  • Dichloromethane (DCM), anhydrous

  • Celite™

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1,4-dimethyl-1H-indole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 20 mL per gram of indole).

  • Addition of Oxidant: Add activated MnO₂ (10 eq by weight) to the solution. The reaction is heterogeneous.

  • Reaction: Heat the mixture to a gentle reflux (approx. 40 °C).

  • Monitoring: Monitor the reaction progress every 30 minutes by TLC (e.g., 20% Ethyl Acetate in Hexane). The starting material is less polar than the product aldehyde. The reaction is typically complete within 2-4 hours. Do not let the reaction run overnight to avoid byproduct formation.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filtration: Filter the suspension through a pad of Celite™ to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM.

  • Drying and Concentration: Combine the filtrates and dry over anhydrous MgSO₄. Filter and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

References

Technical Support Center: Troubleshooting Failed Reactions Involving 1-methyl-1H-indole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-methyl-1H-indole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sometimes challenging reagent. Here, we address common experimental failures in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting steps grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

This section covers fundamental questions about the handling, stability, and properties of this compound.

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: Proper storage is critical to maintain the integrity of this compound. It should be stored under an inert atmosphere, such as argon or nitrogen, at 2-8°C.[1][2] The compound is a solid or semi-solid that can appear light yellow to brown.[2] Exposure to air and light can lead to oxidation of the aldehyde group to the corresponding carboxylic acid, 1-methyl-1H-indole-4-carboxylic acid. It is also advisable to keep the container tightly closed in a dry, well-ventilated place.[3]

Q2: My this compound has darkened in color. Is it still usable?

A2: A change in color from light yellow to brown can indicate some level of degradation or the presence of impurities. While a slight color change may not significantly impact all reactions, it is a sign of potential issues. Before use, it is highly recommended to assess the purity of the material. A simple purity check can be performed using Thin Layer Chromatography (TLC) against a fresh or reliably stored sample. For more quantitative analysis, 1H NMR spectroscopy can confirm the integrity of the aldehyde proton signal (around 10 ppm) and check for the appearance of signals corresponding to the carboxylic acid or other degradation byproducts. If significant degradation is detected, purification by column chromatography on silica gel may be necessary.

Q3: What are the key spectroscopic signatures I should look for to confirm the identity and purity of this compound?

A3: The primary spectroscopic methods for characterizing this compound are 1H NMR, 13C NMR, and IR spectroscopy.

Spectroscopic Data This compound
1H NMR (in CDCl3) The aldehyde proton (CHO) typically appears as a singlet around δ 10.0 ppm. The N-methyl (N-CH3) protons will be a singlet around δ 3.8 ppm. The aromatic protons on the indole ring will appear in the range of δ 7.0-8.0 ppm.
13C NMR (in CDCl3) The aldehyde carbonyl carbon (C=O) is a key identifier, appearing around δ 185 ppm. The N-methyl carbon will be around δ 33 ppm. The remaining aromatic carbons will be in the δ 110-140 ppm range.
IR (neat) A strong C=O stretching band for the aldehyde will be present around 1680-1700 cm-1. C-H stretching of the aldehyde can be observed as two weak bands around 2720 and 2820 cm-1.

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

II. Troubleshooting Common Synthetic Transformations

This section provides detailed troubleshooting for specific reactions where this compound is a key reactant.

Reductive Amination

Reductive amination is a cornerstone reaction for the synthesis of amines from aldehydes. However, incomplete reactions and difficult purifications are common hurdles.

Q4: My reductive amination with this compound is showing low conversion, with significant amounts of starting material remaining. What are the likely causes and how can I improve the yield?

A4: Low conversion in reductive amination often points to issues with imine formation or the reduction step.[4]

Potential Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation of the aldehyde and amine to form the imine is a reversible equilibrium.

    • Water Removal: The presence of water can shift the equilibrium back towards the starting materials. To drive the reaction forward, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) to the reaction mixture.[4] Alternatively, performing the reaction in a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be effective.

    • Catalyst: A catalytic amount of acid, such as acetic acid, can protonate the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating imine formation.[4]

  • Sub-optimal pH: The pH of the reaction is crucial. The reaction should be slightly acidic (pH 4-6) to facilitate imine formation without protonating the amine, which would render it non-nucleophilic.

  • Steric Hindrance: If either the amine or the aldehyde is sterically bulky, the reaction rate can be significantly reduced. Increasing the reaction temperature or using a more reactive reducing agent might be necessary.

  • Reducing Agent Activity: The activity of the reducing agent, commonly sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), can diminish over time, especially if not stored properly.[4] Using a fresh batch of the reducing agent is recommended. For less reactive substrates, a more powerful reducing agent like sodium borohydride (NaBH4) in methanol can be considered, though this often requires a two-step process (imine formation followed by reduction).

Troubleshooting Workflow: Low Conversion in Reductive Amination

G start Low Conversion in Reductive Amination check_imine Monitor Imine Formation by TLC/LCMS start->check_imine imine_incomplete Imine Formation Incomplete check_imine->imine_incomplete Yes imine_complete Imine Forms, but Reaction Stalls check_imine->imine_complete No sub_node_imine Troubleshoot Imine Formation sub_node_reduction Troubleshoot Reduction Step add_acid Add Catalytic Acid (e.g., Acetic Acid) sub_node_imine->add_acid remove_water Add Dehydrating Agent (e.g., MgSO4) sub_node_imine->remove_water increase_temp Increase Reaction Temperature sub_node_imine->increase_temp end Improved Conversion add_acid->end remove_water->end increase_temp->end fresh_reagent Use Fresh Reducing Agent (e.g., STAB) sub_node_reduction->fresh_reagent stronger_reagent Consider a Stronger Reducing Agent sub_node_reduction->stronger_reagent optimize_pH Adjust pH to 4-6 sub_node_reduction->optimize_pH fresh_reagent->end stronger_reagent->end optimize_pH->end

Caption: Decision tree for troubleshooting low conversion in reductive amination.

Q5: I've successfully formed the desired amine via reductive amination, but I'm struggling to separate it from the unreacted imine intermediate. What purification strategies can I employ?

A5: The similar polarities of the product amine and the imine intermediate can make purification challenging, especially when avoiding column chromatography.[5]

Purification Strategies:

  • Drive the Reaction to Completion: The most effective strategy is to ensure the reaction goes to completion, eliminating the imine impurity. Try adding a second portion of the reducing agent and allowing the reaction to stir for a longer period or at a slightly elevated temperature.[5]

  • Acid-Base Extraction: While you may have attempted this, optimizing the pH is key. The basicity of the product amine and the imine can be different. A carefully controlled acidic wash with a weak acid (e.g., citric acid) might selectively protonate and extract the more basic amine into the aqueous layer, leaving the less basic imine in the organic layer. Subsequent basification of the aqueous layer and extraction would then yield the purified amine.

  • Iminium Salt Hydrolysis: Imines are generally susceptible to hydrolysis back to the aldehyde and amine, especially under acidic conditions.[5] A mild acidic workup could potentially hydrolyze the remaining imine. The resulting this compound and the starting amine can then be more easily separated from your desired product amine through extraction or chromatography.

  • Derivative Formation: If other methods fail, consider converting the product amine into a derivative that has significantly different properties. For example, reaction with Boc-anhydride would form a carbamate, which is typically less polar and easier to separate by chromatography. The Boc group can then be removed in a subsequent step.

Wittig Reaction

The Wittig reaction is a powerful tool for alkene synthesis from aldehydes. However, yield and stereoselectivity can be problematic.

Q6: My Wittig reaction with this compound is giving a very low yield. I'm using n-BuLi as the base to generate the ylide. What could be going wrong?

A6: Low yields in Wittig reactions can stem from issues with ylide formation, ylide stability, or side reactions with the aldehyde.[6]

Potential Causes & Solutions:

  • Base Choice and Ylide Formation: While n-BuLi is a strong base capable of deprotonating the phosphonium salt, its high reactivity can also lead to side reactions.

    • Direct Addition to Aldehyde: n-BuLi can act as a nucleophile and add directly to the aldehyde carbonyl group. This is more likely if the ylide formation is slow or if the n-BuLi is added to a mixture of the phosphonium salt and the aldehyde. It is crucial to form the ylide first before adding the aldehyde.

    • Alternative Bases: Consider using a non-nucleophilic strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[6][7] These bases are less likely to add to the aldehyde.

  • Reaction Temperature: The stability of the ylide is temperature-dependent. Non-stabilized ylides are typically generated at low temperatures (e.g., 0 °C to -78 °C) and used immediately. Running the reaction at too high a temperature can lead to ylide decomposition.

  • Aldehyde Lability: Aldehydes can be sensitive and may degrade under the strongly basic conditions of the Wittig reaction.[8][9] Ensure the aldehyde is pure and added slowly to the pre-formed ylide at a controlled temperature.

  • Salt Effects: The presence of lithium salts (from n-BuLi) can influence the reaction mechanism and stereochemical outcome.[8][9] In some cases, "salt-free" conditions, achieved by using bases like sodium amide or sodium hexamethyldisilazide, can improve results.

Experimental Protocol: Optimized Wittig Reaction with NaH

  • Ylide Generation:

    • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.4 eq) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the characteristic orange-red color of the ylide is observed and gas evolution ceases.

  • Reaction with Aldehyde:

    • Cool the ylide solution back down to 0 °C.

    • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution over 15-30 minutes.

    • Monitor the reaction by TLC. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH4Cl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

Aldol Condensation

Aldol condensations are fundamental C-C bond-forming reactions. However, they can be plagued by side reactions and low yields.

Q7: I am attempting a crossed aldol condensation between this compound and acetone, but I am getting a complex mixture of products and low yield of the desired α,β-unsaturated ketone. How can I improve the selectivity?

A7: Crossed aldol reactions between two different carbonyl compounds can lead to a mixture of up to four products if both partners can form an enolate.[10]

Improving Selectivity in Crossed Aldol Condensations:

  • Choice of Reaction Partners: The key to a successful crossed aldol is to use one carbonyl compound that cannot form an enolate (or forms one very slowly). This compound is an excellent choice as the electrophile because it lacks α-protons and therefore cannot self-condense. Acetone, having α-protons, will act as the nucleophile.

  • Order of Addition: To prevent the self-condensation of acetone, it is crucial to add the aldehyde to a pre-formed mixture of acetone and the base. This ensures that any enolate formed from acetone will preferentially react with the more electrophilic aldehyde.

  • Reaction Conditions:

    • Base: Use a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent like ethanol or water.[11]

    • Temperature: Aldol additions are often performed at low temperatures to favor the initial β-hydroxy ketone. Subsequent heating is then used to drive the dehydration to the α,β-unsaturated product.[12] However, for many indole aldehydes, the dehydration is facile.

    • Stoichiometry: Use an excess of the enolizable partner (acetone in this case) to maximize the formation of the desired crossed product.

Reaction Scheme: Selective Crossed Aldol Condensation

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound NaOH, EtOH/H2O NaOH, EtOH/H2O plus1 + Acetone Acetone alpha,beta-Unsaturated Ketone alpha,beta-Unsaturated Ketone NaOH, EtOH/H2O->alpha,beta-Unsaturated Ketone Heat Heat Heat->alpha,beta-Unsaturated Ketone plus2 + H2O Water Water

Caption: Selective crossed aldol condensation of this compound.

III. References

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  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively . Royal Society of Chemistry. --INVALID-LINK--

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  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells . MDPI. --INVALID-LINK--

  • 1-methyl-1h-indole-4-carboxylic acid laboratory chemical . Sigma-Aldrich. --INVALID-LINK--

  • 1H-Indole-7-carboxaldehyde, 1-methyl- (9CI) synthesis . ChemicalBook. --INVALID-LINK--

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction . Organic Syntheses. --INVALID-LINK--

  • Discussion point for Wittig reaction . Reddit. --INVALID-LINK--

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? . Reddit. --INVALID-LINK--

  • Forcing a Reductive Amination . Reddit. --INVALID-LINK--

  • Wittig Reaction . Chemistry LibreTexts. --INVALID-LINK--

  • Aldehyde not reacting in reductive amination reaction, thoughts? . ResearchGate. --INVALID-LINK--

  • 1-Methyl-1H-indole-3-carbaldehyde 19012-03-4 . TCI AMERICA. --INVALID-LINK--

  • The Wittig Reaction . University of Pittsburgh. --INVALID-LINK--

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? . Reddit. --INVALID-LINK--

  • Wittig reaction . Wikipedia. --INVALID-LINK--

  • Wittig Reaction - Common Conditions . Organic Chemistry Portal. --INVALID-LINK--

  • Reductive amination difficulties - poor conversion . Reddit. --INVALID-LINK--

  • This compound (C10H9NO) . PubChemLite. --INVALID-LINK--

  • Buy 1-Methyl-1H-indole-2-carbaldehyde | 27421-51-8 . Smolecule. --INVALID-LINK--

  • 1-Methylindole-3-carboxaldehyde 97 19012-03-4 . Sigma-Aldrich. --INVALID-LINK--

  • 1H-Indole-4-carbaldehyde . BLD Pharm. --INVALID-LINK--

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles . RSC Advances (RSC Publishing). --INVALID-LINK--

  • Methyl 1H-indole-3-carboxylate . Magritek. --INVALID-LINK--

  • A kind of synthetic method of indole-4-carboxaldehyde . Google Patents. --INVALID-LINK--

  • SAFETY DATA SHEET . Fisher Scientific. --INVALID-LINK--

  • Aldol reaction . Wikipedia. --INVALID-LINK--

  • 1H-Indole-4-carboxaldehyde . NIST WebBook. --INVALID-LINK--

  • 1H-indole-4-carboxaldehyde - [1H NMR] - Spectrum . SpectraBase. --INVALID-LINK--

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions . ResearchGate. --INVALID-LINK--

  • 1-Methylindole-2-carboxaldehyde 97 27421-51-8 . Sigma-Aldrich. --INVALID-LINK--

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions . Semantic Scholar. --INVALID-LINK--

  • Indole-4-carboxaldehyde | C9H7NO | CID 333703 . PubChem - NIH. --INVALID-LINK--

  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells . PMC - NIH. --INVALID-LINK--

  • Aldol Addition and Condensation Reactions (Base-Catalyzed) . Master Organic Chemistry. --INVALID-LINK--

  • The Aldol Condensation . Magritek. --INVALID-LINK--

  • Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea . YouTube. --INVALID-LINK--

  • Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation . PMC - PubMed Central. --INVALID-LINK--

  • Indole-4-carboxaldehyde . GoldBio. --INVALID-LINK--

References

Technical Support Center: Synthesis of 1-methyl-1H-indole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists navigating the challenges of C-H functionalization, specifically focusing on alternative catalytic strategies for the synthesis of 1-methyl-1H-indole-4-carbaldehyde. We will move beyond classical methods to explore modern, multi-step strategies that offer greater control and versatility.

Frequently Asked Questions (FAQs): The Challenge of C4-Formylation

This section addresses the fundamental hurdles and strategic decisions involved in targeting the C4 position of the indole nucleus.

Q1: Why is the direct, single-step formylation of 1-methyl-1H-indole to produce the 4-carbaldehyde isomer so challenging?

A1: The difficulty lies in the inherent electronic properties of the indole ring. The pyrrole moiety is significantly more electron-rich than the benzene portion, making the C3 position the most nucleophilic and kinetically favored site for electrophilic substitution, such as a Vilsmeier-Haack reaction.[1][2][3] Direct formylation almost exclusively yields the 3-formyl isomer. The C2 position is the next most reactive site. The C4 position, located on the benzene ring, is sterically shielded by the fused pyrrole ring and is electronically less activated, making it the least intrinsically reactive site for electrophilic attack.[4]

Q2: What is the primary strategy to overcome this inherent reactivity and achieve C4-selective functionalization?

A2: The most successful and modern approach is the use of a Directing Group (DG) . A DG is a chemical moiety temporarily installed at a specific position (typically C3 or N1) on the indole ring. This group physically or electronically guides a catalyst to a nearby, otherwise unreactive, C-H bond. For C4-functionalization, a DG at the C3 position can form a stable 5- or 6-membered metallacyclic intermediate with a transition metal catalyst, forcing the C-H activation to occur at the adjacent C4 position.[4]

Q3: Since direct C4-formylation is not feasible, what are the most viable alternative catalytic strategies for the synthesis?

A3: The synthesis is best approached as a multi-step sequence. Instead of direct formylation, the goal is to first install a different functional group at the C4 position that can later be converted into an aldehyde. Three primary strategies have proven effective:

  • Halogenation-Formylation Strategy: This classic organometallic approach involves pre-installing a halogen (typically bromine) at the C4 position, which then serves as a handle for formylation.

  • C-H Activation/Borylation-Oxidation Strategy: This modern approach uses a directing group to install a boronic ester at the C4 position via C-H activation, which is then oxidized to the aldehyde.

  • C-H Activation/Alkenylation-Cleavage Strategy: This strategy also uses a directing group to install an alkene (e.g., a vinyl group) at the C4 position, which is subsequently cleaved to the aldehyde using methods like ozonolysis.

The following sections provide detailed troubleshooting and protocols for these advanced strategies.

Workflow for Strategy Selection

Choosing the right synthetic route depends on available starting materials, tolerance for specific reagents (e.g., organolithiums), and desired scale. The following diagram outlines a decision-making process.

Strategy_Selection Decision Workflow: Synthesizing this compound start Start: Need this compound q1 Is 4-Bromo-1-methylindole commercially available or easily synthesized? start->q1 stratA Strategy A: Halogenation Route q1->stratA Yes stratB Strategy B/C: C-H Activation Routes q1->stratB No q2 Are cryogenic (-78°C) and strictly anhydrous conditions feasible? stratA->q2 q3 Is handling ozone (O3) gas acceptable? stratB->q3 lithiation A1: Lithiation-Formylation (n-BuLi, then DMF) q2->lithiation Yes pd_carbonyl A2: Pd-Catalyzed Carbonylation (Formic Acid as CO source) q2->pd_carbonyl No stratC Strategy C: Alkenylation-Cleavage q3->stratC Yes stratB_final Strategy B: Borylation-Oxidation q3->stratB_final No

Caption: Decision tree for selecting a synthetic strategy.

Troubleshooting Guide 1: Strategy A - Halogenation-Formylation Route

This strategy relies on converting 4-bromo-1-methyl-1H-indole into the target aldehyde. The most common method is lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Q: My lithium-halogen exchange reaction is giving low conversion. I see mostly starting material and debrominated indole. What is the cause?

A: This is a classic problem in organolithium chemistry and usually points to two main culprits:

  • Insufficiently Anhydrous Conditions: n-Butyllithium (n-BuLi) is extremely reactive towards protic sources, especially water. Trace moisture in your solvent (THF), glassware, or on the surface of your starting material will quench the n-BuLi and the subsequently formed aryllithium intermediate. The aryllithium, upon being quenched by water, will abstract a proton to yield the debrominated indole.

    • Solution: Ensure all glassware is flame-dried or oven-dried (>120°C) overnight and cooled under a stream of dry nitrogen or argon. Solvents must be rigorously dried, for instance, by passing through an activated alumina column or by distillation from sodium/benzophenone.[5]

  • Inaccurate n-BuLi Titration: The molarity of commercial n-BuLi solutions can decrease over time. Using a poorly titrated or old bottle can lead to under-dosing the reaction.

    • Solution: Titrate your n-BuLi solution before use. A simple and effective method is the titration with diphenylacetic acid.

Q: The lithiation appears successful, but after adding DMF, the yield of the aldehyde is still very low. Why?

A: If lithiation is successful, the issue lies with the formylation step.

  • Temperature Control: The addition of DMF to the aryllithium is exothermic. If the temperature rises significantly above -78°C, the initially formed tetrahedral intermediate can be attacked by a second equivalent of the aryllithium, leading to undesired side products.

    • Solution: Add the DMF slowly and dropwise to the aryllithium solution while maintaining the temperature at -78°C (a dry ice/acetone bath is standard).[6] Allow the reaction to stir at this low temperature for a period before slowly warming.

  • Purity of DMF: Just like the reaction solvent, the DMF must be anhydrous. Water will quench the aryllithium. Additionally, old DMF can decompose to dimethylamine, which can also interfere with the reaction.

    • Solution: Use freshly opened, anhydrous DMF or dry it over calcium hydride followed by vacuum distillation.[5]

Q: Are there alternatives to n-BuLi and DMF for this conversion?

A: Yes. If cryogenic or strictly anhydrous conditions are difficult to maintain, consider these alternatives:

  • Grignard Reaction: You can form the Grignard reagent from 4-bromo-1-methylindole using activated magnesium. The resulting indolylmagnesium bromide can then be reacted with a formylating agent like ethyl formate to yield the aldehyde. This method is generally less sensitive to trace moisture than lithiation.[7][8]

  • Palladium-Catalyzed Carbonylation: A powerful modern alternative is the palladium-catalyzed carbonylation of the aryl bromide. Instead of using toxic carbon monoxide gas, safer CO surrogates like formic acid can be employed. This reaction typically shows excellent functional group tolerance and avoids harsh organometallic intermediates.[9][10][11]

Troubleshooting Guide 2: Strategy C - Alkenylation-Cleavage Route

This strategy involves a directed C-H activation to install a vinyl group at C4, followed by oxidative cleavage.

Q: My directed C-H alkenylation is not C4-selective. I'm getting a mixture of C2 and C4 products.

A: Regioselectivity in directed C-H activation is a delicate balance of factors:

  • Directing Group Choice: The nature of the directing group at C3 is critical. For example, with rhodium catalysis, a C3-acetyl group tends to direct to the C2 position, while a more electron-withdrawing C3-trifluoroacetyl group directs to C4.[4] The choice of DG predetermines the metallacycle stability and thus the site of activation.

  • Catalyst System: The metal center and its associated ligands play a huge role. Switching from a rhodium to a ruthenium catalyst, for example, can completely change the regioselectivity even with the same directing group.[4] Carefully follow established literature procedures for the specific transformation.

Q: The ozonolysis of my C4-alkenyl indole is giving a complex mixture of products and low yield of the aldehyde. What's going wrong?

A: Ozonolysis of electron-rich heterocycles like indoles can be problematic.[12][13]

  • Over-oxidation of the Indole Ring: Ozone is a powerful, indiscriminate oxidant. It can attack the electron-rich pyrrole ring in addition to the target C4-alkene, leading to degradation and a complex product mixture.

    • Solution: Carefully control the stoichiometry of ozone. Bubble ozone through the solution at -78°C only until the blue color of unreacted ozone faintly persists, indicating the consumption of the alkene. Using a sacrificial dye indicator that is oxidized after the alkene can also help prevent over-reaction.

  • Improper Workup: The workup conditions determine the final product. For an aldehyde, a reductive workup is required.

    • Solution: After ozonolysis, quench the reaction at low temperature with a mild reducing agent like dimethyl sulfide (DMS) or triphenylphosphine (PPh₃). An oxidative workup (e.g., with hydrogen peroxide) will lead to the carboxylic acid.[14]

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Synthesis via Lithiation-Formylation of 4-Bromo-1-methyl-1H-indole

This protocol is a two-step procedure starting from the brominated indole.

Step 1: Synthesis of 4-Bromo-1-methyl-1H-indole

This methylation is based on a general procedure for N-alkylation.

  • To a stirred suspension of potassium carbonate (1.5 equiv.) in anhydrous DMF, add 4-bromo-1H-indole (1.0 equiv.).

  • Add dimethyl carbonate (3.0 equiv.) to the mixture.[15]

  • Heat the reaction mixture to 140°C and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography (Hexane/Ethyl Acetate) to afford 4-bromo-1-methyl-1H-indole.

Step 2: Formylation via Lithium-Halogen Exchange

This procedure requires strict anhydrous and inert atmosphere techniques.

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of dry argon.

  • Add 4-bromo-1-methyl-1H-indole (1.0 equiv.) to the flask and dissolve it in anhydrous THF (target concentration ~0.1 M).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv., solution in hexanes) dropwise via syringe over 10 minutes. The solution may change color.

  • Stir the mixture at -78°C for 1 hour to ensure complete lithium-halogen exchange.

  • Slowly add anhydrous DMF (1.5 equiv.) dropwise, ensuring the internal temperature does not rise.

  • Stir the reaction at -78°C for another 2 hours, then allow it to slowly warm to 0°C.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., gradient of ethyl acetate in hexanes) to yield this compound.[6]

Protocol 2: Synthesis via C4-Alkenylation and Ozonolysis

This protocol demonstrates a modern C-H activation approach.

Step 1: Ruthenium-Catalyzed C4-Alkenylation of 1-Methyl-1H-indole-3-carbaldehyde

This procedure is adapted from Prabhu and co-workers' work on directed C-H activation.[4]

  • To an oven-dried reaction vial, add 1-methyl-1H-indole-3-carbaldehyde (1.0 equiv.), [Ru(p-cymene)Cl₂]₂ (5 mol%), AgOAc (20 mol%), and Cu(OAc)₂·H₂O (2.0 equiv.).

  • Add the alkene coupling partner (e.g., ethyl acrylate, 3.0 equiv.).

  • Add t-AmylOH as the solvent.

  • Seal the vial and heat the mixture at 120°C for 12-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify by column chromatography to isolate the C4-alkenylated product.

Step 2: Oxidative Cleavage via Ozonolysis

Handle ozone with extreme caution in a well-ventilated fume hood.

  • Dissolve the C4-alkenylated indole (1.0 equiv.) in an appropriate solvent (e.g., a mixture of CH₂Cl₂ and MeOH) in a three-neck flask equipped with a gas inlet tube and a gas outlet bubbler.

  • Cool the solution to -78°C.

  • Bubble a stream of ozone (O₃) through the solution. Monitor the reaction by TLC. Stop the ozone flow immediately upon consumption of the starting material or when a persistent blue color appears.

  • Bubble dry argon or nitrogen through the solution for 10-15 minutes to remove excess ozone.

  • Add dimethyl sulfide (DMS, 3.0 equiv.) dropwise at -78°C.[14]

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.

Data Summary: Comparison of Synthetic Strategies

FeatureStrategy A: Halogenation-FormylationStrategy B: Borylation-OxidationStrategy C: Alkenylation-Cleavage
Key C-H Activation None (Classical Approach)Metal-free (BBr₃) or Pd-catalyzedTransition Metal-Catalyzed (Ru, Rh)
Key Reagents n-BuLi or Mg, DMF, 4-Bromo-indolePivaloyl Chloride, BBr₃, Oxidant[RuCl₂(p-cymene)]₂, Alkene, O₃
Primary Advantage Well-established, reliable transformations.Avoids cryogenic organometallics.High atom economy in C-H activation step.
Primary Disadvantage Requires cryogenic temps & anhydrous conditions.Multi-step (DG install/removal).Requires handling of ozone gas.
Troubleshooting Focus Moisture control, reagent titration.Directing group efficiency, oxidation step.Regioselectivity, preventing ring oxidation.

Mechanistic Insight: Directed ortho-Lithiation and Formylation

The success of Strategy A hinges on the ability to generate a nucleophilic carbon at the C4 position. This diagram illustrates the key steps.

Caption: Key steps in the formylation of 4-bromo-1-methylindole.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-methyl-1H-indole-4-carbaldehyde and its 3-carbaldehyde Isomer

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and medicinal chemistry, the indole scaffold stands as a "privileged structure," forming the core of numerous biologically active compounds. The functionalization of this nucleus offers a rich playground for modulating therapeutic effects. This guide provides an in-depth, objective comparison of the biological activities of two closely related isomers: 1-methyl-1H-indole-4-carbaldehyde and 1-methyl-1H-indole-3-carbaldehyde. While direct comparative studies on these specific N-methylated isomers are sparse, we can infer and project their potential activities by examining the wealth of data available for their parent compounds, indole-4-carbaldehyde and indole-3-carbaldehyde, and considering the influence of N-methylation.

The Critical Distinction: Positional Isomerism and its Biological Implications

The key difference between these two molecules lies in the position of the carbaldehyde (formyl) group on the indole ring. In the 3-carbaldehyde isomer, the aldehyde is attached to the electron-rich pyrrole ring, a position known to be crucial for the biological activity of many indole derivatives.[1] In contrast, the 4-carbaldehyde isomer has the formyl group on the benzene ring, which can lead to different steric and electronic properties, and consequently, distinct biological activities. The N-methylation in both compounds is expected to increase their lipophilicity, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties, and potentially alter their interaction with biological targets.

Comparative Biological Activities

While a direct head-to-head comparison is not extensively documented, by synthesizing data from various studies on the parent compounds and related derivatives, we can construct a comparative overview of their potential biological activities.

Table 1: Summary of Potential Biological Activities
Biological ActivityThis compound (Inferred)1-methyl-1H-indole-3-carbaldehyde & Derivatives
Anti-inflammatory Potentially significant, acting via upregulation of glyoxalase-1 (Glo-1) and inhibition of the NF-κB pathway.[2][3]Demonstrated activity, potentially through activation of the Aryl Hydrocarbon Receptor (AhR)-IL-22 axis and inhibition of the NLRP3 inflammasome.[4][5][6]
Antimicrobial Limited data available, but some antibacterial effect has been suggested for the parent compound.[7]Derivatives, particularly hydrazones, exhibit broad-spectrum antibacterial and antifungal activity.[8][9]
Cytotoxicity The parent compound, indole-4-carbaldehyde, has been reported to have low cytotoxicity.[7]Derivatives have been synthesized and evaluated as potential anticancer agents.
Enzyme Inhibition Not well-documented.Derivatives of the parent compound have shown urease inhibitory activity.[10]

In-Depth Analysis of Key Biological Activities

Anti-inflammatory Activity

This compound: The parent compound, indole-4-carboxaldehyde, has shown notable anti-inflammatory effects in a model of methylglyoxal (MGO)-induced hepatic inflammation.[2][3] MGO is a cytotoxic byproduct of glycolysis that can lead to the formation of advanced glycation end-products (AGEs) and inflammation. Indole-4-carboxaldehyde was found to attenuate the MGO-induced expression of pro-inflammatory genes like TNF-α and IFN-γ by activating the glyoxalase-1 (Glo-1) enzyme, which detoxifies MGO, and inhibiting the NF-κB signaling pathway.[2][3] It is plausible that N-methylation would not abolish this activity and may enhance cell permeability, potentially leading to improved efficacy.

1-methyl-1H-indole-3-carbaldehyde: The parent compound, indole-3-carboxaldehyde, is a metabolite of tryptophan produced by gut microbiota and acts as an agonist for the aryl hydrocarbon receptor (AhR).[6] Activation of AhR in intestinal immune cells stimulates the production of interleukin-22 (IL-22), which plays a crucial role in maintaining mucosal immunity and integrity.[6] Furthermore, indole-3-carboxaldehyde has been shown to alleviate intestinal inflammation by inhibiting the activation of the NLRP3 inflammasome.[5] It also exhibits anti-inflammatory effects in macrophages by modulating the miR-1271-5p/HDAC9 pathway, which leads to reduced lipid accumulation.[11] Derivatives of 1-methyl-1H-indole-3-carbaldehyde are being explored for their anti-inflammatory potential.[11][12]

Antimicrobial Activity

This compound: There is limited specific data on the antimicrobial properties of this isomer. While some studies suggest a degree of antibacterial effect for indole-4-carbaldehyde, this area remains largely unexplored.[7]

1-methyl-1H-indole-3-carbaldehyde: Derivatives of this isomer have been more extensively studied for their antimicrobial effects. For instance, a series of 1-methylindole-3-carboxaldehyde hydrazone derivatives displayed a broad spectrum of activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and the fungus Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL.[8] This suggests that the 1-methyl-1H-indole-3-carbaldehyde scaffold is a promising starting point for the development of new antimicrobial agents.

Experimental Protocols

To facilitate further research and verification of these findings, detailed experimental protocols for key assays are provided below.

Protocol 1: Synthesis of 1-methyl-1H-indole-3-carbaldehyde

This protocol is a standard N-methylation followed by Vilsmeier-Haack formylation.

Step 1: N-methylation of Indole

  • To a solution of indole (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-methyl-1H-indole.

Step 2: Vilsmeier-Haack Formylation

  • In a separate flask, add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to anhydrous dimethylformamide (DMF) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add a solution of 1-methyl-1H-indole (1 equivalent) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 35-40 °C for 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of a cold aqueous solution of sodium hydroxide.

  • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield 1-methyl-1H-indole-3-carbaldehyde.[13]

Protocol 2: Synthesis of this compound

The synthesis of the 4-carbaldehyde isomer is more complex due to the lower reactivity of the 4-position towards electrophilic substitution. A common route involves the synthesis of indole-4-carboxaldehyde from a suitable precursor, followed by N-methylation.

Step 1: Synthesis of Indole-4-carboxaldehyde A multi-step synthesis starting from 2-methyl-3-nitrobenzoate is a reported method. This involves reduction, oxidation, protection of the aldehyde, cyclization, and deprotection.[14]

Step 2: N-methylation of Indole-4-carboxaldehyde

  • Follow the N-methylation procedure as described in Protocol 1, Step 1, using indole-4-carboxaldehyde as the starting material.

Protocol 3: In Vitro Anti-inflammatory Assay (NF-κB Reporter Assay)

This assay can be used to assess the inhibitory effect of the compounds on the NF-κB signaling pathway.

  • Culture a suitable cell line (e.g., HEK293T) stably transfected with an NF-κB-luciferase reporter construct.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds (this compound or 1-methyl-1H-indole-3-carbaldehyde) for 1-2 hours.

  • Induce NF-κB activation by adding a suitable stimulant, such as tumor necrosis factor-alpha (TNF-α).

  • Incubate for an appropriate time (e.g., 6-8 hours).

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Calculate the percentage inhibition of NF-κB activity relative to the stimulated, untreated control.

Visualizing the Mechanisms: Signaling Pathways

The distinct biological activities of these isomers can be attributed to their interaction with different cellular signaling pathways.

G cluster_0 This compound cluster_1 1-methyl-1H-indole-3-carbaldehyde isomer4 This compound glo1 Glo-1 (Glyoxalase-1) isomer4->glo1 Upregulates nfkb NF-κB isomer4->nfkb Inhibits mgo MGO (Methylglyoxal) glo1->mgo Detoxifies inflammation Inflammation (TNF-α, IFN-γ) nfkb->inflammation Promotes isomer3 1-methyl-1H-indole-3-carbaldehyde ahr AhR (Aryl Hydrocarbon Receptor) isomer3->ahr Activates nlrp3 NLRP3 Inflammasome isomer3->nlrp3 Inhibits il22 IL-22 ahr->il22 Induces mucosal_integrity Mucosal Integrity il22->mucosal_integrity Maintains inflammation2 Inflammation nlrp3->inflammation2 Promotes

Figure 1: Putative anti-inflammatory signaling pathways.

Conclusion and Future Directions

The positional isomerism of the carbaldehyde group on the 1-methyl-1H-indole scaffold appears to be a critical determinant of biological activity. While 1-methyl-1H-indole-3-carbaldehyde and its derivatives show promise as antimicrobial and immunomodulatory agents, potentially through interaction with the AhR and inhibition of the NLRP3 inflammasome, the 4-carbaldehyde isomer may exert its anti-inflammatory effects through a distinct mechanism involving the upregulation of the detoxifying enzyme Glo-1 and inhibition of NF-κB.

This comparative guide, based on the available literature, underscores the need for direct, head-to-head studies to fully elucidate the therapeutic potential of these two isomers. Future research should focus on a broader screening of their biological activities, including their cytotoxic profiles against a panel of cancer cell lines and their inhibitory effects on a wider range of microbial strains. Furthermore, detailed mechanistic studies are warranted to confirm the inferred signaling pathways and to identify their specific molecular targets. Such investigations will be invaluable for guiding the rational design of novel indole-based therapeutics.

References

A Senior Application Scientist's Guide to Alternative Reagents in Indole Synthesis: A Comparative Analysis of 1-methyl-1H-indole-4-carbaldehyde and its Surrogates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2] Specifically, functionalized indole carbaldehydes are pivotal intermediates, with the aldehyde group serving as a versatile handle for a myriad of synthetic transformations. 1-methyl-1H-indole-4-carbaldehyde, in particular, is a valuable building block for accessing compounds with unique substitution patterns, crucial in the development of novel therapeutics.[3]

However, reliance on a single isomer or a single synthetic method can be restrictive. Classical formylation techniques often suffer from harsh conditions, limited functional group tolerance, and a strong regiochemical bias towards the C3 position.[4] This guide provides an in-depth comparison of modern, alternative strategies for the synthesis and utilization of indole carbaldehydes. We will explore advanced formylation reagents that offer milder conditions and tunable regioselectivity, and we will compare the synthetic utility of the C4-carbaldehyde with its more common C3-isomeric counterpart. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed, causality-driven decisions in their synthetic endeavors.

Part 1: The Formylation Toolkit: A Comparative Overview of Synthetic Strategies

The introduction of a formyl group onto the indole ring is a fundamental transformation. While the Vilsmeier-Haack reaction has been the traditional workhorse, its drawbacks have spurred the development of more sophisticated and greener alternatives.

The Benchmark: Classical Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction, typically employing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a powerful method for formylating electron-rich heterocycles.[5] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt), which attacks the indole nucleus. For most indoles, this attack overwhelmingly favors the C3 position due to the stability of the resulting intermediate. This inherent regioselectivity can be a significant limitation when the C4-formyl isomer is the desired target. Furthermore, the use of stoichiometric, corrosive POCl₃ raises environmental and handling concerns.[6][7]

Advanced & Alternative Formylation Methods

To overcome the limitations of the classical approach, several innovative methods have emerged, offering improved yields, milder conditions, and better control over regioselectivity.

  • Catalytic Vilsmeier-Haack Reaction: A significant advancement involves rendering the Vilsmeier-Haack reaction catalytic. By employing a P(III)/P(V)═O cycle, the stoichiometric use of POCl₃ is avoided.[6][7] This method is not only milder but also opens avenues for specialized applications, such as the synthesis of C1-deuterated indole-3-carboxaldehydes using DMF-d7 as the deuterium source.[6][8]

  • Boron-Catalyzed Formylation: A practical and efficient alternative utilizes boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst with trimethyl orthoformate (TMOF) as the formyl source.[4] This approach is notable for its ability to formylate various positions on the indole core, including C3, C2, C6, and C7, depending on the substrate's substitution pattern, thus offering a pathway to less common isomers.[4]

  • Iron-Catalyzed C-H Formylation: Representing a greener approach, iron-catalyzed methods employ inexpensive and non-toxic ferric chloride (FeCl₃) to facilitate the C3-formylation of indoles.[9] These reactions often use formaldehyde and aqueous ammonia, with air serving as the terminal oxidant, thereby avoiding hazardous reagents entirely.[9][10][11]

  • Visible-Light Photoredox Catalysis: At the cutting edge of green chemistry, visible-light-mediated protocols offer a transition-metal-free option.[12] Using an organic dye like Rose Bengal as the photocatalyst, these reactions can utilize tetramethylethylenediamine (TMEDA) as a one-carbon source and molecular oxygen as the oxidant, proceeding under exceptionally mild conditions.[12]

Formylation_Strategies cluster_start Starting Material cluster_methods Formylation Method cluster_products Products N_Methyl_Indole 1-Methyl-1H-indole Vilsmeier Classical Vilsmeier-Haack N_Methyl_Indole->Vilsmeier POCl₃, DMF Catalytic_Vilsmeier Catalytic Vilsmeier-Haack N_Methyl_Indole->Catalytic_Vilsmeier P(III)/P(V) cat., DEBM, PhSiH₃ Iron_Catalysis Iron-Catalyzed C-H Formylation N_Methyl_Indole->Iron_Catalysis FeCl₃, HCHO, NH₃·H₂O, Air Boron_Catalysis Boron-Catalyzed Formylation N_Methyl_Indole->Boron_Catalysis BF₃·OEt₂, TMOF (often requires C3-blocking) Photoredox Visible-Light Photoredox N_Methyl_Indole->Photoredox Rose Bengal, TMEDA, hv, O₂ C3_Product 1-Methyl-1H-indole-3-carbaldehyde Vilsmeier->C3_Product Major Product Catalytic_Vilsmeier->C3_Product Iron_Catalysis->C3_Product C4_Product This compound (Requires Directing Group) Boron_Catalysis->C4_Product Photoredox->C3_Product

Caption: Comparison of formylation strategies for the 1-methylindole core.

Data Presentation: Comparison of Indole Formylation Methodologies
Method Key Reagents Conditions Typical Yields Regioselectivity Advantages Limitations
Classical Vilsmeier-Haack POCl₃, DMF0-100 °C70-96%[5]Strong C3 preferenceHigh yields, well-establishedHarsh, stoichiometric POCl₃, poor functional group tolerance[4]
Catalytic Vilsmeier-Haack P(III)/P(V) catalyst, DEBM, PhSiH₃, DMF-d7Room Temp63-92%[7]C3 selectiveMild, avoids stoichiometric POCl₃, allows deuteration[6][7]Requires catalyst synthesis, multi-component
Iron-Catalyzed C-H Formylation FeCl₃ (cat.), HCHO, aq. NH₃, Air130 °Cup to 93%[9]C3 selectiveGreen, inexpensive catalyst, scalable[9][11]High temperature required
Boron-Catalyzed Formylation BF₃·OEt₂, Trimethyl Orthoformate (TMOF)VariesGood to ExcellentTunable (C2, C3, C4, C6, C7) with directing groups[4][13]Versatile regioselectivity, efficientRequires stoichiometric BF₃·OEt₂, may need protecting groups
Visible-Light Photoredox Rose Bengal (cat.), TMEDA, O₂Room Temp, hvModerate to GoodC3 selectiveTransition-metal-free, very mild, green oxidant (O₂)[12]May have substrate scope limitations

Part 2: Isomeric Scaffolds in Synthesis: A Comparative Analysis

The choice of an indole carbaldehyde isomer profoundly impacts the synthetic strategy and the properties of the resulting molecules. While electronically similar, the steric environment and connectivity of the C3 versus the C4 position lead to divergent synthetic pathways.

Synthetic_Divergence cluster_c3 Pathway A: C3-Isomer cluster_c4 Pathway B: C4-Isomer Indole_3_CHO 1-Methyl-1H-indole-3-carbaldehyde Reaction_A [Synthetic Transformation] e.g., Knoevenagel Condensation Indole_3_CHO->Reaction_A Product_A Target Molecule A (Linear Topology) Reaction_A->Product_A Indole_4_CHO This compound Reaction_B [Synthetic Transformation] e.g., Knoevenagel Condensation Indole_4_CHO->Reaction_B Product_B Target Molecule B (Angled Topology) Reaction_B->Product_B Common_Reagent Common Reagent (e.g., Malononitrile) Common_Reagent->Reaction_A Common_Reagent->Reaction_B

Caption: Divergent synthetic pathways from C3 and C4 indole carbaldehydes.

Causality Behind Isomer Selection
  • 1-Methyl-1H-indole-3-carbaldehyde (The Common Route): As the kinetically and thermodynamically favored product of most electrophilic substitutions, this isomer is readily accessible.[14] The C3 position is in direct conjugation with the indole nitrogen, which influences the reactivity of the aldehyde. Syntheses starting from this isomer typically lead to molecules where the appended group extends linearly from the main axis of the indole ring.

  • This compound (The Alternative Route): Accessing this isomer often requires more specialized synthetic strategies, such as directed C-H functionalization or multi-step sequences starting from appropriately substituted benzene derivatives.[13][15] The C4 position places the aldehyde on the benzene portion of the heterocycle, leading to a different electronic environment compared to the C3 position. This results in a distinct "angled" or "kinked" topology in the final product, which can be critical for fitting into specific biological targets like enzyme active sites. Its use is a deliberate choice to achieve a specific three-dimensional structure that is inaccessible from the C3 isomer.

Part 3: Field-Proven Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are presented as self-validating systems, detailing the steps for key transformations discussed in this guide.

Protocol 1: Catalytic Vilsmeier-Haack for Deuterated Indole-3-carbaldehyde[9]

This protocol demonstrates the mild, catalytic approach, yielding a valuable deuterated product.

  • Setup: Under an argon atmosphere, charge a flame-dried Schlenk flask with indole (1.0 equiv), and 3-methyl-1-phenyl-2-phospholene 1-oxide (0.15 equiv).

  • Solvent Addition: Add anhydrous acetonitrile via syringe.

  • Reagent Addition: Sequentially add diethyl bromomalonate (DEBM) (1.2 equiv), deuterated N,N-dimethylformamide (DMF-d7) (1.5 equiv), and phenylsilane (PhSiH₃) (1.5 equiv) via syringe.

  • Reaction: Stir the resulting mixture at room temperature for 16 hours. The solution will gradually become cloudy.

  • Workup: Carefully quench the reaction by the dropwise addition of 2 M NaOH solution. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Extraction & Purification: Separate the organic layer and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the deuterated product.

Protocol 2: Iron-Catalyzed C3-Formylation of Indole[10]

This protocol showcases an environmentally benign method using an inexpensive iron catalyst.

  • Setup: In a sealable reaction tube, combine the indole substrate (1.0 equiv), ferric chloride (FeCl₃) (2 mol%), formaldehyde (2.0 equiv), and aqueous ammonia (2.0 equiv) in DMF.

  • Reaction: Seal the tube and heat the reaction mixture to 130 °C in an oil bath. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction to room temperature and dilute with water.

  • Extraction & Purification: Extract the mixture with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product via silica gel column chromatography.

Protocol 3: Directed Boron-Mediated C4-Hydroxylation (A Surrogate for Formylation)[14]

Direct C4-formylation is challenging. A modern alternative is to install a different functional group, like a hydroxyl group, at the C4 position, which can then be oxidized to the desired aldehyde. This protocol illustrates the principle of directed C-H functionalization.

  • Substrate Preparation: Synthesize N-pivaloyl-1H-indole. The bulky pivaloyl group at the N1 position acts as a directing group, sterically hindering the C7 position and electronically favoring functionalization at the C4 position.

  • Borylation: In a glovebox, dissolve the N-pivaloyl-1H-indole (1.0 equiv) in an anhydrous solvent like 1,2-dichloroethane. Add boron tribromide (BBr₃) (2.0 equiv) at room temperature and stir for 24 hours. This selectively installs a boron species at the C4 position.

  • Oxidation to Hydroxyl: To the borylated intermediate, add an oxidant such as sodium perborate (NaBO₃·4H₂O) and stir at room temperature until the borylated species is consumed (monitored by TLC).

  • Workup and Deprotection: Quench the reaction with aqueous sodium thiosulfate. Extract with an appropriate organic solvent. The crude 4-hydroxy-N-pivaloyl-indole can then be deprotected and the resulting 4-hydroxyindole can be oxidized to 4-formylindole via standard methods (e.g., MnO₂ oxidation).

Conclusion

The synthetic landscape for indole carbaldehydes has evolved far beyond classical methods. For researchers and drug developers, this compound remains a key intermediate for accessing unique chemical space. However, the modern chemist's toolkit contains a host of powerful alternatives. Catalytic, metal-mediated, and photoredox formylation reactions provide milder and greener pathways, primarily to the C3-isomer, while directed C-H functionalization strategies offer novel entry points to the less accessible C4, C7, and other positions.

The decision to use this compound or an alternative is a strategic one, dictated by the desired final molecular topology, functional group compatibility, and scalability. Understanding the causality behind each method—from the regiochemical control exerted by a directing group to the environmentally benign mechanism of an iron catalyst—empowers scientists to design more efficient, elegant, and sustainable synthetic routes to the next generation of indole-based therapeutics.

References

Definitive Structure Elucidation: A Comparative Guide to the Crystallographic Validation of 1-methyl-1H-indole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a critical, non-negotiable step in the research and development pipeline. This guide provides an in-depth, comparative analysis of X-ray crystallography as the definitive method for the structural determination of small organic molecules, using 1-methyl-1H-indole-4-carbaldehyde as a practical case study. We will explore the entire workflow, from synthesis and crystallization to data analysis, and objectively compare the richness of crystallographic data against other widely used analytical techniques.

The Imperative of Unambiguous Structural Data in Drug Discovery

In the realm of medicinal chemistry and drug development, a molecule's precise atomic arrangement dictates its biological activity, binding affinity, and pharmacokinetic properties. An error in structural assignment can lead to the costly pursuit of non-viable candidates and misinterpretation of structure-activity relationships (SAR). While techniques like NMR and mass spectrometry are indispensable for routine characterization, single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a direct, high-resolution, three-dimensional map of a molecule.[1][2] This atomic-level insight is the bedrock of rational drug design.

A Comparative Overview of Analytical Techniques

Before delving into the crystallographic workflow, it is instructive to understand where it sits within the arsenal of analytical tools for small molecule characterization. Each technique offers a unique piece of the structural puzzle.

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
Single Crystal X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing information.[1][2]High-quality single crystal (typically 0.1-0.5 mm).Provides definitive, absolute structural proof.Crystal growth can be a significant bottleneck; not suitable for amorphous solids or oils.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C, etc.), connectivity through bonds (COSY, HMBC), and through-space proximity (NOESY).Soluble sample in a deuterated solvent.Non-destructive, provides rich data on molecular connectivity and dynamics in solution.Does not directly provide 3D structure; interpretation can be complex for intricate molecules.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (High-Resolution MS), fragmentation patterns that hint at structural motifs.[3][4]Ionizable sample (very small amount required).Extremely sensitive, excellent for confirming molecular formula and identifying known compounds.[4]Does not provide stereochemical or conformational information; structural isomers can be indistinguishable.
Infrared (IR) Spectroscopy Information about the presence of specific functional groups.Solid, liquid, or gas sample.Fast, simple, and good for a quick assessment of functional groups.Provides limited information on the overall molecular skeleton.

The Crystallographic Workflow for this compound

The journey from a synthesized powder to a fully validated crystal structure is a multi-step process that demands meticulous execution.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction cluster_3 Structure Solution & Refinement Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product CrystalGrowth CrystalGrowth Purification->CrystalGrowth Pure Compound CrystalHarvesting CrystalHarvesting CrystalGrowth->CrystalHarvesting Single Crystals DataCollection DataCollection CrystalHarvesting->DataCollection Mounted Crystal StructureSolution StructureSolution DataCollection->StructureSolution Diffraction Data StructureRefinement StructureRefinement StructureSolution->StructureRefinement Initial Model StructureValidation StructureValidation StructureRefinement->StructureValidation Refined Model FinalStructure FinalStructure StructureValidation->FinalStructure Validated Structure

Caption: The experimental workflow for the X-ray crystallographic validation of a small organic molecule.

Part 1: Synthesis and Purification

The synthesis of this compound would likely follow established methodologies for the N-methylation and formylation of indoles. A common route involves the N-methylation of indole-4-carboxaldehyde.[5]

Protocol: Synthesis of this compound

  • N-Methylation of Indole-4-carboxaldehyde: To a solution of indole-4-carboxaldehyde in a suitable aprotic solvent like DMF or THF, add a base such as sodium hydride (NaH) at 0 °C to deprotonate the indole nitrogen.

  • After stirring for a short period, introduce a methylating agent, such as methyl iodide (CH₃I), and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product must be purified to the highest possible degree, typically by column chromatography on silica gel, to remove any starting materials or byproducts that could inhibit crystallization.

Part 2: Crystallization – The Art and Science

Obtaining diffraction-quality single crystals is often the most challenging step.[2] The goal is to slowly create a supersaturated solution from which molecules can deposit in an ordered crystalline lattice.

Common Crystallization Techniques for Small Molecules:

  • Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The vial is covered with a perforated lid (e.g., parafilm with pinholes) to allow for slow evaporation of the solvent.[6][7] As the solvent evaporates, the concentration of the solute increases, leading to crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile "anti-solvent" in which the compound is insoluble.[7] The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound is prepared in a solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even further in a refrigerator or freezer. The decrease in temperature reduces the solubility of the compound, leading to crystallization.

Protocol: Crystallization of this compound by Slow Evaporation

  • Dissolve approximately 10-20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) in a small, clean glass vial.

  • Cover the vial with parafilm and puncture a few small holes with a needle.

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial for the formation of clear, well-defined single crystals.

Part 3: Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) in a single-crystal X-ray diffractometer. The cold stream minimizes thermal motion of the atoms, leading to higher quality diffraction data. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

G XraySource X-ray Source Crystal Mounted Crystal XraySource->Crystal Incident Beam Detector Detector Crystal->Detector Diffracted X-rays Computer Computer Detector->Computer Raw Data Computer->Computer

Caption: Schematic of the X-ray diffraction data collection process.

The collected diffraction data are then processed to determine the unit cell dimensions and the symmetry of the crystal lattice (space group). The intensities of the diffraction spots are used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

Key Parameters for a High-Quality Crystal Structure:

ParameterDescriptionIdeal Value
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 (5%) for high-quality data.
wR2 A weighted R-factor based on all reflection data.< 0.15 (15%) is generally considered good.
Goodness-of-Fit (GooF) Should be close to 1.0, indicating a good model and appropriate data weighting.~1.0
Resolution (Å) A measure of the level of detail in the electron density map. Lower values are better.< 1.0 Å is considered high resolution for small molecules.

The Unrivaled Certainty of X-ray Crystallography

While a crystal structure for this compound is not publicly available as of this writing, the crystallographic analysis of a closely related compound, 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde, demonstrates the power of this technique.[8][9] The study revealed two independent molecules in the asymmetric unit, providing precise bond lengths, bond angles, and conformational details that would be impossible to determine by other methods.[8][9] Similarly, the crystal structure of 5-Methyl-1H-indole-3-carbaldehyde confirms its near-planar molecular geometry and details the intermolecular hydrogen bonding interactions that dictate its crystal packing.[10]

This level of detail is paramount. It confirms not just the connectivity of atoms, but their exact spatial arrangement, including stereochemistry, which is fundamental to biological function.

Conclusion

For the definitive validation of a novel chemical entity like this compound, single-crystal X-ray crystallography remains the gold standard. While other analytical techniques such as NMR and mass spectrometry are essential for initial characterization and quality control, they do not provide the direct, unambiguous, and high-resolution three-dimensional structural information that crystallography delivers. The investment in obtaining a crystal structure provides a foundation of certainty upon which successful drug discovery and development programs are built. It is a self-validating system that removes ambiguity and empowers researchers to make data-driven decisions with confidence.

References

A Comparative Guide to the Synthesis of Methyl-Indole-Carbaldehydes for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of key synthetic methodologies for the preparation of methyl-indole-carbaldehydes. These structures are pivotal intermediates in the synthesis of a vast array of biologically active compounds, including pharmaceuticals and natural products.[1][2] The strategic placement of the formyl group on the methyl-indole scaffold is critical, and the choice of synthetic route can profoundly impact yield, purity, and scalability.

Here, we move beyond a simple recitation of protocols. We will dissect the mechanistic underpinnings of three distinct and widely employed formylation techniques: the classic Vilsmeier-Haack reaction, the venerable Reimer-Tiemann reaction, and a modern, iron-catalyzed approach. By understanding the causality behind the experimental choices for each method, you, the researcher, will be empowered to select and optimize the ideal synthesis for your specific target molecule and laboratory context.

Method 1: The Vilsmeier-Haack Reaction: The Workhorse of Indole Formylation

The Vilsmeier-Haack reaction is arguably the most reliable and high-yielding method for the C-3 formylation of electron-rich indoles.[3] Its prevalence in both academic and industrial settings is a testament to its efficiency and operational simplicity under relatively mild conditions.

Mechanism and Scientific Rationale

The reaction's efficacy hinges on the in-situ formation of a potent electrophile, the chloroiminium ion, commonly known as the Vilsmeier reagent. This is generated from a substituted amide, typically N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[4] The indole nucleus, being electron-rich, readily attacks the Vilsmeier reagent. The substitution occurs almost exclusively at the C-3 position, which is the most nucleophilic site, a fact readily explained by the resonance stabilization of the resulting sigma complex. Subsequent hydrolysis of the iminium salt intermediate during aqueous workup liberates the desired aldehyde.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Indole Methyl-Indole Indole->Intermediate Electrophilic Attack Product Methyl-Indole-3-Carbaldehyde Intermediate->Product Hydrolysis H2O H₂O (Workup) H2O->Intermediate

Caption: Mechanism of the Vilsmeier-Haack Reaction on a Methyl-Indole Substrate.

Comparative Experimental Data

The Vilsmeier-Haack reaction demonstrates excellent yields across a range of methyl-substituted indoles, starting from the corresponding substituted anilines. The data below is derived from a standardized procedure.[5]

Starting Material (Substituted Aniline)ProductReaction Time (h)Reaction Temp (°C)Yield (%)
2,3-Dimethyl-aniline4-Methyl-1H-indole-3-carbaldehyde78590%
2,4-Dimethyl-aniline5-Methyl-1H-indole-3-carbaldehyde58588%
2,5-Dimethyl-aniline6-Methyl-1H-indole-3-carbaldehyde89089%
Detailed Experimental Protocol: Synthesis of 5-Methyl-1H-indole-3-carbaldehyde[5]

This protocol provides a self-validating system for achieving high yields of the target compound.

  • Vilsmeier Reagent Preparation: In a two-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 50 mL). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 10 mL) dropwise while maintaining the temperature at 0°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Reaction with Substrate: To a separate flask containing 2,4-dimethyl-aniline (10g, 82.5 mmol), add DMF (10 mL). Cool this mixture to 0°C. Slowly add the prepared Vilsmeier reagent (20 mL) dropwise.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Subsequently, heat the reaction mixture to 85°C and maintain this temperature for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into crushed ice. Add a saturated solution of sodium carbonate (Na₂CO₃) until the solution is alkaline (pH > 8), which will cause the product to precipitate.

  • Purification: Collect the precipitated solid by filtration. Wash the solid with cold water and dry it under vacuum. The resulting 5-methyl-1H-indole-3-carbaldehyde (11.5 g, 88% yield) is typically a light yellow solid.[5] Recrystallization from ethanol can be performed for higher purity if required.[6]

Advantages: High yields, excellent regioselectivity for the C-3 position, mild reaction conditions, and broad substrate scope. Limitations: The use of stoichiometric amounts of phosphorus oxychloride can be a drawback in terms of atom economy and waste disposal on a large scale.

Method 2: The Reimer-Tiemann Reaction: A Classic Method with Nuances

The Reimer-Tiemann reaction is a classic name reaction used for the ortho-formylation of phenols, but it is also applicable to electron-rich heterocycles like indoles and pyrroles.[7][8] It employs chloroform (CHCl₃) and a strong base, typically sodium or potassium hydroxide.

Mechanism and Scientific Rationale

The key reactive species in this reaction is dichlorocarbene (:CCl₂), which is generated in situ by the alpha-elimination of the chloroform carbanion formed upon deprotonation by the strong base.[7] The indole anion, formed by deprotonation of the indole N-H, then acts as a nucleophile, attacking the electrophilic dichlorocarbene. This attack preferentially occurs at the electron-rich C-3 position.[9] The resulting dichloromethyl-substituted intermediate is then hydrolyzed under the basic reaction conditions to yield the carbaldehyde.

Reimer_Tiemann_Mechanism CHCl3 Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene + Base, -H⁺, -Cl⁻ Base Strong Base (e.g., NaOH) Intermediate Dichloromethyl Intermediate Carbene->Intermediate Indole_Anion Indole Anion Indole_Anion->Intermediate Nucleophilic Attack Product Indole-3-Carbaldehyde Intermediate->Product Hydrolysis Ring_Expansion Ring Expansion (e.g., 3-Chloropyridine) Intermediate->Ring_Expansion Side Reaction H2O H₂O (Hydrolysis) H2O->Intermediate

Caption: Mechanism of the Reimer-Tiemann Reaction on Indole.

Experimental Protocol: General Procedure for Indole Formylation

Caution: This reaction can be highly exothermic and involves the use of corrosive bases and chloroform.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the methyl-indole substrate in a suitable solvent like ethanol.

  • Addition of Base: Add a concentrated aqueous solution of sodium hydroxide. The reaction is often run as a biphasic system.[7]

  • Reaction: Heat the mixture to 60-70°C. Add chloroform dropwise with vigorous stirring over a period of 1-2 hours.

  • Reaction Progression: After the addition is complete, continue heating and stirring for several hours until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture. Carefully acidify with dilute acid (e.g., HCl) to neutralize the excess base. The product can then be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The organic extracts are combined, dried, and concentrated. The crude product often requires purification by column chromatography to separate the desired aldehyde from unreacted starting material and byproducts.

Performance and Limitations

While the Reimer-Tiemann reaction does produce the desired indole-3-carbaldehyde, it is often plagued by several issues that make it less favorable than the Vilsmeier-Haack approach for these specific targets:

  • Lower Yields: Yields are generally modest compared to other methods.

  • Side Reactions: A significant drawback is the potential for ring-expansion, leading to the formation of 3-chloroquinoline derivatives as byproducts.[8]

  • Harsh Conditions: The use of strong bases and heating can be incompatible with sensitive functional groups on the indole substrate.

  • Safety and Environmental Concerns: Chloroform is a hazardous and environmentally persistent solvent.

Due to these limitations, specific high-yielding examples for various methyl-indole-carbaldehydes are less commonly reported in modern literature, with researchers preferring more efficient methods.

Method 3: Iron-Catalyzed C-3 Formylation: A Modern, Greener Approach

Recent advances in catalysis have led to more sustainable methods for C-H functionalization. An excellent example is the iron-catalyzed C-3 formylation of indoles, which uses readily available and environmentally benign reagents.[10]

Mechanism and Scientific Rationale

This method utilizes a simple iron salt (FeCl₃) as a catalyst, formaldehyde as the C1 source, and aqueous ammonia, with air serving as the terminal oxidant.[10] The proposed mechanism involves the reaction of formaldehyde and ammonia to form an imine or a related species. The indole then performs a nucleophilic attack on this electrophile. The subsequent oxidation, facilitated by the Fe(III)/Fe(II) catalytic cycle and molecular oxygen, leads to the formation of the 3-formylindole. This approach avoids the use of hazardous reagents like POCl₃ or chloroform.

Iron_Catalyzed_Formylation Indole Methyl-Indole Intermediate Intermediate Indole->Intermediate + (CH₂=NH) Formaldehyde Formaldehyde Formaldehyde->Intermediate Ammonia Aqueous Ammonia Ammonia->Intermediate FeCl3 FeCl₃ (cat.) FeCl3->Intermediate Air Air (O₂) Air->Intermediate Product Methyl-Indole-3-Carbaldehyde Intermediate->Product [Oxidation] Fe³⁺ / Air

References

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 1-methyl-1H-indole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Synthesis

In the landscape of medicinal chemistry and drug development, the molecular building blocks we synthesize are the foundation of our innovations. 1-methyl-1H-indole-4-carbaldehyde is one such critical intermediate, a versatile scaffold for constructing a new generation of therapeutic agents. However, the synthetic route to this, or any, compound is never perfect. It is a process that invariably introduces a constellation of impurities—unreacted starting materials, by-products, and residual reagents. The presence of these impurities, even in minute quantities, can confound biological assays, compromise the integrity of structure-activity relationship (SAR) studies, and introduce unforeseen toxicity.

Therefore, assessing the purity of a synthesized compound is not a mere procedural checkpoint; it is a fundamental exercise in scientific rigor. This guide eschews a simple recitation of protocols. Instead, it offers a comparative analysis of key analytical techniques, grounded in the practical experience of a seasoned scientist. We will explore not just how to execute these methods, but why specific choices are made, creating a self-validating system of analysis to ensure the material you carry forward is precisely what you believe it to be.

Anticipating the Unwanted: Potential Impurities in Synthesis

A robust purity assessment strategy begins with a chemical understanding of what might have gone wrong. A common and efficient route to this compound is the N-methylation of the parent indole, indole-4-carbaldehyde, using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

Based on this synthetic pathway, we can anticipate several classes of impurities:

  • Unreacted Starting Material: The most obvious impurity would be residual indole-4-carbaldehyde .

  • Isomeric By-products: If the synthesis involved the formylation of 1-methylindole, there is a significant risk of generating other isomers, such as 1-methyl-1H-indole-3-carbaldehyde or 1-methyl-1H-indole-7-carbaldehyde .

  • Reagent-derived Impurities: Traces of the base or solvents used in the reaction and workup.

  • Degradation Products: Indole derivatives can be sensitive to light and air, potentially leading to oxidized or polymerized species.

A successful analytical workflow must be capable of resolving and quantifying the target compound from these closely related structures.

The Orthogonal Approach: A Multi-Technique Comparison

Relying on a single analytical method provides only one perspective on purity and can lead to a false sense of security. A far more trustworthy approach is the use of orthogonal methods—techniques that measure purity based on different chemical and physical principles. Here, we compare the workhorses of the modern analytical laboratory: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS), supplemented by the classic Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC): The Chromatographic Gold Standard

HPLC is the cornerstone for purity assessment of non-volatile compounds like indole derivatives.[1][2] Its strength lies in its high resolving power, allowing for the separation of the main compound from structurally similar impurities.

Causality Behind the Method: We choose Reversed-Phase HPLC (RP-HPLC) because this compound is a moderately polar aromatic compound. In RP-HPLC, the stationary phase (typically C18-silica) is non-polar, and the mobile phase is polar. The analyte and its impurities will partition between these two phases based on their relative hydrophobicity, enabling separation.[3] A UV-Vis detector is ideal as the indole ring system possesses a strong chromophore, allowing for sensitive detection.

Experimental Protocol: RP-HPLC Purity Determination

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in HPLC-grade Water. The acidifier is crucial for protonating silanol groups on the stationary phase and ensuring sharp, symmetrical peaks for the indole analytes.

    • Solvent B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized this compound.

    • Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. (Maintaining a constant temperature ensures reproducible retention times).

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm and 300 nm. (Monitoring at multiple wavelengths can help ensure no impurities are missed if they have different absorption maxima).

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-25 min: 30% B (Re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative NMR (qNMR): The Absolute Purity Arbiter

While HPLC provides a measure of relative purity (areal %), it cannot account for impurities that are not UV-active or are retained on the column. Quantitative NMR (qNMR) is a primary analytical method that determines absolute purity by comparing the integral of a specific proton signal from the analyte against that of a certified internal standard of known purity and weight.[4][5]

Causality Behind the Method: The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[6] By adding a known mass of a high-purity standard, we create an internal reference against which we can accurately quantify the analyte. This technique is non-destructive and provides structural confirmation simultaneously with quantification.[4][5][7]

Experimental Protocol: qNMR Purity Determination

  • Selection of Internal Standard:

    • Choose a standard with high purity (>99.5%), chemical stability, and a simple spectrum with signals that do not overlap with the analyte. Maleic acid or 1,3,5-trimethoxybenzene are excellent choices. For this example, we use Maleic Acid.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized this compound into a clean vial. Record the weight precisely (e.g., 10.15 mg).

    • Accurately weigh ~5 mg of the Maleic Acid internal standard (>99.5% purity) into the same vial. Record the weight precisely (e.g., 5.08 mg).

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Key Parameter - Relaxation Delay (d1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest T1 relaxation time of any proton being integrated (both analyte and standard). A conservative value of 30-60 seconds is often used to ensure full relaxation and accurate integration.

    • Pulse Angle: 90°.

    • Scans: 16-32 scans for good signal-to-noise.

  • Data Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal from the analyte (e.g., the aldehyde proton, -CHO) and a signal from the standard (e.g., the two vinyl protons of maleic acid).

    • Calculate the purity using the following formula:

      Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( MWanalyte / MWstd ) * ( mstd / manalyte ) * Puritystd

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • MW: Molecular weight (Analyte: 159.18 g/mol ; Standard: 116.07 g/mol )

      • m: Mass

      • Puritystd: Purity of the internal standard (e.g., 0.998)

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Identification

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[8] For this compound, it serves as an excellent orthogonal method to HPLC and can provide valuable mass data to tentatively identify impurities.

Causality Behind the Method: The sample is vaporized and separated in a heated column based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which fragments the molecules into characteristic ions. The resulting mass spectrum is a molecular fingerprint that can be compared against spectral libraries for identification.[9]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like Ethyl Acetate or Dichloromethane.

  • GC-MS Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Assess purity from the Total Ion Chromatogram (TIC) using the area percent method.

    • For any impurity peaks, analyze the corresponding mass spectrum. Compare the fragmentation pattern to a library (e.g., NIST) to tentatively identify the structure. For example, the presence of a peak with a molecular ion matching that of indole-4-carbaldehyde (m/z 145) would confirm it as an impurity.

Melting Point Analysis: The Classic, Rapid Check

Melting point is a fundamental physical property of a solid crystalline compound.[10] While not as precise or quantitative as chromatographic or spectroscopic methods, it serves as a rapid and inexpensive indicator of purity.[11][12]

Causality Behind the Method: Pure crystalline solids typically have a sharp, well-defined melting point.[13][14] Impurities disrupt the crystal lattice, which requires less energy to break apart. This results in two observable effects: a depression of the melting point and a broadening of the melting range.[12][14]

Experimental Protocol: Melting Point Determination

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Pack a small amount (2-3 mm height) into a capillary tube, ensuring dense packing by tapping the tube on a hard surface.[11]

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • Heat rapidly to about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the last solid crystal melts (T2).

    • The melting range is reported as T1 - T2.

Synthesizing the Data: A Comparative Overview

To make an informed decision on the quality of a synthesized batch, the data from these orthogonal techniques must be considered together.

Table 1: Comparison of Analytical Techniques for Purity Assessment

FeatureHPLC-UVqNMRGC-MSMelting Point Analysis
Principle Differential PartitioningNuclear Magnetic ResonanceVolatility & Mass-to-Charge RatioPhase Transition (Solid to Liquid)
Quantitation Type Relative (Area %)Absolute (Mass %)Relative (Area %)Qualitative Indicator
Impurity Identification No (unless coupled with MS)Yes (for structurally characterized impurities)Yes (via MS library matching)No
Sensitivity High (ng to pg)Moderate (mg)Very High (pg to fg)Low (impurities >1-2%)
Throughput HighModerateHighVery High
Key Advantage Robustness, PrecisionAbsolute, Primary MethodHigh Sensitivity, IdentificationSpeed, Low Cost
Key Limitation Requires UV-active chromophoreLower sensitivity, requires pure standardSample must be volatile & thermally stableImprecise, non-specific

Table 2: Hypothetical Purity Data for a Batch of this compound

Analytical MethodResultInterpretation
HPLC-UV 98.7% (Main Peak)The sample is relatively pure by area %. Two minor impurity peaks were detected at 0.8% and 0.5%.
qNMR 97.9% (w/w)The absolute purity is slightly lower than the relative HPLC purity, suggesting the presence of non-UV active impurities (e.g., residual solvent) or differences in response factors.
GC-MS 98.5% (Main Peak)Corroborates HPLC data. MS analysis of a 0.9% impurity peak shows a molecular ion at m/z 145, strongly suggesting it is the starting material, indole-4-carbaldehyde.
Melting Point 101-104 °C (Lit. value: 105-106 °C)The observed melting range is slightly depressed and broadened, which is consistent with the presence of minor impurities as detected by chromatography and spectroscopy.

Visualizing the Workflow

A well-defined workflow ensures consistency and reliability in purity assessment.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Orthogonal Analysis cluster_decision Final Assessment Sample Synthesized Batch of This compound HPLC HPLC-UV (Relative Purity) Sample->HPLC Aliquot qNMR qNMR (Absolute Purity) Sample->qNMR Aliquot GCMS GC-MS (Impurity ID) Sample->GCMS Aliquot MP Melting Point (Quick Check) Sample->MP Aliquot Report Consolidated Purity Report HPLC->Report qNMR->Report GCMS->Report MP->Report Decision Pass / Repurify Report->Decision HPLC_Workflow A Prepare Mobile Phase (A: 0.1% FA in H2O, B: 0.1% FA in ACN) D Equilibrate C18 Column with Initial Conditions A->D B Prepare Sample (1 mg/mL in 50:50 ACN:H2O) C Filter Sample (0.22 µm) into HPLC Vial B->C E Inject Sample (5 µL) C->E D->E F Run Gradient Elution & Acquire Data (UV 254 nm) E->F G Integrate Chromatogram F->G H Calculate Purity (Area % Method) G->H

References

The N-Methyl Advantage: A Comparative Guide to 1-Methyl-1H-indole-4-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry and drug discovery, the indole scaffold remains a cornerstone of innovation. Its prevalence in biologically active compounds has led to extensive exploration of its derivatives. Among these, 1-methyl-1H-indole-4-carbaldehyde emerges as a compound of significant interest, offering distinct advantages over its non-methylated counterpart, indole-4-carbaldehyde, and other similar analogs. This guide provides an in-depth technical comparison, supported by experimental insights and protocols, to inform the strategic selection of this valuable synthetic intermediate.

Introduction: The Significance of the Indole-4-carbaldehyde Scaffold

Indole-4-carbaldehyde serves as a versatile building block in organic synthesis and medicinal chemistry.[1][2] The strategic placement of the aldehyde group at the C4-position of the indole ring provides a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. These derivatives have shown promise in various therapeutic areas, including the development of antitumor and anti-inflammatory agents.[3] The indole nucleus itself is a privileged structure in drug design, known to interact with a wide array of biological targets.

The N-Methylation Advantage: Unveiling the Benefits of this compound

The introduction of a methyl group at the N1 position of the indole ring in this compound imparts several advantageous properties that distinguish it from indole-4-carbaldehyde. These benefits span physicochemical properties, reactivity, and biological implications.

Enhanced Lipophilicity and Membrane Permeability

N-methylation of heterocyclic compounds is a well-established strategy in medicinal chemistry to modulate physicochemical properties.[4][5] The replacement of the N-H proton with a methyl group in this compound generally leads to an increase in lipophilicity.[4][5] This enhanced lipophilicity can translate to improved cell membrane permeability, a critical factor for the bioavailability of drug candidates.[6] The removal of the hydrogen bond donor capability at the indole nitrogen can also reduce interactions with efflux pumps, potentially leading to higher intracellular concentrations.

Table 1: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
Indole-4-carbaldehydeC₉H₇NO145.161.8
This compoundC₁₀H₉NO159.192.1

Data sourced from PubChem.[2][7]

Modulated Reactivity and Regioselectivity

The presence of the N-methyl group influences the electronic properties of the indole ring, thereby affecting its reactivity. While the indole N-H proton can be acidic and participate in various reactions, the N-methyl group is chemically inert under many conditions. This can simplify reaction pathways and prevent undesired side reactions.

For instance, in reactions involving strong bases, indole-4-carbaldehyde can be deprotonated at the nitrogen, leading to potential complications. This compound is not susceptible to this deprotonation, allowing for cleaner reactions when nucleophilic additions to the aldehyde are desired in the presence of base.

Furthermore, the electron-donating nature of the methyl group can subtly influence the reactivity of the aldehyde and the aromatic ring system, which can be harnessed for specific synthetic strategies.

Altered Biological Activity Profile

N-methylation can significantly impact the biological activity of indole derivatives.[3] By occupying the space of the N-H proton, the methyl group can alter the binding affinity and selectivity of the molecule for its biological target. This can lead to enhanced potency, a modified spectrum of activity, or reduced off-target effects. While direct comparative biological data for this compound and indole-4-carbaldehyde is limited in publicly available literature, the general principles of N-methylation in drug design suggest that the methylated analog is a promising candidate for screening in various biological assays.

Experimental Protocols

To facilitate the practical application of these insights, detailed experimental protocols for the synthesis of this compound are provided below.

Synthesis of this compound via N-Methylation of Indole-4-carbaldehyde

This protocol describes a common method for the N-methylation of an indole.

Workflow for N-Methylation of Indole-4-carbaldehyde

A Dissolve Indole-4-carbaldehyde in DMF B Add a base (e.g., NaH or K2CO3) A->B Step 1 C Stir at room temperature B->C Step 2 D Add methylating agent (e.g., Methyl Iodide) C->D Step 3 E Monitor reaction by TLC D->E Step 4 F Quench with water and extract with organic solvent E->F Step 5 G Purify by column chromatography F->G Step 6 H Characterize product (NMR, MS) G->H Step 7

Caption: General workflow for the N-methylation of indole-4-carbaldehyde.

Materials:

  • Indole-4-carbaldehyde

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH) (60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of indole-4-carbaldehyde (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Note: For a less reactive base, potassium carbonate can be used in place of sodium hydride, and the reaction may require heating.

Synthesis of Indole-4-carbaldehyde

For comparative studies, a reliable synthesis of the parent compound is essential. A common route involves the formylation of indole. However, direct formylation often leads to substitution at the more nucleophilic C3 position. Therefore, a multi-step synthesis is typically required for the 4-substituted isomer. A literature procedure involves the synthesis from 2-methyl-3-nitrobenzoic acid as a starting material.[8]

Conceptual Pathway for Indole-4-carbaldehyde Synthesis

A 2-Methyl-3-nitro- benzoic acid B Esterification A->B C Reduction of nitro group B->C D Cyclization C->D E Formylation D->E F Indole-4-carbaldehyde E->F

Caption: A simplified synthetic strategy towards indole-4-carbaldehyde.

A detailed, multi-step experimental protocol for the synthesis of indole-4-carbaldehyde can be adapted from established literature methods.[8]

Comparative Analysis of Reactivity in a Condensation Reaction

To illustrate the practical advantages of this compound, a comparative Knoevenagel condensation reaction can be performed.

Experimental Design for Reactivity Comparison

cluster_0 Reaction with this compound cluster_1 Reaction with Indole-4-carbaldehyde A1 This compound + Malononitrile B1 Base catalyst (e.g., piperidine) in Ethanol A1->B1 C1 Reflux and monitor by TLC B1->C1 D1 Isolate and quantify product C1->D1 Compare Compare Yields and Reaction Times D1->Compare A2 Indole-4-carbaldehyde + Malononitrile B2 Base catalyst (e.g., piperidine) in Ethanol A2->B2 C2 Reflux and monitor by TLC B2->C2 D2 Isolate and quantify product C2->D2 D2->Compare

Caption: Workflow for comparing the reactivity of N-methylated and non-methylated indole-4-carbaldehydes.

Hypothesized Outcome: this compound is expected to provide a cleaner reaction profile and potentially a higher yield of the condensed product due to the absence of the acidic N-H proton, which can participate in side reactions with the basic catalyst.

Conclusion

This compound presents a compelling case for its preferential use in many synthetic and medicinal chemistry applications. The N-methylation provides a handle to fine-tune physicochemical properties, such as lipophilicity and membrane permeability, which are crucial for drug development. Furthermore, it offers advantages in chemical synthesis by simplifying reaction pathways and improving yields. While direct comparative biological data remains an area for further investigation, the established principles of medicinal chemistry suggest that this compound is a highly valuable derivative for the exploration of new chemical entities. This guide serves as a foundational resource for researchers to make informed decisions in the design and execution of their scientific endeavors.

References

A Comparative Guide to the Biological Activities of Indole-4-Carbaldehydes: Unveiling the Potential of a Lesser-Known Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs. While indole-3-carbaldehyde has been the subject of extensive research, its lesser-known isomer, indole-4-carbaldehyde, is emerging as a molecule of significant interest with a distinct profile of biological activities. This guide provides an in-depth, comparative technical review of the biological activities of indole-4-carbaldehydes, offering experimental insights and a forward-looking perspective for drug discovery and development.

The Indole Carbaldehyde Isomers: A Tale of Two Positions

The position of the carbaldehyde group on the indole ring profoundly influences the molecule's electronic properties, reactivity, and, consequently, its interaction with biological targets. Indole-3-carbaldehyde, a metabolite of tryptophan, has been extensively studied and derivatized.[1] In contrast, indole-4-carbaldehyde has historically been utilized more as a synthetic intermediate.[2] However, recent investigations have begun to shed light on its intrinsic biological potential.

This guide will delve into the known biological activities of indole-4-carbaldehyde and its derivatives, drawing comparisons with the well-documented activities of the 3-isomer to highlight structure-activity relationships and untapped therapeutic opportunities.

Anti-inflammatory Activity: A Promising Avenue for Indole-4-Carbaldehyde

One of the most well-documented biological activities of indole-4-carbaldehyde is its anti-inflammatory potential. A key study demonstrated that indole-4-carboxaldehyde, isolated from the seaweed Sargassum thunbergii, effectively attenuates methylglyoxal-induced hepatic inflammation in HepG2 cells.[3]

Mechanism of Action:

Indole-4-carboxaldehyde exerts its anti-inflammatory effects through a multi-pronged mechanism:

  • Inhibition of Pro-inflammatory Cytokines: It significantly reduces the expression of pro-inflammatory genes such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).[3]

  • Modulation of the NF-κB Pathway: The attenuation of inflammatory gene expression is achieved by activating the nuclear factor-kappa B (NF-κB) signaling pathway.[3]

  • Reduction of Advanced Glycation End-products (AGEs): The compound decreases the formation of AGEs, which are known to trigger inflammatory responses.[3]

  • Downregulation of RAGE Expression: It reduces the expression of the receptor for AGE (RAGE), further dampening the inflammatory cascade.[3]

anti_inflammatory_pathway MGO Methylglyoxal (MGO) RAGE RAGE MGO->RAGE activates I4C Indole-4- carbaldehyde I4C->MGO reduces AGE formation I4C->RAGE inhibits expression NFkB NF-κB I4C->NFkB modulates activation RAGE->NFkB activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IFN-γ) NFkB->ProInflammatory induces Inflammation Inflammation ProInflammatory->Inflammation

Caption: Anti-inflammatory mechanism of Indole-4-carbaldehyde.

Comparative Insights:

While indole-3-carbaldehyde also possesses anti-inflammatory properties, its mechanisms are often linked to its role as an aryl hydrocarbon receptor (AhR) agonist.[1] The distinct mechanism observed for indole-4-carbaldehyde suggests that it may offer a different therapeutic approach to inflammatory conditions.

Antimicrobial Activity: An Emerging Area of Investigation

The antimicrobial potential of indole-4-carbaldehyde is an area of growing interest. A study has shown that 4-indolecarbaldehyde exhibits a degree of antimicrobial activity against a panel of 12 bacterial and 7 fungal strains.[4]

Quantitative Data on Antimicrobial Activity:
CompoundMicroorganismActivity/MICReference
Indole-4-carbaldehydeVarious Bacteria & FungiModerate Inhibition[4]
Comparative Landscape with Indole-3-Carbaldehyde Derivatives:

The antimicrobial activities of indole-3-carbaldehyde derivatives, particularly hydrazones, are more extensively documented. These derivatives have shown promising activity against a range of bacteria and fungi, with specific Minimum Inhibitory Concentration (MIC) values reported.

Indole-3-carbaldehyde DerivativeMicroorganismMIC (µg/mL)Reference
Hydrazone DerivativesS. aureus, MRSA, E. coli, B. subtilis, C. albicans6.25 - 100[5]
1-Methylindole-3-carboxaldehyde HydrazonesS. aureus, MRSA, E. coli, B. subtilis, C. albicans6.25 - 100[6]

The aldehyde group at either position 3 or 4 serves as a versatile handle for creating more complex and potent antimicrobial agents through the formation of Schiff bases and hydrazones. The available data, though limited for the 4-isomer, suggests that this is a fertile ground for further investigation.

Anticancer Potential: A Precursor for Bioactive Molecules

Indole-4-carbaldehyde is frequently cited as a key intermediate in the synthesis of anticancer agents.[2] However, there is a notable scarcity of published studies detailing the direct anticancer activity of indole-4-carbaldehyde derivatives with corresponding IC50 values.

Role in Synthesis:

The primary role of indole-4-carbaldehyde in oncology research appears to be as a foundational scaffold for constructing more complex molecules with cytotoxic properties. Its aldehyde functionality allows for a wide range of chemical transformations to generate diverse libraries of compounds for screening.

Comparative Analysis with Indole-3-Carbaldehyde Derivatives:

In stark contrast, a vast body of literature exists on the anticancer activities of indole-3-carbaldehyde derivatives. These compounds have been shown to target various cancer cell lines through diverse mechanisms.

Indole-3-carbaldehyde DerivativeCell LineIC50 (µM)Mechanism of ActionReference
2-Phenylindole-3-carbaldehyde analogMCF-7 (Breast)0.035Tubulin polymerization inhibition[7]
Indole-thiosemicarbazone derivativeHepG-2 (Liver)22.8DNA cleavage[8]

This disparity highlights a significant research gap and a potential opportunity for medicinal chemists to explore the synthesis and anticancer evaluation of novel derivatives based on the indole-4-carbaldehyde scaffold.

Enzyme Inhibition: An Untapped Frontier

The potential of indole-4-carbaldehyde derivatives as enzyme inhibitors is largely unexplored. In contrast, derivatives of indole-3-carbaldehyde have been investigated as inhibitors of various enzymes.

Indole-3-carbaldehyde Derivatives as Enzyme Inhibitors:
Derivative TypeTarget EnzymeIC50Reference
N-Substituted OximesUrease0.0345 - 0.1530 mM[9]
ThiosemicarbazonesDPP-41.266 nM[10]

The exploration of indole-4-carbaldehyde-based enzyme inhibitors could lead to the discovery of novel therapeutic agents for a range of diseases.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., indole-4-carbaldehyde derivatives) and a vehicle control. Incubate for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Test Compounds B->C D Incubate for 48h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO F->G H Read Absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

Indole-4-carbaldehyde represents a promising, yet underexplored, scaffold in medicinal chemistry. While its anti-inflammatory properties are becoming increasingly recognized, its full potential in antimicrobial and anticancer applications remains largely untapped. The stark contrast in the volume of research between indole-4-carbaldehyde and its 3-isomer highlights a significant opportunity for drug discovery.

Future research should focus on:

  • Synthesis of Novel Derivatives: The synthesis and biological evaluation of a wider range of indole-4-carbaldehyde derivatives, including Schiff bases, hydrazones, and other heterocyclic hybrids.

  • Quantitative Biological Evaluation: Rigorous testing of these new compounds to determine their IC50 and MIC values against a broad panel of cancer cell lines and microbial strains.

  • Mechanistic Studies: Elucidation of the mechanisms of action for the most promising derivatives to understand their molecular targets.

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of how different substituents on the indole-4-carbaldehyde scaffold influence biological activity.

By directing research efforts towards this lesser-known isomer, the scientific community can unlock new therapeutic avenues and expand the chemical space for the development of novel drugs.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.